Product packaging for 10-Deacetyltaxol(Cat. No.:CAS No. 78432-77-6)

10-Deacetyltaxol

Número de catálogo: B021601
Número CAS: 78432-77-6
Peso molecular: 811.9 g/mol
Clave InChI: TYLVGQKNNUHXIP-MHHARFCSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

10-Deacetyltaxol (CAS 78432-77-6), also known as 10-Deacetylpaclitaxel, is a taxane analogue isolated from various Taxus species. This compound is a key precursor in the semi-synthesis of the anticancer drug Paclitaxel (Taxol) and exhibits significant research value due to its own biological activities. As a microtubule-acting agent, this compound promotes the polymerization of tubulin and stabilizes the resulting microtubules, thereby inhibiting their depolymerization. This mechanism leads to the disruption of normal mitotic function and induces cell-cycle arrest at the G2/M phase, ultimately resulting in apoptosis in cancer cells. In vitro, this compound has demonstrated cytotoxic effects against a range of human cancer cell lines, including glioma and neuroblastoma models. Research applications for this compound are extensive. It serves as a critical intermediate in enzymatic and chemical pathways for Paclitaxel production. Furthermore, it is a valuable reference standard for content determination and pharmacological experiments in anti-cancer and anti-tumor research. Its activity has also been investigated in disease models such as polycystic kidney disease. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H49NO13 B021601 10-Deacetyltaxol CAS No. 78432-77-6

Propiedades

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLVGQKNNUHXIP-MHHARFCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00999763
Record name N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00999763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78432-77-6
Record name 10-Deacetyltaxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78432-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Deacetyltaxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078432776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00999763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78432-77-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-DEACETYLPACLITAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77R96LJLK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Crucial Step in Taxol® Biosynthesis: A Technical Guide to the 10-Deacetyltaxol Pathway in Taxus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 10-deacetyltaxol, a critical intermediate in the production of the life-saving anti-cancer drug, Taxol® (paclitaxel). The focus of this document is the enzymatic conversion of 10-deacetylbaccatin III to baccatin III, a key reaction catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). This guide will delve into the quantitative aspects of this pathway, detailed experimental protocols for its study, and visual representations of the underlying biological and experimental frameworks. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to advance research and optimize the production of this vital therapeutic agent.

The this compound Biosynthesis Pathway: An Overview

The biosynthesis of Taxol® is a complex, multi-step process that occurs in various species of the yew tree (Taxus). The pathway can be broadly divided into three main stages: the formation of the taxane core, a series of hydroxylations and acylations of the core, and the attachment of the C-13 side chain. The conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III is a pivotal step in the latter stages of this pathway, directly preceding the attachment of the side chain that is crucial for the drug's anti-tumor activity. This acetylation reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).

The semi-synthesis of Taxol® often utilizes 10-DAB as a starting material, which is more readily available from renewable Taxus needles than Taxol® itself. Therefore, a thorough understanding of the DBAT-catalyzed reaction is of significant commercial and scientific interest for improving the efficiency of Taxol® production.

Quantitative Data on the this compound Pathway

The efficiency of the this compound biosynthesis pathway is influenced by various factors, including enzyme kinetics, gene expression levels, and metabolite concentrations. This section presents a summary of the available quantitative data in a structured format to facilitate comparison and analysis.

Enzyme Kinetic Parameters

The kinetic properties of DBAT have been characterized, providing insights into its catalytic efficiency.

EnzymeSubstrateKₘ (μM)Optimal pHReference
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)10-deacetylbaccatin III107.5
Acetyl-CoA87.5

Table 1: Kinetic Parameters of DBAT from Taxus cuspidata

Gene Expression Analysis

The expression of the DBAT gene is a key regulatory point in the Taxol® biosynthetic pathway. Elicitors, such as methyl jasmonate (MeJA), have been shown to significantly upregulate the transcription of the DBAT gene, leading to increased taxane production.

ConditionFold Change in DBAT ExpressionTaxus SpeciesReference
Methyl Jasmonate (250 μM, 72h)1.68Taxus baccata
Methyl Jasmonate (unspecified concentration)Up to 19.23-fold (unelicited) vs. 52.79-fold (elicited) for DBTNBT lineTaxus baccata

Table 2: Relative Expression of the DBAT Gene in Taxus Species in Response to Methyl Jasmonate Elicitation

Metabolite Concentrations in Taxus Cell Cultures

The production of this compound and its derivatives can be significantly enhanced in Taxus cell cultures through the application of elicitors.

Taxus SpeciesCondition10-deacetylbaccatin III (mg/L)Baccatin III (mg/L)Taxol (mg/L)Reference
Taxus baccataControlLow (not quantified)< 1.2< 1.2
Taxus baccataCoronatine ElicitationIncreased (not quantified)Increased (not quantified)~13.2
Taxus globosaControlNot detectedNot quantifiedNot quantified
Taxus globosaButhionine + H₂O₂ Elicitation1662 µg/g DWNot quantified157 µg/g DW

Table 3: Taxane Production in Taxus Cell Suspension Cultures

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Enzyme Assay for 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)

This protocol is adapted from the method described for the characterization of recombinant DBAT expressed in E. coli.

Materials:

  • Enzyme preparation (crude extract or purified recombinant DBAT)

  • 10-deacetylbaccatin III (10-DAB)

  • [¹⁴C]Acetyl-CoA or unlabeled Acetyl-CoA

  • Assay buffer: 25 mM Mopso, pH 7.4

  • Scintillation cocktail

  • Ethyl acetate

  • Silica gel TLC plates

  • HPLC system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, a known concentration of 10-DAB, and [¹⁴C]Acetyl-CoA.

  • Enzyme Addition: Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a volume of ethyl acetate.

  • Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper ethyl acetate phase, which contains the acetylated product.

  • Quantification (Radiolabeling):

    • Evaporate the ethyl acetate extract to dryness.

    • Redissolve the residue in a small volume of a suitable solvent.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Product Identification (HPLC):

    • For reactions with unlabeled acetyl-CoA, analyze the ethyl acetate extract by HPLC.

    • Use a C18 column with a suitable mobile phase gradient (e.g., acetonitrile-water).

    • Monitor the elution profile at 227 nm.

    • Compare the retention time and UV spectrum of the product with an authentic baccatin III standard.

Extraction and Quantification of Taxanes from Taxus Cell Cultures

This protocol provides a general procedure for the extraction and analysis of taxanes from Taxus cell biomass using HPLC.

Materials:

  • Taxus cell biomass (fresh or lyophilized)

  • Methanol

  • Dichloromethane

  • HPLC system with a C18 column and UV detector

  • Taxane standards (10-DAB, baccatin III, Taxol®)

Procedure:

  • Sample Preparation: Harvest the Taxus cells by filtration and wash with distilled water. Lyophilize the cells to determine the dry weight.

  • Extraction:

    • Grind the lyophilized cells to a fine powder.

    • Extract the powder with methanol (e.g., 1 g of dry cells in 10 mL of methanol) by sonication or shaking for a specified time.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet to ensure complete extraction.

    • Pool the supernatants.

  • Liquid-Liquid Partitioning:

    • Evaporate the methanol from the pooled supernatant under reduced pressure.

    • Resuspend the residue in water and partition with an equal volume of dichloromethane.

    • Separate the layers and collect the dichloromethane phase.

    • Repeat the partitioning of the aqueous phase with dichloromethane.

    • Pool the dichloromethane fractions and evaporate to dryness.

  • HPLC Analysis:

    • Dissolve the dried extract in a known volume of methanol.

    • Filter the solution through a 0.22 µm syringe filter.

    • Inject a known volume of the filtered solution into the HPLC system.

    • Use a C18 column and a gradient of acetonitrile and water as the mobile phase.

    • Detect the taxanes at 227 nm.

  • Quantification:

    • Prepare a calibration curve using authentic standards of 10-DAB, baccatin III, and Taxol®.

    • Calculate the concentration of each taxane in the sample based on the peak area and the calibration curve.

Cloning and Heterologous Expression of the DBAT Gene

This protocol outlines a general workflow for cloning the DBAT gene from Taxus and expressing it in a heterologous host like E. coli.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from Taxus cells, preferably after elicitation with methyl jasmonate to increase DBAT transcript levels.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.

2. PCR Amplification of the DBAT Gene:

  • Design primers based on the known DBAT gene sequence from a Taxus species.

  • Perform PCR using the synthesized cDNA as a template to amplify the full-length coding sequence of the DBAT gene.

  • Analyze the PCR product by agarose gel electrophoresis to confirm the size of the amplicon.

3. Cloning into an Expression Vector:

  • Purify the PCR product.

  • Digest the purified PCR product and a suitable expression vector (e.g., pET vector for E. coli expression) with appropriate restriction enzymes.

  • Ligate the digested DBAT gene into the linearized expression vector.

  • Transform the ligation mixture into competent E. coli cells (e.g., DH5α for cloning).

  • Select for transformed colonies on an antibiotic-containing medium.

4. Heterologous Expression and Protein Purification:

  • Isolate the recombinant plasmid from a positive clone and transform it into an expression strain of E. coli (e.g., BL21(DE3)).

  • Grow the transformed E. coli cells in a suitable culture medium to a desired optical density.

  • Induce the expression of the recombinant DBAT protein with an appropriate inducer (e.g., IPTG).

  • Harvest the cells by centrifugation.

  • Lyse the cells (e.g., by sonication) and centrifuge to separate the soluble protein fraction (supernatant) from the insoluble fraction (pellet).

  • Purify the recombinant DBAT protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag was incorporated).

  • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Visualizing the Pathway and Experimental Workflows

To provide a clearer understanding of the complex biological and experimental processes, this section presents diagrams generated using the DOT language.

The this compound Biosynthesis Pathway

10-Deacetyltaxol_Biosynthesis_Pathway Geranylgeranyl_diphosphate Geranylgeranyl_diphosphate Taxadiene Taxadiene Geranylgeranyl_diphosphate->Taxadiene Taxadiene synthase Taxa-4(20),11(12)-dien-5α-ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxa-4(20),11(12)-dien-5α-ol Taxadiene 5α- hydroxylase Taxa-4(20),11(12)-dien-5α-yl-acetate Taxa-4(20),11(12)-dien-5α-yl-acetate Taxa-4(20),11(12)-dien-5α-ol->Taxa-4(20),11(12)-dien-5α-yl-acetate Taxadien-5α-ol-O- acetyltransferase ... ... Taxa-4(20),11(12)-dien-5α-yl-acetate->... Multiple steps 10-deacetylbaccatin_III 10-deacetylbaccatin_III ...->10-deacetylbaccatin_III Multiple steps Baccatin_III Baccatin_III 10-deacetylbaccatin_III->Baccatin_III 10-deacetylbaccatin III- 10-O-acetyltransferase (DBAT) N-debenzoyl-2'-deoxytaxol N-debenzoyl-2'-deoxytaxol Baccatin_III->N-debenzoyl-2'-deoxytaxol Baccatin III-13-O- (3-amino-3-phenylpropanoyl) transferase Taxol Taxol N-debenzoyl-2'-deoxytaxol->Taxol Multiple steps

Caption: The core steps of the this compound biosynthesis pathway.

Jasmonate Signaling Pathway Regulating DBAT Expression

Jasmonate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MeJA MeJA SCF_COI1_complex SCF_COI1_complex MeJA->SCF_COI1_complex activates WRKY1_transcription_factor WRKY1_transcription_factor MeJA->WRKY1_transcription_factor induces JAZ_protein JAZ_protein MYC2_transcription_factor MYC2_transcription_factor JAZ_protein->MYC2_transcription_factor represses DBAT_gene DBAT_gene MYC2_transcription_factor->DBAT_gene activates transcription of SCF_COI1_complex->JAZ_protein promotes degradation of WRKY1_transcription_factor->DBAT_gene activates transcription of

Caption: Simplified jasmonate signaling pathway leading to DBAT gene expression.

Experimental Workflow for DBAT Characterization

DBAT_Characterization_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Assay RNA_extraction RNA_extraction cDNA_synthesis cDNA_synthesis RNA_extraction->cDNA_synthesis PCR_amplification PCR_amplification cDNA_synthesis->PCR_amplification Ligation_into_vector Ligation_into_vector PCR_amplification->Ligation_into_vector Transformation_Ecoli Transformation_Ecoli Ligation_into_vector->Transformation_Ecoli Protein_expression Protein_expression Transformation_Ecoli->Protein_expression Cell_lysis Cell_lysis Protein_expression->Cell_lysis Centrifugation Centrifugation Cell_lysis->Centrifugation Affinity_chromatography Affinity_chromatography Centrifugation->Affinity_chromatography SDS_PAGE_analysis SDS_PAGE_analysis Affinity_chromatography->SDS_PAGE_analysis Reaction_setup Reaction_setup SDS_PAGE_analysis->Reaction_setup Purified DBAT Enzyme_addition Enzyme_addition Reaction_setup->Enzyme_addition Incubation Incubation Enzyme_addition->Incubation Reaction_termination Reaction_termination Incubation->Reaction_termination Product_analysis Product_analysis Reaction_termination->Product_analysis Kinetic_parameter_determination Kinetic_parameter_determination Product_analysis->Kinetic_parameter_determination HPLC or Scintillation

The Natural Abundance of 10-Deacetyltaxol in Yew Trees: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 10-deacetyltaxol (10-DAB), a critical precursor for the semi-synthesis of the anticancer drug paclitaxel (Taxol®), in various species of the yew tree (Taxus). This document summarizes quantitative data on 10-DAB concentrations, details common experimental protocols for its extraction and analysis, and illustrates the key biosynthetic and experimental pathways.

Introduction

This compound, a complex diterpenoid taxane, is a naturally occurring compound found in yew trees. While it possesses some biological activity, its primary significance lies in its role as a key intermediate in the semi-synthesis of paclitaxel and its analogue, docetaxel. The extraction of 10-DAB from renewable yew biomass, such as needles, offers a more sustainable alternative to the direct harvesting of paclitaxel from the bark of the Pacific yew (Taxus brevifolia), which is often destructive to the tree.[1][2][3] This guide serves as a resource for professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the sourcing, analysis, and utilization of this valuable phytochemical.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly depending on the Taxus species, the specific part of the tree, the geographical location, and even the season.[4][5][6] The following tables summarize the quantitative data reported in the scientific literature.

Taxus SpeciesPlant PartThis compound ConcentrationReference
Taxus baccataNeedles40 µg/g DW[2]
Taxus baccataNeedlesup to 297 mg/kg fresh needles[7]
Taxus baccataBark1.75 µg/mg[8]
Taxus brevifoliaLeaves4 µg/g DW[2]
Taxus chinensisNeedles0.01% to 0.02%[4]
Taxus chinensisBarks0.4842 mg/g[4]
Taxus chinensisRootsHighest content (not specified)[4]
Taxus cuspidata var. latifoliaBark0.0497%[5]
Taxus cuspidata var. latifoliaNeedles0.0545%[5]

Table 1: Concentration of this compound in Various Taxus Species and Plant Parts. DW = Dry Weight.

Plant PartGeneral Trend of this compound ContentReference
NeedlesGenerally high and a renewable source[1][2][4]
BarkVariable, often lower than needles for 10-DAB[4][5]
RootsCan have high concentrations[4]
SeedsPresent[4]
TwigsPresent[4]
FibresLowest content[4]

Table 2: General Distribution Trends of this compound in Yew Tree Tissues.

Biosynthesis of this compound

This compound is an intermediate in the complex biosynthetic pathway of paclitaxel. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the taxane skeleton. A series of subsequent hydroxylation and acylation steps, catalyzed by various enzymes, leads to the formation of 10-deacetylbaccatin III. A key final step in the formation of baccatin III, a direct precursor to paclitaxel, is the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III, a reaction catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[9][10][11]

Biosynthetic_Pathway GGPP Geranylgeranyl Pyrophosphate Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase Intermediate_Taxanes Intermediate Taxanes Taxadiene->Intermediate_Taxanes Multiple Steps (Hydroxylations, etc.) Deacetylbaccatin 10-Deacetylbaccatin III Intermediate_Taxanes->Deacetylbaccatin Baccatin Baccatin III Deacetylbaccatin->Baccatin 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) Paclitaxel Paclitaxel Baccatin->Paclitaxel Baccatin III-3-amino-3-phenylpropanoyl Transferase (BAPT)

Caption: Biosynthetic pathway leading to 10-Deacetylbaccatin III and Paclitaxel.

Experimental Protocols

The extraction, isolation, and quantification of this compound from yew tree materials involve a multi-step process. The following sections detail the commonly employed methodologies.

Extraction
  • Sample Preparation : Needles, bark, or other tissues are air-dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered plant material is extracted with a polar solvent, most commonly methanol or ethanol.[8][12] This can be performed at room temperature with stirring for several hours or through methods like Soxhlet extraction.

  • Concentration : The resulting crude extract is concentrated under reduced pressure to remove the bulk of the extraction solvent.

Purification and Isolation

A general workflow for the purification and isolation of this compound is depicted below.

Experimental_Workflow Start Ground Yew Biomass Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Dichloromethane-Water) Extraction->Partitioning Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography HPLC Preparative HPLC Chromatography->HPLC Crystallization Crystallization HPLC->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: General experimental workflow for the isolation of this compound.

  • Liquid-Liquid Partitioning : The concentrated crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is a water-dichloromethane or water-chloroform mixture.[12] The taxanes, including this compound, typically partition into the organic phase. This step also helps in removing highly polar impurities.

  • Column Chromatography : The organic phase is dried, concentrated, and then subjected to column chromatography. Silica gel is a frequently used stationary phase.[13] A gradient elution with a solvent system such as hexane and ethyl acetate allows for the separation of different taxanes.

  • Preparative High-Performance Liquid Chromatography (HPLC) : For obtaining high-purity this compound, preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[8]

  • Crystallization : The fractions containing pure this compound can be further purified by crystallization from an appropriate solvent system.

Quantification

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound.

  • Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.[8]

  • Mobile Phase : An isocratic or gradient elution with a mixture of methanol-water or acetonitrile-water is common.[5][8] For example, a 70:30 (v/v) methanol-water mixture has been reported.[8]

  • Flow Rate : A flow rate of around 1.0 mL/min is often used for analytical purposes.[8]

  • Detection : UV detection at approximately 227 nm is standard for taxanes.[8]

  • Quantification : The concentration of this compound in a sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified reference standards of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for both identification and quantification, providing higher sensitivity and specificity.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy is primarily used for the structural confirmation of the isolated this compound.[8]

Conclusion

This compound is a vital natural product with significant implications for the pharmaceutical industry. Its abundance in the renewable needles of various yew species makes it an attractive starting material for the semi-synthesis of paclitaxel. A thorough understanding of its natural occurrence, biosynthetic pathway, and the experimental protocols for its isolation and quantification is essential for researchers and professionals working on the development of taxane-based anticancer drugs. The data and methodologies presented in this guide provide a foundational resource for these endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 10-Deacetyltaxol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 10-Deacetyltaxol, a significant taxane derivative and a key impurity of Paclitaxel.[1] The information herein is intended to support research, drug development, and quality control activities by providing essential data and standardized experimental methodologies.

Chemical Identity and Structure

This compound, also known as 10-Deacetylpaclitaxel, is a natural taxane diterpenoid isolated from various Taxus species, such as Taxus wallichiana Zucc.[2][3][4] It is structurally analogous to Paclitaxel, differing by the absence of an acetyl group at the C-10 position.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
CAS Number 78432-77-6[2][3][4][5][6]
Molecular Formula C45H49NO13[5][6][7]
Molecular Weight 811.87 g/mol (also reported as 811.9 g/mol )[5][6][7]
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[5][7]
Synonyms 10-Deacetylpaclitaxel, Deacetyltaxol, 10-Desacetyl Paclitaxel[3][4][5]
Appearance White to off-white powder/crystalline solid[3][4][5]

Physicochemical Data

The physicochemical properties of a compound are critical for formulation development, understanding its biological behavior, and establishing analytical methods.

Table 2: Key Physicochemical Parameters

ParameterValueNotesSource
Melting Point 182-184°CA related epimer, 7-epi-10-deacetyltaxol, has a reported melting point of 163-170°C.[3][4]
Boiling Point 959.5°C (Predicted)at 760 mmHg[3][4][8]
Density 1.41 g/cm³ (Predicted)[3][4][8]
pKa 11.31 ± 0.70 (Predicted)[8]
Refractive Index 1.652 (Predicted)[3][4]
UV/Vis λmax 227 nmMeasured in ethanol, similar to Paclitaxel.[6][9]

Table 3: Solubility Profile

SolventSolubilityConcentration/ConditionsSource
DMSO ≥ 6.25 mg/mL (7.70 mM)Clear solution.[2]
Dimethylformamide (DMF) 30 mg/mL[6]
Ethanol 30 mg/mL[6]
Corn Oil ≥ 6.25 mg/mL (7.70 mM)In a 10% DMSO, 90% Corn Oil mixture.[2]
Aqueous Buffer (PBS, pH 7.2) Partially SolubleRequires initial dissolution in an organic solvent like DMSO.[6]
Chloroform Slightly Soluble[8]
Methanol Slightly Soluble[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties.

A standard protocol for determining solubility involves the shake-flask method, which measures the distribution of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (pH 7.4) to determine the distribution coefficient (logD).

Protocol: Shake-Flask Method for LogD Determination

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) and n-octanol, pre-saturating each with the other.

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the organic and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of this compound in each layer using a validated analytical method, such as HPLC-UV.

  • Calculation: The distribution coefficient (LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The melting point is determined using a calibrated melting point apparatus.

Protocol: Melting Point Analysis

  • Sample Preparation: Finely powder a small amount of the dry this compound sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Spectroscopic methods are essential for structural confirmation and purity assessment.

Protocol: LC-MS Analysis

  • System: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), often a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) analyzer.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18, 100 x 3 mm, 2.6 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

    • Detection: UV detection at 227 nm.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is common.

    • Analysis: The precursor ion [M+H]⁺ is expected at m/z 812. Fragmentation analysis (MS/MS) can be performed to confirm the structure. Key fragments for related compounds have been reported.[7][10]

Stability Profile

The stability of this compound is a critical parameter. While specific data for this compound is limited, inferences can be drawn from related taxanes. Baccatin III, a precursor, shows spontaneous deacetylation at the C-10 position under alkaline conditions (e.g., pH 9.0), producing 10-deacetylbaccatin III.[11] This suggests that this compound itself would be relatively stable against further deacetylation at this position but may be susceptible to other degradations, such as epimerization, under alkaline conditions.[11] For long-term storage, it is recommended to keep the compound as a solid at -20°C.[5][8]

Protocol: pH Stability Assessment

  • Sample Preparation: Prepare solutions of this compound in a series of buffered solutions covering a range of pH values (e.g., pH 3, 5, 7, 9).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Biological Activity and Mechanism of Action

Like its parent compound Paclitaxel, this compound exhibits anticancer activity by interacting with microtubules.[5][7] It promotes the polymerization of tubulin and stabilizes the resulting microtubules, inhibiting their depolymerization.[2][3][4] This disruption of microtubule dynamics interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

The following diagram illustrates the established signaling pathway for taxane-induced cell cycle arrest.

Mechanism_of_Action cluster_0 Cellular Environment Tubulin α/β-Tubulin Dimers Microtubule Microtubules (Dynamic Polymers) Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilized_MT Stabilized Microtubules DAT This compound DAT->Stabilized_MT Binds to β-tubulin subunit Mitotic_Spindle Mitotic Spindle Formation Stabilized_MT->Mitotic_Spindle Inhibits Dynamics G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Workflow cluster_workflow Physicochemical Characterization Workflow start Obtain Pure Sample (≥98% Purity) identity Identity Confirmation (LC-MS, NMR) start->identity physchem Physicochemical Tests identity->physchem solubility Solubility Screening (Various Solvents) physchem->solubility mp Melting Point Determination physchem->mp logd LogD Measurement (Shake-Flask) physchem->logd stability Stability Assessment (pH, Temp, Light) physchem->stability data Data Analysis & Reporting solubility->data mp->data logd->data stability->data

References

10-Deacetyltaxol structure and chemical formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 10-Deacetyltaxol: Structure, Properties, and Experimental Protocols

Introduction

This compound is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus)[1][2]. It is a close structural analog of the widely used anticancer drug, Paclitaxel (Taxol®)[1]. Functionally, this compound mimics Paclitaxel's mechanism of action by binding to and stabilizing microtubules. This interference with microtubule dynamics disrupts the process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, which underlies its antineoplastic activity[1][2][3]. Beyond its own therapeutic potential, this compound is a crucial intermediate in the semi-synthesis of Paclitaxel and its derivatives, making it a compound of significant interest to researchers in medicinal chemistry and drug development.

Chemical Structure and Formula

This compound is a complex diterpenoid characterized by a distinctive taxane core. Its chemical identity is defined by the following properties:

  • Chemical Formula: C₄₅H₄₉NO₁₃[1][2][4]

  • IUPAC Name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[1][2]

  • Synonyms: 10-Deacetylpaclitaxel, Deacetyltaxol, 10-Desacetyl Paclitaxel, 10-DAP[1][2][4]

  • CAS Number: 78432-77-6[1][2][3][4]

The structure of this compound is nearly identical to that of Paclitaxel, with the key difference being the absence of an acetyl group at the C10 position of the taxane core, where a hydroxyl group is present instead.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, providing key data for its characterization and handling.

PropertyValueCitations
Molecular Weight 811.9 g/mol [1][2][4]
Exact Mass 811.32039062 Da[1]
Appearance White Powder[2]
Purity ≥98% (Commercially available)[2]
Solubility Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL); Partially soluble in PBS (pH 7.2)[2][4]
UV Maximum (λmax) 227 nm[4]
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 13
Rotatable Bonds 12

Experimental Protocols

Isolation and Purification of Taxanes

A general procedure for the isolation and purification of taxanes like this compound and its precursor 10-deacetylbaccatin III from Taxus species involves several steps.

Protocol:

  • Extraction: Plant material (e.g., bark, needles) is ground and extracted with methanol.[5]

  • Partitioning: The crude methanol extract is then subjected to liquid-liquid partitioning with dichloromethane to separate compounds based on polarity.[5]

  • Precipitation: Hexane is added to the dichloromethane fraction to precipitate the taxoids.[5]

  • Chromatographic Separation: The resulting crude taxoid mixture is separated using high-performance liquid chromatography (HPLC). A common method employs a C18 column with an isocratic elution of methanol and water (e.g., 70:30 v/v) at a flow rate of 1 mL/min, with detection at 227 nm.[5] For larger scale purification, preparative HPLC is used.[5]

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and spectrometric techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary method for both identification and quantification. The compound is separated by HPLC and then ionized (e.g., via electrospray ionization - ESI) for mass analysis. In one study, a key product ion at m/z 527 was observed, corresponding to the deacetylation of the Paclitaxel core.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure and confirm stereochemistry. The spectra provide characteristic shifts that can be compared to reference data for positive identification.[5][7][8][9]

Biological Activity and Role in Drug Development

This compound is not merely a precursor but also a biologically active molecule. It exhibits cytotoxicity against various cancer cell lines, including cervical carcinoma, glioblastoma, and neuroblastoma cells.[2][3] Its mechanism, like other taxanes, involves the stabilization of microtubules, which is crucial for cell division.[2][3]

The primary importance of related taxanes, such as 10-deacetylbaccatin III (10-DAB), lies in their role as a starting material for the semi-synthesis of Paclitaxel. This process is more commercially viable than direct extraction of Paclitaxel, which is found in very low concentrations in yew trees.[10][11] The semi-synthetic route often involves the esterification of the C13 hydroxyl group of a baccatin core with a suitable side chain.

Visualization of a Related Synthetic Pathway

The following diagram illustrates a key step in the broader context of taxane synthesis: the enzymatic conversion of 10-Deacetylbaccatin III (10-DAB) to Baccatin III. This reaction is critical for the subsequent semi-synthesis of Paclitaxel and is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).

BaccatinIII_Synthesis DAB 10-Deacetylbaccatin III (10-DAB) DBAT DBAT Enzyme (10-deacetylbaccatin III- 10-O-acetyltransferase) DAB->DBAT AcetylCoA Acetyl-CoA AcetylCoA->DBAT BaccatinIII Baccatin III DBAT->BaccatinIII Acetylation at C10 CoA CoA DBAT->CoA

Caption: Enzymatic acetylation of 10-DAB to Baccatin III by the DBAT enzyme.

References

The Core Mechanism of 10-Deacetyltaxol: A Technical Guide to its Action as a Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of 10-Deacetyltaxol, a significant taxane compound that interferes with microtubule dynamics, a cornerstone of cancer chemotherapy. This document details its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function, offering a comparative perspective with the well-studied parent compound, Paclitaxel (Taxol).

Executive Summary

This compound, a natural analogue of Paclitaxel, exerts its anti-cancer effects by acting as a microtubule-stabilizing agent. Like other taxanes, it binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis. While its core mechanism mirrors that of Paclitaxel, studies indicate a lower cytotoxic potency. This guide synthesizes the current understanding of this compound's function, presenting key data and experimental frameworks relevant to its study.

Molecular Mechanism of Action

Binding to the Tubulin Heterodimer

The primary molecular target of this compound is the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. The binding site is located within a deep hydrophobic cleft on the interior surface of the microtubule lumen. This site is composed of several secondary structure elements, including helices H1, H6, H7, and the loop between H6 and H7[1]. The binding of taxanes to this pocket is thought to occur after the tubulin dimers have polymerized into microtubules[2][3][4]. The interaction is primarily hydrophobic, but also involves key hydrogen bonds that stabilize the drug-protein complex[1].

While the precise binding conformation of this compound has not been elucidated to the same extent as Paclitaxel, the high structural similarity suggests a comparable binding mode. The key difference lies at the C-10 position of the taxane core, where this compound has a hydroxyl group instead of an acetyl group. Structure-activity relationship studies of taxanes indicate that modifications at the C-7 to C-10 positions are generally well-tolerated without a complete loss of activity, although they can influence the potency[1].

Promotion of Microtubule Polymerization and Stabilization

Unlike other classes of microtubule inhibitors such as the vinca alkaloids which cause microtubule disassembly, this compound promotes the polymerization of tubulin dimers into microtubules, even in the absence of GTP and microtubule-associated proteins (MAPs)[5][6]. The binding of this compound to the β-tubulin subunit within the microtubule lattice induces a conformational change that strengthens both longitudinal and lateral contacts between tubulin dimers[7]. This results in hyper-stabilized microtubules that are resistant to depolymerization by factors such as calcium, cold temperatures, and dilution[8]. This potent stabilization of microtubules effectively freezes the dynamic instability that is crucial for their normal cellular functions[9].

The overall process can be visualized as follows:

G cluster_0 Cellular Environment cluster_1 Mechanism of Action 10_Deacetyltaxol This compound Binding Binds to β-tubulin in microtubule lumen 10_Deacetyltaxol->Binding Tubulin_Dimers αβ-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin_Dimers->Microtubule Microtubule->Binding Stabilization Promotes Polymerization & Inhibits Depolymerization Binding->Stabilization Hyperstabilized_MT Hyper-stabilized, Non-functional Microtubules Stabilization->Hyperstabilized_MT

Figure 1: Core mechanism of this compound action on microtubules.

Cellular Consequences of Microtubule Stabilization

The hyper-stabilization of microtubules by this compound has profound effects on cellular processes, ultimately leading to cell death.

Cell Cycle Arrest at G2/M Phase

Microtubule dynamics are essential for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. The suppression of microtubule dynamics by this compound prevents the proper formation and function of the mitotic spindle. This activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle[8][10]. This mitotic block is a hallmark of taxane activity.

Induction of Apoptosis

Prolonged arrest in mitosis, or aberrant exit from mitosis, triggers the intrinsic apoptotic pathway. Taxol has been shown to induce apoptosis through a p53-independent pathway following mitotic arrest[3]. The apoptotic cascade involves the activation of caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of programmed cell death[4]. The antineoplastic effect of taxanes is largely attributed to this induction of apoptosis in rapidly dividing cancer cells[10].

The signaling pathway from microtubule stabilization to apoptosis is summarized below:

G Start This compound MT_Stabilization Microtubule Hyper-stabilization Start->MT_Stabilization Spindle_Defects Mitotic Spindle Malfunction MT_Stabilization->Spindle_Defects G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Defects->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2: Cellular signaling cascade initiated by this compound.

Quantitative Analysis of Biological Activity

Quantitative data for this compound is less abundant than for Paclitaxel. However, available studies allow for a comparative assessment of its cytotoxicity.

In Vitro Cytotoxicity

Studies have shown that this compound is cytotoxic to various cancer cell lines, although it is generally less potent than Paclitaxel. For instance, in human glioblastoma and neuroblastoma cell lines, this compound was found to be 33-53% less cytotoxic than Paclitaxel at equivalent concentrations.

CompoundCell LineAssay TypeEndpointPotency Relative to PaclitaxelReference
This compound Human Glioblastoma & NeuroblastomaMTT AssayCytotoxicityLess potent
Paclitaxel Human Glioblastoma & NeuroblastomaMTT AssayCytotoxicityBaseline

Table 1: Comparative Cytotoxicity of this compound and Paclitaxel.

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of established biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Objective: To quantify the ability of this compound to promote tubulin polymerization.

Methodology:

  • Preparation of Reagents:

    • Purified tubulin (e.g., from bovine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • GTP is added to the polymerization buffer to a final concentration of 1 mM.

  • Assay Procedure:

    • The reaction is typically performed in a 96-well plate format.

    • Tubulin and polymerization buffer containing GTP are added to the wells.

    • This compound or a vehicle control (DMSO) is added to the respective wells.

    • The plate is incubated at 37°C in a temperature-controlled spectrophotometer.

  • Data Acquisition:

    • The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance (turbidity) at 340 nm over time.

    • Readings are taken at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Analysis:

    • The rate and extent of polymerization are determined from the kinetic curves of absorbance versus time.

    • The activity of this compound is compared to that of a positive control (e.g., Paclitaxel) and a negative control (vehicle).

The workflow for this assay can be visualized as follows:

G Start Prepare Reagents: - Purified Tubulin - Polymerization Buffer + GTP - this compound Mix Mix Tubulin, Buffer, and Compound in 96-well plate Start->Mix Incubate Incubate at 37°C in Spectrophotometer Mix->Incubate Measure Measure Absorbance at 340 nm over time Incubate->Measure Analyze Analyze Polymerization Kinetics Measure->Analyze

Figure 3: Experimental workflow for an in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle following treatment with a compound.

Objective: To assess the effect of this compound on cell cycle progression.

Methodology:

  • Cell Culture and Treatment:

    • Cancer cells (e.g., HeLa, MCF-7) are seeded in culture plates and allowed to adhere.

    • Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Cells are harvested by trypsinization and washed with PBS.

    • Cells are fixed by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.

    • Fixed cells are stored at -20°C or 4°C until staining.

  • Staining:

    • Cells are washed with PBS to remove the ethanol.

    • Cells are resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

    • The suspension is incubated in the dark to allow for stoichiometric binding of the dye to DNA.

  • Flow Cytometry:

    • The fluorescence intensity of individual cells is measured using a flow cytometer.

    • The data is collected for a large number of cells (e.g., 10,000-20,000 events).

  • Data Analysis:

    • The DNA content is plotted as a histogram. Cells in G1 phase will have 2N DNA content, while cells in G2 and M phases will have 4N DNA content. Cells in S phase will have an intermediate DNA content.

    • The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

    • An accumulation of cells in the G2/M peak is indicative of a mitotic block induced by this compound.

Conclusion

This compound is a potent microtubule-stabilizing agent that shares its core mechanism of action with Paclitaxel. By binding to β-tubulin and promoting microtubule polymerization, it disrupts the dynamic instability of microtubules, leading to G2/M cell cycle arrest and apoptosis. While it exhibits lower cytotoxicity than Paclitaxel, its distinct chemical structure offers a valuable tool for structure-activity relationship studies and the development of novel taxane-based therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other microtubule-targeting agents.

References

The Biological Activity of 10-Deacetyltaxol in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of 10-Deacetyltaxol, a key taxane diterpenoid, against various cancer cell lines. As a natural precursor to the widely used chemotherapeutic agent Paclitaxel (Taxol®), this compound and its derivatives are of significant interest in oncology research and drug development. This document details its mechanism of action, cytotoxic effects, and influence on cellular processes such as cell cycle progression and apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Microtubule Stabilization

Like other taxanes, this compound exerts its primary anticancer effect by targeting microtubules, essential components of the cellular cytoskeleton involved in mitosis and cell division[1][2]. The core mechanism involves:

  • Binding to Tubulin: this compound binds to the β-tubulin subunit of microtubules.

  • Promoting Microtubule Assembly: This binding promotes the polymerization of tubulin into stable microtubules.

  • Inhibiting Depolymerization: Crucially, it prevents the disassembly of these microtubules, disrupting the dynamic instability required for normal mitotic spindle function[1][3].

This interference with microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis)[4][5][6].

Cytotoxicity Across Various Cancer Cell Lines

This compound and its analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the specific cell line and the derivative compound.

CompoundCancer Cell LineCancer TypeIC50 Value (µg/mL)Citation(s)
7-Xylosyl-10-deacetyltaxolMCF-7Breast Cancer0.3776[7]
7-Xylosyl-10-deacetyltaxolColon Cancer LinesColon Cancer0.86[7]
10-Deacetylbaccatin III (10-DAB)MCF-7Breast Cancer5.446*[7]
Baccatin III (from 10-DAB)HeLaCervical Cancer~3.65 (4.46 µM)[8]
Baccatin III (from 10-DAB)A549Lung Cancer> 3.24 (> 4 µM)[8][9]
Baccatin III (from 10-DAB)A431Skin Cancer~6.33 (7.81 µM)[8]
Baccatin III (from 10-DAB)HepG2Liver Cancer> 3.24 (> 4 µM)[8][9]

*Value represents the concentration at which 44.8% proliferation inhibition was observed after 24 hours.

Studies have confirmed the growth inhibitory activity of this compound against cervical carcinoma, glioblastoma, and neuroblastoma cells[1]. Furthermore, derivatives such as 14β-hydroxy-10-deacetylbaccatin III have shown enhanced anti-proliferative activity, particularly in cancer cell lines expressing the multidrug-resistant (MDR) phenotype[4].

Impact on Cell Cycle and Apoptosis

The stabilization of microtubules by this compound directly triggers cell cycle arrest, primarily at the G2/M (Gap 2/Mitosis) transition, preventing cells from proceeding through mitosis[4][5][6]. This prolonged mitotic arrest is a potent trigger for apoptosis.

G2/M Phase Arrest

Upon treatment with taxanes, cancer cells are unable to form a functional mitotic spindle, leading to an accumulation of cells in the G2/M phase. This arrest is a well-documented response and can be observed in various cancer cell lines, including lung and breast cancer[5][6]. The arrest is often associated with the downregulation of key cell cycle proteins like cyclin A and cyclin B1[5].

Induction of Apoptosis

Prolonged G2/M arrest ultimately leads to the activation of apoptotic pathways. This programmed cell death is a crucial component of the therapeutic effect of taxanes. Key observations include:

  • Caspase Activation: Taxol has been shown to induce the activation of initiator caspases like caspase-10 and executioner caspases such as caspase-3, -6, and -8[10].

  • p53 and p21 Involvement: The tumor suppressor protein p53 can play a pro-apoptotic role in taxol-induced cell death, a function that is enhanced by its acetylation[11]. Furthermore, the induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 is associated with taxol-induced apoptosis, often in a p53-independent manner[5].

  • Intrinsic Pathway: The derivative 7-epi-10-deacetyltaxol has been shown to induce apoptosis in human hepatoma (HepG2) cells via the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS) and activation of the MAPK pathway[12].

The logical flow from microtubule stabilization to apoptosis is visualized below.

G2M_Apoptosis_Pathway cluster_drug Drug Action cluster_cell Cellular Processes Drug This compound MT Microtubule Stabilization Drug->MT G2M G2/M Phase Cell Cycle Arrest MT->G2M Apoptosis Apoptosis G2M->Apoptosis

Fig 1. Pathway from Drug Action to Apoptosis.

Detailed Experimental Protocols

The following sections provide standardized methodologies for key in vitro assays used to evaluate the biological activity of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[8][13].

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with varying concentrations of this compound (or its derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value by plotting viability against drug concentration.

MTT_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Fig 2. Workflow for MTT Cytotoxicity Assay.
Cell Cycle Analysis via Flow Cytometry

Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M)[5].

Protocol:

  • Cell Culture and Treatment: Grow cells to 60-70% confluency and treat with the desired concentrations of this compound for the appropriate duration.

  • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this stage.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[8][9].

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest the entire cell population.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a biologically active taxane that demonstrates significant anticancer properties. Its core mechanism, shared with Paclitaxel, involves the stabilization of microtubules, which effectively induces G2/M cell cycle arrest and subsequent apoptosis in a wide range of cancer cell lines. The quantitative data highlight its potency, and ongoing research into its derivatives shows promise for overcoming challenges such as multi-drug resistance. The standardized protocols provided herein serve as a foundation for the continued investigation and development of this compound and related compounds as valuable assets in cancer therapeutics.

References

The Semisynthesis of Paclitaxel: A Technical Guide to Utilizing 10-Deacetyltaxol as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a potent anti-cancer agent, is a complex diterpenoid natural product originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. Due to its limited availability from natural sources and the complexity of its total synthesis, semi-synthetic routes from more abundant precursors have become the cornerstone of its commercial production. While 10-deacetylbaccatin III (10-DAB) is the most common precursor, 10-deacetyltaxol (10-DAT) presents a more direct and efficient route to paclitaxel. This technical guide provides an in-depth overview of the semi-synthesis of paclitaxel from this compound, focusing on experimental protocols, quantitative data, and the underlying chemical pathways.

This compound is a naturally occurring taxane that possesses the complete carbon skeleton of paclitaxel, lacking only the acetyl group at the C-10 position. This structural similarity makes its conversion to paclitaxel a straightforward one-step acetylation reaction, offering a significant advantage over the multi-step synthesis required when starting from 10-DAB, which lacks the C-13 side chain.

Physicochemical Properties

A clear understanding of the physicochemical properties of the precursor and the final product is crucial for process development, purification, and formulation.

PropertyThis compoundPaclitaxel
Molecular Formula C45H49NO13C47H51NO14
Molecular Weight 811.9 g/mol [1]853.9 g/mol [2]
Appearance White Powder[3]White powder or needles[2]
Solubility Soluble in organic solvents[3]Low water-solubility (0.25 μg/mL)[4]
Melting Point >228°C (dec.)213-216 °C (decomposes)
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[1][(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[2]

Semi-Synthetic Pathway: Acetylation of this compound

The conversion of this compound to paclitaxel involves the selective acetylation of the hydroxyl group at the C-10 position of the taxane core. This seemingly simple transformation requires careful control of reaction conditions to avoid side reactions and ensure high yields and purity.

Acetylation_of_10_Deacetyltaxol cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 10-DAT This compound Reaction 10-DAT->Reaction Ac_Agent Acetylating Agent (e.g., Acetic Anhydride) Ac_Agent->Reaction Solvent Solvent (e.g., Pyridine, DCM) Solvent->Reaction Base Base (optional) (e.g., DMAP) Base->Reaction Paclitaxel Paclitaxel Byproduct Byproducts (e.g., Acetic Acid) Reaction->Paclitaxel Reaction->Byproduct caption General workflow for the acetylation of this compound.

Caption: General workflow for the acetylation of this compound.

Experimental Protocols

Several methods have been developed for the acetylation of this compound. Below are detailed protocols adapted from the scientific literature and patent documentation.

Protocol 1: One-Pot Synthesis of Paclitaxel from 10-Deacetylpaclitaxel

This protocol is adapted from a patent describing a high-yield, one-pot synthesis.[5]

Materials:

  • 10-deacetylpaclitaxel (10-DAP)

  • Pyridine

  • Dichloromethane (DCM)

  • Triethylsilyl chloride (TESCl)

  • Acetic anhydride (Ac₂O)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection of Hydroxyl Groups: Dissolve 10-deacetylpaclitaxel (e.g., 7.35 g, 9.95 mmol) in a mixture of pyridine (10 mL) and DCM (10 mL). Add triethylsilyl chloride (TESCl) (10 mL, 59.6 mmol) to the solution and stir at room temperature for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step protects the 2'- and 7-hydroxyl groups.[5]

  • Acetylation: To the same reaction mixture, add acetic anhydride (2.2 mL, 23.3 mmol) and stir for 2 hours. Monitor the completion of the reaction by High-Performance Liquid Chromatography (HPLC).[5]

  • Deprotection and Workup: After confirming the completion of the reaction, add 10 mL of DCM and cool the reaction mixture to 0°C. This is followed by the dropwise addition of an acid (e.g., HCl in an organic solvent) to remove the silyl protecting groups. After deprotection, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[5]

  • Purification: The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate (1:1) solvent system to yield pure paclitaxel.[5]

Quantitative Data: This one-pot method has been reported to produce paclitaxel with a yield of 84-95% and a purity of over 97% as determined by HPLC.[5]

Protocol 2: Enzymatic Acetylation of this compound

This protocol utilizes an enzyme to catalyze the acetylation, offering a more environmentally friendly alternative to chemical synthesis.

Materials:

  • This compound (DT)

  • 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme

  • Acetyl-CoA

  • Buffer solution (e.g., phosphate buffer at pH 5.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Enzymatic Reaction: In a suitable reaction vessel, dissolve this compound in a minimal amount of a compatible organic solvent and then add it to the buffer solution containing the DBAT enzyme and acetyl-CoA. The reaction is typically carried out at a controlled temperature (e.g., 37.5°C) for a specific duration (e.g., several hours).[6]

  • Reaction Quenching and Extraction: Once the reaction is complete, it can be quenched by adding a water-immiscible organic solvent like ethyl acetate. The product, paclitaxel, is then extracted into the organic layer.

  • Purification: The organic extract is concentrated, and the resulting crude paclitaxel is purified using chromatographic techniques such as HPLC.

Quantitative Data: The efficiency of enzymatic acetylation can vary depending on the specific enzyme variant and reaction conditions. A study reported the in vitro one-pot conversion of a related precursor, 7-β-xylosyl-10-deacetyltaxol, to paclitaxel with a yield of 0.64 mg/mL after 15 hours.[7][8]

Data Presentation: Comparison of Synthetic Methods

MethodPrecursorKey Reagents/CatalystsReaction StepsYield (%)Purity (%)Reference
One-Pot Chemical Synthesis 10-DeacetylpaclitaxelPyridine, DCM, TESCl, Ac₂O1 (in-situ protection/deprotection)84 - 95> 97[5]
Enzymatic Synthesis This compoundDBAT enzyme, Acetyl-CoA1VariableHigh[6][7][8]
Multi-step from 10-DAB 10-Deacetylbaccatin IIIVarious protecting groups, acetylating agents, and side-chain precursorsMultiple~58 (overall)High

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for both the analysis and purification of paclitaxel from the reaction mixture.

Typical HPLC Conditions for Paclitaxel Analysis and Purification:

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. For example, a mobile phase of acetonitrile:water (55:45 v/v) can be effective.[8][9]

  • Flow Rate: 1.0 mL/min for analytical scale, and higher for preparative scale.[8][9]

  • Detection: UV detection at 227 nm.[10]

  • Injection Volume: Varies depending on the concentration and scale (e.g., 20 µL for analytical).[8][9]

Purification Workflow:

Purification_Workflow Crude_Product Crude Paclitaxel (from reaction workup) Dissolution Dissolve in Mobile Phase Component Crude_Product->Dissolution Filtration Filter to remove particulates Dissolution->Filtration HPLC Preparative HPLC (C18 column) Filtration->HPLC Fraction_Collection Collect Paclitaxel Fractions HPLC->Fraction_Collection Solvent_Evaporation Evaporate Solvent Fraction_Collection->Solvent_Evaporation Pure_Paclitaxel Pure Paclitaxel Solvent_Evaporation->Pure_Paclitaxel caption A typical workflow for the purification of paclitaxel.

Caption: A typical workflow for the purification of paclitaxel.

Conclusion

The semi-synthesis of paclitaxel from this compound offers a more direct and efficient alternative to the traditional route starting from 10-deacetylbaccatin III. The one-step acetylation, whether through chemical or enzymatic methods, simplifies the overall process and can lead to high yields of pure paclitaxel. The choice between a chemical or enzymatic approach will depend on factors such as scalability, cost of reagents and catalysts, and environmental considerations. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and optimize the semi-synthesis of this vital anti-cancer drug. Further research into novel catalysts and reaction conditions may lead to even more efficient and sustainable methods for paclitaxel production.

References

Technical Guide: Discovery and Isolation of 10-Deacetyltaxol from Taxus baccata

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of 10-Deacetyltaxol, a critical precursor for the semi-synthesis of the anticancer drug Paclitaxel (Taxol®), from the European yew, Taxus baccata.

Introduction

The discovery of Paclitaxel from the bark of the Pacific yew, Taxus brevifolia, marked a significant milestone in cancer chemotherapy. However, the low natural abundance of Paclitaxel and the ecological concerns associated with harvesting the slow-growing yew trees necessitated alternative sourcing strategies.[1] A pivotal breakthrough was the identification of 10-Deacetylbaccatin III (a closely related compound, often used in conjunction with this compound research) in the renewable needles of the European yew, Taxus baccata, in significantly higher quantities.[1][2][3][4] this compound itself is a naturally occurring taxane in Taxus species and serves as both an important analytical standard and a potential starting material for synthetic modifications.[5][6] This guide details the experimental procedures for its extraction, purification, and characterization.

Experimental Protocols

The isolation of this compound from Taxus baccata is a multi-step process involving initial extraction, partitioning to remove impurities, and subsequent chromatographic purification.

The first step involves the extraction of the crude mixture of taxoids from the plant material (typically needles or bark).

  • Protocol:

    • Air-dry and powder the needles or bark of Taxus baccata.

    • Extract the powdered material with methanol (or ethanol) at room temperature. A common method involves soaking the material for an extended period (e.g., 16 hours overnight) and may be facilitated by ultrasonication for about 30 minutes.[7]

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

This step aims to separate the lipophilic taxoids from more polar and non-polar impurities.

  • Protocol:

    • Resuspend the crude extract in a mixture of dichloromethane (or another suitable organic solvent) and water.[8][9]

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the organic phase (dichloromethane layer), which contains the taxoids.

    • The aqueous phase can be re-extracted with dichloromethane to maximize the yield.[7]

    • Pool the organic fractions and evaporate the solvent to obtain a semi-purified taxoid mixture.

    • To further remove non-polar compounds like lipids and waxes, the residue can be washed with a non-polar solvent such as hexane.[8][9]

High-purity this compound is obtained through one or more chromatographic steps.

  • Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Column: A C18 reverse-phase column is typically used (e.g., 10 x 250 mm, 5 µm particle size).[8][9]

    • Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and water, is employed. A common mobile phase for separating taxanes is a mixture of methanol-water (e.g., 70:30 v/v) or acetonitrile-water.[8][9][10]

    • Flow Rate: A flow rate suitable for the preparative column is set (e.g., 10 mL/min).[8][9]

    • Detection: The eluent is monitored using a UV detector, typically at 227 nm or 230 nm.[8][9][11]

    • Fraction Collection: Dissolve the semi-purified taxoid mixture in the mobile phase and inject it into the HPLC system. Collect the fractions corresponding to the retention time of this compound.

    • Final Step: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

The identity and purity of the isolated compound are confirmed using analytical techniques.

  • Analytical HPLC: To determine the purity of the final product. The conditions are similar to preparative HPLC but on an analytical scale (e.g., C18 column, 4.6 x 250 mm, 5 µm) with a lower flow rate (e.g., 1 mL/min).[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight of the compound. This compound has a molecular weight of approximately 811.87 g/mol .[12][13] The method can be set up to identify the precursor ion [M+H]+ at m/z 812.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. ¹H NMR and ¹³C NMR spectra are compared with known standards or literature data to confirm the identity of this compound.[8][14]

Data Presentation

The following tables summarize quantitative data reported in the literature for the isolation of this compound and related taxanes from Taxus baccata.

Table 1: Content of this compound and Related Taxoids in Taxus baccata

Plant Part / Culture TypeThis compound ContentOther Taxoids ContentReference
Needles (Fresh)Up to 297 mg/kg10-Deacetylbaccatin III also present[5][15]
Needles (Dry)Variable (0 to 0.05% of dry wt)Paclitaxel (0-0.05%), 10-Deacetylbaccatin III (0-0.48%)[7]
Bark & NeedlesNot specifiedTaxol: 11.19 µg/mg, 10-Deacetylbaccatin III: 1.75 µg/mg[8][9]
Cell Suspension Culture110 µg/L (for T. brevifolia)Taxol: 1 µg/L[2]

Table 2: Purity and Recovery Data for Purified Taxoids

CompoundPurification MethodPurity AchievedRecovery RateReference
10-Deacetylbaccatin IIIPreparative HPLC99.72 ± 0.18%~90%[8][9]
PaclitaxelPreparative HPLC95.78 ± 3.63%~90%[8][9]
10-Deacetylbaccatin IIISemi-preparative HPLC82%Not specified[16]

Table 3: Key Spectroscopic Data for this compound Characterization

TechniqueParameterObserved ValueReference
Mass Spectrometry Molecular FormulaC₄₅H₄₉NO₁₃[12][13]
Molecular Weight811.87 g/mol [12][13]
Precursor Ion (ESI+)[M+H]⁺ at m/z 812[12]
¹H NMR Chemical Shifts (ppm)Characteristic peaks confirming the taxane skeleton and side chain[14]
¹³C NMR Chemical Shifts (ppm)Data available in spectral databases[17]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the isolation and purification of this compound from Taxus baccata.

G Workflow for Isolation of this compound cluster_0 Sample Preparation & Extraction cluster_1 Purification cluster_2 Characterization & Analysis a Taxus baccata Needles/Bark b Drying & Grinding a->b c Methanol Extraction b->c d Crude Extract c->d Concentration e Liquid-Liquid Partitioning (Dichloromethane/Water) d->e f Semi-Purified Taxoid Mixture e->f g Preparative HPLC (C18 Column) f->g h Purified this compound Fractions g->h i Solvent Evaporation h->i j Final Product: This compound Powder i->j k Analytical HPLC j->k l LC-MS/MS j->l m NMR Spectroscopy j->m n Purity Assessment k->n o Structural Confirmation l->o m->o

Caption: Isolation and purification workflow for this compound.

Conclusion

The isolation of this compound from Taxus baccata provides a valuable source of this important taxane for research and as a potential precursor for the semi-synthesis of novel anticancer agents. The methodologies outlined in this guide, combining classical extraction techniques with modern chromatographic and spectroscopic methods, enable the efficient purification and characterization of this compound. These protocols are fundamental for natural product chemists and drug development professionals working in the field of cancer therapeutics.

References

Endophytic Fungi: A Promising Alternative for Sustainable 10-Deacetyltaxol Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The ever-increasing demand for paclitaxel (Taxol®), a potent anti-cancer agent, has spurred a search for sustainable and economically viable production methods. A significant precursor in the semi-synthesis of paclitaxel is 10-deacetylbaccatin III (10-DAB), a naturally occurring taxoid. Traditionally extracted from the needles of Taxus species, this method is hampered by low yields and ecological concerns. Endophytic fungi, microorganisms that reside within plant tissues without causing apparent harm, have emerged as a highly promising alternative source for 10-DAB and other taxoids. This technical guide provides a comprehensive overview of the methodologies and current understanding of 10-deacetyltaxol production from endophytic fungi.

Quantitative Data on Taxoid Production by Endophytic Fungi

The production of this compound and other taxoids by various endophytic fungi has been documented in numerous studies. The yields are highly variable and depend on the fungal species, culture conditions, and the use of elicitors. The following table summarizes key quantitative data from the literature.

Fungal SpeciesHost PlantTaxoid ProducedYield (µg/L)Reference
Gliocladium sp.Taxus baccata10-Deacetylbaccatin III65[1]
Stemphylium sedicola SBU-16Not Specified10-Deacetylbaccatin IIINot Quantified[2]
Pestalotiopsis microsporaTaxodium mucronatum7-epi-10-deacetyltaxolNot Quantified[3]
Aspergillus fumigatusTaxus sp.Paclitaxel1590[4]
Fusarium redolensTaxus baccata ssp. wallichianaPaclitaxel66.25[5]
Pestalotiopsis microsporaNot SpecifiedPaclitaxel625.47 (with salicylic acid)[2]
Acremonium sp.Taxus baccataPaclitaxel116.19[6]
Aspergillus fumigatiaffinisArtemisia judaicaPaclitaxel110.23 (optimized)[7]

The Biosynthetic Pathway of this compound in Endophytic Fungi

The biosynthesis of taxoids in endophytic fungi is believed to mirror the pathway found in Taxus plants, suggesting a horizontal gene transfer between the host and the endophyte. The pathway begins with the cyclization of geranylgeranyl diphosphate (GGPP) and proceeds through a series of hydroxylations and acetylations to form 10-deacetylbaccatin III.

Taxoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxa_4_20_diol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxa_4_20_diol Taxadiene 5α-hydroxylase Taxa_diol_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxa_4_20_diol->Taxa_diol_acetate Taxadien-5α-ol-O-acetyltransferase (TAT) Taxa_pentaol Taxa-4(20),11(12)-diene-5α,10β,13α-triol Taxa_diol_acetate->Taxa_pentaol Multiple Hydroxylations Deacetylbaccatin 10-Deacetylbaccatin III Taxa_pentaol->Deacetylbaccatin Other modifications Baccatin Baccatin III Deacetylbaccatin->Baccatin 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) Paclitaxel Paclitaxel Baccatin->Paclitaxel Baccatin III-13-O-phenylpropanoyltransferase (BAPT) & other steps

Biosynthetic pathway leading to 10-Deacetylbaccatin III and Paclitaxel.

Experimental Protocols

Isolation of Endophytic Fungi

A generalized protocol for the isolation of endophytic fungi from host plant tissues is outlined below. This protocol is a synthesis of methodologies described in multiple publications[8][9].

  • Sample Collection: Collect healthy plant tissues (bark, leaves, or roots) from the host plant, such as Taxus species.

  • Surface Sterilization:

    • Thoroughly wash the collected plant material under running tap water.

    • Immerse the tissues in 70% (v/v) ethanol for 1-2 minutes.

    • Subsequently, immerse in a 0.1% mercuric chloride solution or a 3-5% sodium hypochlorite solution for 5-8 minutes.

    • Rinse the sterilized tissues three to five times with sterile distilled water to remove any residual sterilizing agents.

  • Plating:

    • Aseptically cut the surface-sterilized plant material into small segments (approximately 0.5 x 0.5 cm).

    • Place the segments onto a suitable culture medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent like chloramphenicol (150 mg/L) to inhibit bacterial growth.

  • Incubation: Incubate the plates at 25-28°C in the dark or under a 12h light/dark cycle.

  • Isolation and Purification:

    • Monitor the plates regularly for fungal growth emerging from the plant segments.

    • Once fungal mycelia are visible, aseptically transfer the hyphal tips to fresh PDA plates.

    • Repeat the subculturing process until pure fungal cultures are obtained.

Fermentation for this compound Production

The following is a general procedure for the submerged fermentation of endophytic fungi to produce 10-DAB, based on protocols found in the literature[7][9][10].

  • Inoculum Preparation:

    • Grow the pure fungal isolate on PDA plates for 7-10 days.

    • Cut out small agar plugs (e.g., 4 mm in diameter) containing fungal mycelia from the edge of the colony.

  • Seed Culture:

    • Inoculate a few agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a specialized production medium like modified S7 medium.

    • Incubate the flask on a rotary shaker at 120-150 rpm and 21-25°C for 4-7 days.

  • Production Culture:

    • Transfer a portion of the seed culture (e.g., 4-5 mL) into a larger Erlenmeyer flask (e.g., 1 L) containing the production medium.

    • Incubate the production culture under the same conditions as the seed culture for a period of 18-21 days.

    • Optional Elicitation: To enhance production, an elicitor such as salicylic acid (e.g., 300 µM) can be added to the culture after a few days of growth (e.g., day 6)[2].

Extraction and Purification of this compound

The following protocol for the extraction and initial purification of 10-DAB from fungal cultures is a composite of methods described in the literature[8][10].

  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or filter paper.

  • Extraction:

    • The culture filtrate (broth) and the mycelial biomass can be extracted separately or together.

    • Liquid-Liquid Extraction of Filtrate: Extract the culture filtrate twice with an equal volume of a non-polar solvent such as dichloromethane or ethyl acetate. Combine the organic phases.

    • Extraction of Mycelia: The fungal biomass can be ground in a mortar and pestle and then extracted with a solvent mixture like chloroform:methanol (1:1, v/v).

  • Concentration: Evaporate the organic solvent from the combined extracts under reduced pressure using a rotary evaporator at a temperature of approximately 40°C.

  • Preliminary Purification (Optional):

    • Dissolve the dried residue in a small volume of methanol.

    • The crude extract can be further purified using techniques such as Thin Layer Chromatography (TLC) or column chromatography. For TLC, a solvent system of chloroform:methanol (e.g., 7:1, v/v) can be used for separation[8].

Regulatory Mechanisms and Enhancement Strategies

The regulation of taxoid biosynthesis in endophytic fungi is a complex process that is not yet fully understood. However, research suggests the involvement of hormone signaling pathways[11][12]. A key strategy to enhance the production of 10-DAB and other taxoids is the use of elicitors. Elicitors are compounds that trigger a defense response in the fungus, which can lead to an increase in the production of secondary metabolites.

Regulatory_Enhancement cluster_elicitors Elicitors cluster_fungus Endophytic Fungus Salicylic Acid Salicylic Acid Hormone Signaling Pathways Hormone Signaling Pathways Salicylic Acid->Hormone Signaling Pathways Fungal Cell Wall Fragments Fungal Cell Wall Fragments Fungal Cell Wall Fragments->Hormone Signaling Pathways Jasmonates Jasmonates Jasmonates->Hormone Signaling Pathways Taxoid Biosynthesis Genes (e.g., TS, DBAT) Taxoid Biosynthesis Genes (e.g., TS, DBAT) Hormone Signaling Pathways->Taxoid Biosynthesis Genes (e.g., TS, DBAT) Upregulation This compound Production This compound Production Taxoid Biosynthesis Genes (e.g., TS, DBAT)->this compound Production

Conceptual diagram of elicitor-mediated enhancement of this compound production.

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and production of this compound from endophytic fungi.

Experimental_Workflow A Isolation of Endophytic Fungi from Host Plant B Screening for Taxoid Production (e.g., TLC, HPLC) A->B C Molecular Identification of Promising Strains (e.g., ITS sequencing) B->C D Optimization of Fermentation Conditions (Medium, pH, Temperature) C->D E Elicitation Strategies for Enhanced Production D->E F Scale-up Fermentation E->F G Extraction and Purification of this compound F->G H Structural Characterization (e.g., NMR, Mass Spectrometry) G->H

A generalized workflow for the production of this compound from endophytic fungi.

Conclusion

Endophytic fungi represent a viable and sustainable platform for the production of this compound. While yields are currently lower than those from plant sources, the potential for optimization through strain selection, genetic engineering, and fermentation technology is immense. The detailed methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the potential of these remarkable microorganisms in the ongoing effort to secure a stable supply of this critical anti-cancer drug precursor.

References

Spectral Data Analysis of 10-Deacetyltaxol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectral data analysis of 10-Deacetyltaxol, a key taxane derivative with significant applications in cancer research and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Introduction

This compound is a natural taxoid and a crucial precursor in the semi-synthesis of Paclitaxel (Taxol®), a widely used chemotherapeutic agent. Accurate structural elucidation and purity assessment of this compound are paramount for its use in pharmaceutical applications. This guide details the methodologies for acquiring and interpreting the NMR and MS spectra of this compound, presenting the data in a structured format for clarity and comparative analysis.

Spectroscopic Data

The structural integrity and purity of this compound are primarily determined through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.68d7.1
H-33.82d7.1
H-54.98dd9.6, 2.1
H-6α2.55m
H-6β1.88m
H-74.42m
H-105.23s
H-136.25t8.9
H-14α2.25m
H-14β2.21m
H-16 (CH₃)1.25s
H-17 (CH₃)1.15s
H-18 (CH₃)1.85s
H-19 (CH₃)1.68s
H-2'4.80d2.5
H-3'5.79dd9.2, 2.5
NH7.05d9.2
2-OH3.55d5.0
7-OH2.45d4.0
2'-OH3.52d5.0
Aromatic-H7.35-8.15m
4-OAc (CH₃)2.24s

Note: The chemical shifts and coupling constants are compiled from various sources and may show slight variations depending on the experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of this compound.

Table 2: ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
179.1
275.1
345.7
481.2
584.5
635.6
771.0
858.6
9203.9
1075.8
11133.8
12142.1
1372.5
1435.7
1543.2
1626.8
1721.9
1814.8
1920.9
2076.5
1'172.8
2'73.2
3'55.1
4-OAc (C=O)171.2
4-OAc (CH₃)21.1
Benzoyl (C=O)167.1
Benzoyl (C-ipso)133.7
Benzoyl (C-ortho)130.2
Benzoyl (C-meta)128.7
Benzoyl (C-para)129.2
N-Benzoyl (C=O)167.8
N-Benzoyl (C-ipso)138.2
N-Benzoyl (C-ortho)128.8
N-Benzoyl (C-meta)128.5
N-Benzoyl (C-para)131.9
Phenyl (C-ipso)134.1
Phenyl (C-ortho)127.2
Phenyl (C-meta)128.9
Phenyl (C-para)126.7

Note: The chemical shifts are compiled from various sources and may show slight variations depending on the experimental conditions.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about its fragmentation pattern, aiding in structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/zMeasured m/z
[M+H]⁺C₄₅H₅₀NO₁₃⁺812.3277812.3275
[M+Na]⁺C₄₅H₄₉NNaO₁₃⁺834.3097834.3093

Table 4: Key MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
812.3509.2C₁₆H₁₅NO₄Baccatin III core
812.3286.1C₂₉H₃₂O₉Phenylisoserine side chain
509.2449.2C₂H₄O₂Loss of acetic acid from Baccatin III core

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural analysis.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 s

    • Relaxation Delay: 1-5 s

    • Number of Scans: 16-64

    • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Instrument: 125 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 220-250 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2-5 s

    • Number of Scans: 1024-4096

    • Temperature: 298 K

High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is the preferred method for obtaining accurate mass data and for analyzing complex mixtures containing this compound.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry:

  • Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range: m/z 150-1000.

  • Resolution: > 60,000 FWHM.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 20-40 eV.

Visualization of Analytical Workflows and Structural Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the spectral analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Data Analysis & Interpretation weigh Weighing dissolve Dissolution in Deuterated Solvent weigh->dissolve nmr NMR Spectroscopy (1H, 13C, 2D) dissolve->nmr ms LC-HRMS (Full Scan, MS/MS) dissolve->ms nmr_proc Fourier Transform & Phase Correction nmr->nmr_proc ms_proc Peak Picking & Formula Generation ms->ms_proc nmr_analysis Chemical Shift & Coupling Constant Analysis nmr_proc->nmr_analysis ms_analysis Fragmentation Pathway Analysis ms_proc->ms_analysis structure_elucidation Structure Elucidation & Purity Assessment nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Diagram 1: Experimental workflow for spectral data analysis.

fragmentation_pathway cluster_fragments Key Fragment Ions cluster_neutral_loss Neutral Losses parent This compound [M+H]⁺ m/z 812.3 loss1 Loss of Side Chain parent->loss1 CID loss2 Loss of Baccatin III Core parent->loss2 CID side_chain Phenylisoserine Side Chain [C₁₆H₁₅NO₄]⁺ m/z 286.1 core Baccatin III Core [C₂₉H₃₂O₉]⁺ m/z 509.2 loss1->core loss2->side_chain

Diagram 2: Key fragmentation pathways of this compound.

Conclusion

The comprehensive spectral analysis of this compound using NMR and high-resolution mass spectrometry provides a robust framework for its structural confirmation and purity assessment. The detailed data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the development and quality control of taxane-based pharmaceuticals. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for regulatory submissions and advancing drug development programs.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 10-Deacetyltaxol from Taxus Needles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of 10-deacetyltaxol, a key taxane derivative, from the needles of various Taxus species. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the efficient isolation of this valuable compound.

Introduction

This compound is a naturally occurring taxoid found in the needles of the yew tree (Taxus species). It is a close structural analog of paclitaxel (Taxol), a potent anticancer drug. The extraction of taxanes from the renewable resource of Taxus needles is a critical area of research, offering a more sustainable alternative to the use of the tree's bark. These protocols detail common and effective methods for the extraction, separation, and purification of this compound for research and drug development purposes.

Experimental Protocols

Protocol 1: Methanol Extraction and Liquid-Liquid Partitioning

This protocol describes a common method for the initial extraction of a crude taxoid mixture from Taxus needles, followed by a partitioning step to remove non-polar impurities.

Materials:

  • Fresh or dried Taxus needles

  • Methanol

  • Dichloromethane

  • Hexane

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Grinding: Grind fresh or dried Taxus needles into a fine powder to increase the surface area for extraction.

  • Maceration: Soak the ground needle powder in methanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent. The maceration should be carried out for an extended period, typically 24-48 hours, with occasional agitation.

  • Filtration: Filter the methanol extract to separate the plant debris from the liquid extract.

  • Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water.

    • Perform a liquid-liquid extraction with dichloromethane. The taxoids will partition into the dichloromethane phase.

    • Separate the dichloromethane layer and wash it with water to remove water-soluble impurities.

  • Precipitation: Add hexane to the dichloromethane extract to precipitate the crude taxoid mixture.[1]

  • Drying: Collect the precipitate by filtration and dry it under a vacuum.

Protocol 2: Ethanol-Water Extraction and Column Chromatography

This protocol utilizes a more environmentally friendly solvent system for extraction and employs column chromatography for the initial purification of the crude extract.

Materials:

  • Fresh or dried Taxus needles

  • Ethanol-water mixture (50-80% ethanol by volume)[2]

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Extraction: Extract the ground Taxus needles with an ethanol-water mixture (e.g., 70% ethanol) using maceration or a Soxhlet apparatus.

  • Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator to remove the ethanol.

  • Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the concentrated extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Fraction Pooling and Concentration: Combine the fractions containing the target compound and concentrate them under reduced pressure.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative or semi-preparative HPLC is the method of choice.

Materials:

  • Crude or partially purified taxoid extract

  • HPLC system with a preparative or semi-preparative column (e.g., C18)

  • Mobile phase (e.g., methanol-water or acetonitrile-water mixture)

  • UV detector

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude or partially purified extract in the mobile phase and filter it through a 0.45 µm filter.

  • HPLC Separation:

    • Equilibrate the HPLC column with the mobile phase. A common mobile phase for taxane separation is a gradient of methanol and water.[1]

    • Inject the prepared sample onto the column.

    • Run the HPLC method, monitoring the elution profile at a suitable wavelength (e.g., 227 nm).[1]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure or by lyophilization.

Quantitative Data

The yield of this compound and related taxanes can vary significantly depending on the Taxus species, the age of the needles, the geographical location, and the extraction and purification methods employed. The following tables summarize some reported yields.

Taxus SpeciesPlant PartCompoundYieldReference
Taxus baccataNeedles10-Deacetylbaccatin IIIUp to 297 mg/kg of fresh needles[3]
Taxus baccataNeedles10-Deacetyl baccatin III1.75 µg/mg of crude taxoid[1]
Taxus baccataNeedles10-Deacetylbaccatin III0.02-0.1% of fresh needles[4]
Taxus brevifoliaNeedles10-Deacetylbaccatin III4 µg/g dry weight[5]
Taxus chinensis var. maireiBranches and Leaves10-Deacetylbaccatin IIIVaries with harvest time (highest in May and June)[6]

Visualizations

General workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Start Taxus Needles Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol/Water) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Taxoid Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Dichloromethane/Water) Crude_Extract->Partitioning Column_Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Detailed workflow for Protocol 1: Methanol Extraction and Partitioning.

Protocol1_Workflow Start Ground Taxus Needles Maceration Maceration in Methanol Start->Maceration Filtration1 Filtration Maceration->Filtration1 Concentration1 Concentration (Rotary Evaporator) Filtration1->Concentration1 Crude_Methanol_Extract Crude Methanol Extract Concentration1->Crude_Methanol_Extract Dissolution Dissolve in Methanol/Water Crude_Methanol_Extract->Dissolution Partitioning Partition with Dichloromethane Dissolution->Partitioning DCM_Phase Dichloromethane Phase (contains taxoids) Partitioning->DCM_Phase Aqueous_Phase Aqueous Phase (discard) Partitioning->Aqueous_Phase Precipitation Precipitation with Hexane DCM_Phase->Precipitation Filtration2 Filtration Precipitation->Filtration2 Drying Drying Filtration2->Drying Final_Product Crude this compound Drying->Final_Product

Workflow for High-Purity Isolation using HPLC.

HPLC_Purification_Workflow Start Partially Purified Extract Sample_Prep Sample Preparation (Dissolution & Filtration) Start->Sample_Prep Injection HPLC Injection Sample_Prep->Injection Separation C18 Column Separation (Methanol/Water Gradient) Injection->Separation Detection UV Detection (227 nm) Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Concentration Solvent Removal Pooling->Concentration Final_Product High-Purity this compound Concentration->Final_Product

References

Application Note and Protocol: HPLC Method for the Quantification of 10-Deacetyltaxol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Deacetyltaxol is a crucial intermediate in the semi-synthesis of Paclitaxel (Taxol®), a potent anti-cancer drug. It is naturally present in various species of the Taxus genus. Accurate quantification of this compound in plant extracts is essential for optimizing extraction procedures, selecting high-yielding plant varieties, and ensuring quality control in the manufacturing of Paclitaxel. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in plant extracts. The method is sensitive, reproducible, and suitable for routine analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample clean-up is critical to remove interfering compounds from the plant matrix.

Materials and Reagents:

  • Dried plant material (e.g., Taxus needles or bark)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dichloromethane

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Protocol:

  • Extraction:

    • Weigh 1 gram of finely ground, dried plant material.

    • Add 10 mL of a methanol/dichloromethane (1:1 v/v) solution.

    • Vortex for 5 minutes and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with 10 mL of the extraction solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Dissolve the dried extract in 2 mL of 30% methanol in water.

    • Load the dissolved extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 30% methanol in water to remove polar impurities.

    • Elute the taxanes, including this compound, with 10 mL of 75% methanol in water.[1]

    • Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.[2][3]

  • Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) is recommended for good separation.[2]

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

  • Flow Rate: 1.0 - 1.2 mL/min.[2][3]

  • Detection Wavelength: 227 nm.[2][3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 40°C.[2]

Gradient Elution Program:

Time (min)% Acetonitrile (A)% Water (B)
02575
84456
164456
208020
258020
262575
302575

This gradient is a starting point and may require optimization based on the specific column and system used.

Calibration and Quantification
  • Standard Preparation: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Calibration Curve: Create a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Linearity: Inject each standard solution in triplicate and plot the peak area against the concentration. Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²), which should be >0.999.

Data Presentation

The following table summarizes the quantitative data for the HPLC method validation for this compound.

ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%
Retention Time ~12-15 min (variable with conditions)

Note: LOD and LOQ are estimated based on a signal-to-noise ratio of 3 and 10, respectively, and should be experimentally determined for each specific instrument and method.[2]

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) Clean-up cluster_hplc HPLC Analysis plant_material 1. Ground Plant Material add_solvent 2. Add Methanol/Dichloromethane plant_material->add_solvent vortex_sonicate 3. Vortex & Sonicate add_solvent->vortex_sonicate centrifuge 4. Centrifuge & Collect Supernatant vortex_sonicate->centrifuge evaporate_extract 5. Evaporate to Dryness centrifuge->evaporate_extract dissolve_extract 7. Dissolve Extract evaporate_extract->dissolve_extract condition_spe 6. Condition C18 Cartridge load_sample 8. Load Sample dissolve_extract->load_sample wash_spe 9. Wash Cartridge load_sample->wash_spe elute_taxanes 10. Elute Taxanes wash_spe->elute_taxanes evaporate_eluate 11. Evaporate Eluate elute_taxanes->evaporate_eluate reconstitute 12. Reconstitute in Mobile Phase evaporate_eluate->reconstitute filter_sample 13. Filter (0.45 µm) reconstitute->filter_sample hplc_injection 14. Inject into HPLC filter_sample->hplc_injection hplc_separation 15. Chromatographic Separation hplc_injection->hplc_separation uv_detection 16. UV Detection (227 nm) hplc_separation->uv_detection data_analysis 17. Data Analysis & Quantification uv_detection->data_analysis Logical_Relationship cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria linearity Linearity & Range r2 R² > 0.999 linearity->r2 accuracy Accuracy (Recovery) recovery 95-105% accuracy->recovery precision Precision (Repeatability) rsd < 2% precision->rsd lod Limit of Detection (LOD) sn3 S/N Ratio ~ 3 lod->sn3 loq Limit of Quantification (LOQ) sn10 S/N Ratio ~ 10 loq->sn10 robustness Robustness insignificant_variation Insignificant Variation robustness->insignificant_variation

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 10-Deacetyltaxol is a crucial natural analogue and a primary metabolite or degradation product of Paclitaxel (Taxol), a widely used chemotherapeutic agent.[1][2] The accurate quantification of this compound and other related taxoids, such as Cephalomannine and Baccatin III, is essential in various fields. This includes phytochemical analysis of Taxus species extracts, pharmacokinetic and metabolic studies in biological matrices, and quality control during drug manufacturing.[3][4][5] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for analyzing these compounds in complex matrices like plasma, tissues, and plant extracts.[6] This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound and its related taxoids.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract the analytes of interest while removing interfering components like proteins and phospholipids.

a) From Biological Fluids (Plasma/Serum) - Liquid-Liquid Extraction (LLE) This protocol is adapted for the extraction of taxoids from plasma or serum.[5][7]

  • To a 100 µL aliquot of plasma, add 10 µL of an internal standard (IS) solution (e.g., Docetaxel, 1 µg/mL).

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or acetic ether).[5]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex for 30 seconds.[8]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

b) From Biological Fluids (Plasma/Serum) - Solid-Phase Extraction (SPE) SPE is an effective alternative for sample cleanup and concentration.[8]

  • Conditioning: Condition a mixed-mode or reverse-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 100 µL of plasma by adding 10 µL of IS and diluting with 200 µL of 4% phosphoric acid. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 30% acetonitrile in water to remove polar interferences.[8]

  • Elution: Elute the analytes with 1 mL of acetonitrile containing 1% ammonia.[8]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.

c) From Plant Material (Needles, Bark) This protocol is suitable for extracting taxoids from plant tissues.[4]

  • Grind the dried plant material to a fine powder.

  • To 1 gram of powdered sample, add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture and collect the methanol supernatant. Repeat the extraction twice more.

  • Pool the methanol extracts and evaporate to dryness using a rotary evaporator.

  • Partition the resulting crude extract between dichloromethane and water.[4]

  • Collect the dichloromethane layer, dry it over anhydrous sodium sulfate, and evaporate to dryness.

  • Reconstitute the final extract in a known volume of mobile phase for analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation of taxoids is typically achieved using reverse-phase chromatography.

Table 1: Example Chromatographic Conditions

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 2.2 µm)[9]
Mobile Phase A Water + 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid[8]
Flow Rate 0.4 mL/min[9]
Column Temperature 30 °C[8]
Injection Volume 5 µL

| Gradient | 0-1 min: 60% B, 1-4 min: 60-95% B, 4-5 min: 95% B, 5-6 min: 60% B |

Mass Spectrometry (MS/MS) Conditions

Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[7]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode[10]

  • Spray Voltage: 4000 V[8]

  • Vaporizer Temperature: 450 °C[8]

  • Collision Gas: Argon

Table 2: MRM Transitions for Key Taxoids

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Paclitaxel 854.4 [M+H]⁺ 286.1 Corresponds to the C-13 side chain.[1]
876.4 [M+Na]⁺ 569.3 Corresponds to the taxane ring core.[1]
This compound 812.4 [M+H]⁺ 286.1 Side chain fragment is identical to Paclitaxel.
834.4 [M+Na]⁺ 527.3 Taxane core fragment shows a 42 Da loss (deacetylation).[1]
Cephalomannine 832.4 [M+H]⁺ 549.3 Specific fragment for Cephalomannine core.
854.4 [M+Na]⁺ 264.1 Fragment of the tigloyl side chain.
Baccatin III 587.3 [M+H]⁺ 527.3 Loss of acetic acid.
609.3 [M+Na]⁺ 407.2 Further fragmentation of the taxane core.
Docetaxel (IS) 808.4 [M+H]⁺ 527.3 Shared core fragment with this compound.
830.4 [M+Na]⁺ 286.1 Fragment of the side chain.

Note: The sodium adducts ([M+Na]⁺) are often observed and can be used for quantification. The optimal precursor and product ions should be confirmed by direct infusion of standards.

Method Performance and Data

A well-developed method should demonstrate good linearity, sensitivity, and reproducibility.

Table 3: Typical Method Performance Characteristics

Parameter Typical Value Reference
Linearity Range 2.0 - 1000 ng/mL [5]
Correlation Coefficient (r²) > 0.99 [5]
Lower Limit of Quantification (LLOQ) 0.03 - 2.0 ng/mL [5][7]
Intra-day Precision (CV%) < 15% [5]

| Accuracy (Relative Error %) | Within ±15% |[5] |

Workflow and Process Diagrams

Visual representations of the experimental workflow and molecular relationships aid in understanding the analytical process.

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Collection (Plasma, Tissue, Plant) Spike Spike Internal Standard Sample->Spike Extraction Extraction (LLE / SPE) Spike->Extraction Drydown Evaporation (Dry-down) Extraction->Drydown Recon Reconstitution Drydown->Recon LC_Sep LC Separation (C18 Column) Recon->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification Integration->Quant

Caption: General workflow for LC-MS/MS analysis of taxoids.

G Baccatin Baccatin III (Taxane Core) Paclitaxel Paclitaxel Baccatin->Paclitaxel + C13 Side Chain Deacetyl This compound Paclitaxel->Deacetyl - Acetyl Group at C10 Deacetyl->Paclitaxel + Acetyl Group at C10

Caption: Structural relationship between key taxoids.

Conclusion

The described LC-MS/MS method provides a robust and sensitive framework for the simultaneous identification and quantification of this compound and related taxoids. The detailed protocols for sample preparation from various matrices, coupled with optimized chromatographic and mass spectrometric conditions, ensure reliable and accurate results. This application note serves as a comprehensive guide for researchers in pharmacology, natural product chemistry, and drug development, enabling precise analysis critical for their work.

References

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from 10-Deacetyltaxol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a highly effective anti-cancer agent, is naturally found in the bark of the Pacific yew tree (Taxus brevifolia). However, its low abundance in this natural source has necessitated the development of more sustainable and efficient production methods. Semi-synthesis, utilizing precursors extracted from more renewable parts of the yew tree, such as the needles, has become the primary method for commercial paclitaxel production. While 10-deacetylbaccatin III (10-DAB) is the most common starting material for paclitaxel semi-synthesis, this protocol details the conversion of a more advanced intermediate, 10-Deacetyltaxol (10-DAT), to paclitaxel. This process primarily involves the selective acetylation of the hydroxyl group at the C10 position of the taxane core.

Principle of the Reaction

The semi-synthesis of paclitaxel from this compound is a targeted acetylation reaction. To achieve selectivity for the C10 hydroxyl group, the more reactive hydroxyl groups at the C2' and C7 positions are first protected. Following the protection, the C10 hydroxyl group is acetylated using an acetylating agent. The final step involves the removal of the protecting groups to yield paclitaxel. A one-pot synthesis approach has been developed to streamline this process, enhancing efficiency and overall yield.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the one-pot semi-synthesis of paclitaxel from this compound, as described in the cited literature.

ParameterValueReference
Starting MaterialThis compound[1]
Final ProductPaclitaxel[1]
Overall Yield80-95%[1]
Purity (by HPLC)>97.5%[1]
Key ReagentsTriethylsilyl chloride (TESCl), Acetic anhydride (Ac₂O)[1]
Reaction TypeOne-pot synthesis[1]

Experimental Protocol

This protocol is based on a one-pot synthesis method for the conversion of this compound to paclitaxel.

Materials:

  • This compound

  • Triethylsilyl chloride (TESCl)

  • Acetic anhydride (Ac₂O)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Protection of 2'- and 7-Hydroxyl Groups

  • Dissolve this compound in a suitable volume of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add triethylsilyl chloride (TESCl) to the reaction mixture.

  • Allow the reaction to stir at room temperature for approximately 20 hours, monitoring the progress by Thin Layer Chromatography (TLC) to confirm the formation of 2',7-bis(triethylsilyl)-10-deacetylpaclitaxel.[1]

Step 2: Acetylation of the 10-Hydroxyl Group

  • Once the protection step is complete, add acetic anhydride (Ac₂O) to the reaction mixture. The molar ratio of acetic anhydride to the starting 10-deacetylpaclitaxel should be in the range of 1.5 to 2.5.[1]

  • Stir the reaction mixture for approximately 2 hours, monitoring the completion of the acetylation by High-Performance Liquid Chromatography (HPLC).[1]

Step 3: Deprotection of the Silyl Groups and Work-up

  • Upon completion of the acetylation, cool the reaction mixture to 0°C.[1]

  • Slowly add a dilute aqueous solution of hydrochloric acid to the reaction mixture to remove the triethylsilyl protecting groups. The deprotection is typically carried out at a temperature between 0°C and 10°C.[1]

  • Stir the mixture until the deprotection is complete (monitor by TLC or HPLC).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude paclitaxel.

Step 4: Purification

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient system to yield pure paclitaxel.[1]

  • The final product can be further purified by crystallization.

Experimental Workflow Diagram

Semi_Synthesis_of_Paclitaxel cluster_protection Step 1: Protection cluster_acetylation Step 2: Acetylation cluster_deprotection Step 3: Deprotection & Work-up cluster_purification Step 4: Purification start This compound reagent1 TESCl, Pyridine, DCM start->reagent1 intermediate1 2',7-bis(triethylsilyl)- 10-deacetylpaclitaxel reagent1->intermediate1 reagent2 Acetic Anhydride (Ac₂O) intermediate1->reagent2 intermediate2 2',7-bis(triethylsilyl)-paclitaxel reagent2->intermediate2 reagent3 Aqueous HCl intermediate2->reagent3 crude_paclitaxel Crude Paclitaxel reagent3->crude_paclitaxel purification Silica Gel Chromatography crude_paclitaxel->purification final_product Pure Paclitaxel purification->final_product

Caption: One-pot semi-synthesis workflow of paclitaxel from this compound.

Conclusion

The semi-synthesis of paclitaxel from this compound offers a streamlined and high-yielding alternative to traditional methods that start from earlier precursors. The one-pot nature of this protocol minimizes the need for isolation of intermediates, making the process more economical and efficient for large-scale production.[1] This method is particularly advantageous for industrial applications, contributing to a more sustainable supply of this critical anti-cancer drug.

References

Application Notes and Protocols for 10-Deacetyltaxol in Microtubule Polymerization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 10-Deacetyltaxol, a derivative of the potent anticancer agent paclitaxel, in in vitro microtubule polymerization assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and interpretation.

Introduction

This compound is a taxane derivative that, like its parent compound paclitaxel, is believed to exert its biological effects by targeting microtubules. Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics are valuable tools in cancer research and drug development.

The primary mechanism of action for taxanes involves binding to the β-tubulin subunit within the microtubule, which stabilizes the polymer and shifts the equilibrium from soluble tubulin dimers toward polymerized microtubules. This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. While paclitaxel is a well-characterized microtubule-stabilizing agent, the specific activity of this compound is less documented. Structure-activity relationship studies of taxane analogs suggest that modifications at the C-10 position can influence biological activity, with some evidence indicating that 10-deacetyl analogs may be slightly less potent than their acetylated counterparts.

Quantitative Data Summary

Due to limited publicly available data specifically for this compound, this section provides a comparative summary of the known activity of paclitaxel. Researchers should use this data as a reference and perform dose-response experiments to determine the precise effective concentration (EC50) for this compound in their specific assay system.

Table 1: In Vitro Activity of Paclitaxel in Microtubule Polymerization Assays

CompoundAssay TypeEC50 ValueCell Line/SystemReference
PaclitaxelTubulin Assembly1.1 µMPurified yeast tubulin[1]
PaclitaxelTubulin Assembly23 µMPurified tubulin (room temp, no GTP)[2]
PaclitaxelBiochemical Assay10 nMPorcine brain tubulin
DocetaxelTubulin Assembly0.36 µMPurified yeast tubulin[1]
DocetaxelTubulin Assembly11 µMPurified tubulin (room temp, no GTP)[2]

Note: The EC50 values for paclitaxel can vary significantly depending on the experimental conditions, such as the source of tubulin, buffer composition, temperature, and the presence of GTP. It is anticipated that the EC50 for this compound will be higher than that of paclitaxel, reflecting its potentially lower potency.

Experimental Protocols

The following are detailed protocols for in vitro microtubule polymerization assays that can be adapted for use with this compound.

Turbidity-Based Microtubule Polymerization Assay

This is a common method to monitor microtubule assembly by measuring the increase in light scattering as tubulin polymerizes.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol (optional, as a polymerization enhancer)

  • This compound (dissolved in DMSO)

  • Paclitaxel (positive control, dissolved in DMSO)

  • DMSO (vehicle control)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340-350 nm

  • 96-well, half-area, clear bottom plates

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of Paclitaxel in DMSO (e.g., 1 mM).

    • Thaw purified tubulin on ice. Once thawed, keep on ice and use within one hour.

    • Prepare the reaction mixture on ice: G-PEM buffer with or without glycerol (e.g., 5-10%). The final tubulin concentration should be between 1-5 mg/mL (approximately 10-50 µM).

  • Assay Setup:

    • Pre-warm the spectrophotometer/plate reader to 37°C.

    • In a 96-well plate on ice, add the desired volume of the tubulin solution to each well.

    • Add this compound, Paclitaxel, or DMSO to the respective wells to achieve the final desired concentrations. It is recommended to test a range of this compound concentrations (e.g., 10 nM to 100 µM) in a pilot experiment to determine the optimal range. The final DMSO concentration should be kept constant across all wells and should not exceed 1-2%.

    • The final reaction volume is typically 50-100 µL.

  • Measurement:

    • Immediately transfer the plate to the pre-warmed plate reader.

    • Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 30-60 minutes.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • The maximum polymer mass is represented by the plateau of the curve.

    • Determine the EC50 value by plotting the polymerization rate or maximum polymer mass against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence-Based Microtubule Polymerization Assay

This method utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence signal upon polymerization.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

    • Purified tubulin

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP

    • Fluorescent reporter (e.g., DAPI)

  • This compound (dissolved in DMSO)

  • Paclitaxel (positive control, dissolved in DMSO)

  • DMSO (vehicle control)

  • Fluorescence plate reader with temperature control

  • 384-well black wall microplates

Protocol:

  • Preparation of Reagents:

    • Reconstitute the kit components according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a reaction mixture containing tubulin, General Tubulin Buffer, GTP, and the fluorescent reporter on ice.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • In a 384-well plate on ice, add the reaction mixture to each well.

    • Add serial dilutions of this compound, Paclitaxel, or DMSO to the wells.

  • Measurement:

    • Transfer the plate to the pre-warmed plate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI-based assays) kinetically over 30-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time.

    • Calculate the area under the curve (AUC) or the maximum fluorescence intensity for each concentration.

    • Determine the EC50 value by plotting the AUC or maximum fluorescence against the log of the this compound concentration.

Visualizations

Signaling Pathway: Taxane Mechanism of Action

Taxane_Mechanism tubulin_dimer α/β-Tubulin Dimers microtubule Dynamic Microtubule tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization stabilized_mt Stabilized Microtubule microtubule->stabilized_mt mitotic_arrest G2/M Arrest stabilized_mt->mitotic_arrest Disrupts Spindle Dynamics taxane This compound taxane->microtubule Binds to β-tubulin apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of action of this compound on microtubule dynamics.

Experimental Workflow: Turbidity-Based Assay

Assay_Workflow start Start prep_reagents Prepare Reagents (Tubulin, Buffers, this compound) start->prep_reagents setup_plate Set up 96-well Plate on Ice (Tubulin + Compound) prep_reagents->setup_plate incubate Incubate at 37°C in Plate Reader setup_plate->incubate measure Measure Absorbance (340 nm) Kinetically incubate->measure analyze Analyze Data (Plot Abs vs. Time, Calculate EC50) measure->analyze end End analyze->end

Caption: Workflow for the turbidity-based microtubule polymerization assay.

Logical Relationship: Data Interpretation

Data_Interpretation increase_abs Increased Absorbance/ Fluorescence polymerization Microtubule Polymerization increase_abs->polymerization Indicates stabilization Microtubule Stabilization polymerization->stabilization Confirms Activity higher_conc Higher this compound Concentration higher_conc->increase_abs Leads to

Caption: Logical flow for interpreting microtubule polymerization assay data.

References

Application Notes & Protocols: 10-Deacetyltaxol as a Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Deacetyltaxol, a natural taxane diterpenoid found in plants of the Taxus genus, serves as a crucial reference standard in the chromatographic analysis of paclitaxel (Taxol) and its related compounds.[1][2][3] As a major impurity and a key intermediate in the semi-synthesis of paclitaxel, its accurate quantification is essential for quality control in pharmaceutical formulations and for pharmacokinetic studies.[4][5][6] These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as a chromatographic standard.

PropertyValueReference
CAS Number 78432-77-6[2][7]
Molecular Formula C₄₅H₄₉NO₁₃[2][7]
Molecular Weight 811.87 g/mol [2][3][7]
Appearance White to Off-White Solid[2][8]
Solubility Soluble in organic solvents such as DMSO, DMF, and Ethanol.[2][7][9] Partially soluble in PBS (pH 7.2).[7]
Storage Store at -20°C.[2]

Chromatographic Analysis Protocols

I. High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol outlines a standard HPLC method for the quantification of this compound, often in the presence of paclitaxel and other related substances.

A. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC Column C18 Column HPLC->Column Mobile_Phase Mobile Phase Column->Mobile_Phase Detection UV Detection (227 nm) Mobile_Phase->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

HPLC analysis workflow for this compound.

B. Materials and Reagents

  • This compound reference standard (≥98% purity)[2]

  • Paclitaxel and other relevant taxane standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or glacial acetic acid (optional, for mobile phase modification)[4][10]

  • Anhydrous sodium sulphate[4]

  • Ethyl ether[4]

C. Chromatographic Conditions

The following table summarizes typical HPLC conditions for the analysis of this compound.

ParameterConditionReference
Column Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent[4]
Mobile Phase Gradient of Acetonitrile and Water[4]
Flow Rate 1.2 mL/min[4]
Column Temperature 40°C[4]
Detection UV at 227 nm[4][7]
Injection Volume 20 µL[11]

D. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations that bracket the expected sample concentrations.

  • Sample Preparation (from emulsion):

    • To 2 mL of the emulsion sample in a centrifuge tube, add 400 mg of anhydrous sodium sulphate.[4]

    • Shake and sonicate for 3 and 5 minutes, respectively.[4]

    • Add 2 mL of methanol, vortex for 5 minutes to extract the analytes, and centrifuge at 10,000 rpm for 10 minutes.[4]

    • Transfer the supernatant. The addition of ethyl ether can be used to further extract the drug from the methanol layer.[4]

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of mobile phase (e.g., methanol:glacial acetic acid 200:1 v/v).[4]

E. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4] For instance, one validated method reported an LOD of 0.08 µg/mL and an LOQ of 0.24 µg/mL for 10-deacetylpaclitaxel.[4]

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

This protocol provides a general framework for the highly sensitive and selective quantification of this compound in complex matrices, such as biological fluids.[12]

A. Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Sample Collection (e.g., Body Fluids) Extraction Liquid-Liquid Extraction Sample_Collection->Extraction HPLC HPLC System Extraction->HPLC Column C18 Column HPLC->Column Ionization Electrospray Ionization (ESI) Column->Ionization MS Tandem Mass Spectrometer MRM Multiple Reaction Monitoring (MRM) MS->MRM Ionization->MS Quantification Quantification using Internal Standard MRM->Quantification

LC-MS/MS analysis workflow for this compound.

B. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a deuterated analog

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Formic acid (for mobile phase)

  • Acetonitrile and Water (LC-MS grade)

C. Chromatographic and Mass Spectrometric Conditions

ParameterConditionReference
Column Kinetex C18 (100 x 3 mm, 2.6 µm) or similar[12]
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid[10]
Flow Rate 0.4 mL/min[10]
Ionization Electrospray Ionization (ESI), positive mode[10]
MS Detection Multiple Reaction Monitoring (MRM)[10]

D. Standard and Sample Preparation

  • Standard and IS Solutions: Prepare stock and working solutions of this compound and the internal standard in a suitable solvent like methanol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the biological sample (e.g., plasma, urine), add the internal standard.

    • Perform liquid-liquid extraction under alkaline conditions.[12]

    • Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase.

E. Data Analysis and Quantification

  • Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.

  • This method allows for the simultaneous identification and quantification of several taxoids.[12] The lower limit of quantitation (LLOQ) for taxoids can be as low as 0.5 µg/L.[13]

Quantitative Data Summary

The following table summarizes key quantitative parameters from validated chromatographic methods for this compound and related compounds.

ParameterValueMethodMatrixReference
LOD 0.08 µg/mLHPLC-UVEmulsion[4]
LOQ 0.24 µg/mLHPLC-UVEmulsion[4]
LLOQ 0.5 µg/LLC-MS/MSPlasma[13]
Recovery 95.24% - 100.00%HPLC-UVEmulsion[4]
Linearity (R) >0.995LC-MS/MSPlasma[13]

This compound is an indispensable standard for the reliable chromatographic analysis of paclitaxel and its impurities. The detailed HPLC and LC-MS/MS protocols provided herein offer robust and sensitive methods for its quantification in various matrices. Proper implementation of these methods, including careful standard and sample preparation, is critical for obtaining accurate and reproducible results in research and quality control settings.

References

Application Notes and Protocols for 10-Deacetyltaxol Production in Taxus Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Deacetyltaxol, also known as 10-deacetylbaccatin III (10-DAB), is a crucial intermediate in the biosynthesis of the potent anti-cancer drug Paclitaxel (Taxol®) and a valuable precursor for its semi-synthesis.[1][2][3] Taxus cell culture has emerged as a promising and sustainable alternative to the extraction from yew trees, offering a controlled environment for the production of taxanes. This document provides detailed protocols and application notes for establishing and optimizing Taxus cell cultures for the enhanced production of this compound. The methodologies cover callus induction, establishment of suspension cultures, and strategies to boost product yield, including elicitation and precursor feeding.

Data Presentation

Table 1: Effect of Different Basal Media on 10-Deacetylbaccatin III Production in Taxus baccata Suspension Cultures
Basal Medium10-Deacetylbaccatin III Yield (mg/L)Baccatin III Yield (mg/L)Taxol Yield (mg/L)
DKW4.210.03-
WPM--16.58
Gamborg (B5)---
Murashige and Skoog (MS)---
Schenk and Hildebrandt (SH)---

Data extracted from a study on Taxus baccata cell suspension cultures after a 21-day culture period.[4] DKW medium showed the highest yield for 10-deacetylbaccatin III.[4]

Table 2: Impact of Elicitors on 10-Deacetylbaccatin III Production in Taxus globosa Suspension Cultures
ElicitorConcentrationTime PointFold Increase in 10-Deacetylbaccatin III
Methyl Jasmonate (MeJA)60 µM8 days2.85
Buthionine Sulphoximine (BSO) + Hydrogen Peroxide (H₂O₂)0.8 µM BSO + 0.2 µM H₂O₂6 days80.7
Buthionine Sulphoximine (BSO) + Hydrogen Peroxide (H₂O₂)0.8 µM BSO + 0.2 µM H₂O₂10 days21.66
Ethanol100 µL10 days13.19

Data from a study on Taxus globosa, demonstrating the significant enhancement of 10-deacetylbaccatin III production upon elicitation.[5]

Experimental Protocols

Protocol 1: Callus Induction from Taxus Explants

This protocol describes the initiation of callus cultures from sterile Taxus explants.

Materials:

  • Young, healthy Taxus needles or stems

  • 70% (v/v) ethanol

  • 0.1% (w/v) mercuric chloride (HgCl₂) solution (handle with extreme care) or 2% sodium hypochlorite solution

  • Sterile distilled water

  • Tween 20

  • Gamborg’s B5 medium[6][7]

  • Sucrose (20-30 g/L)[6][7]

  • Myo-inositol (100 mg/L)[6]

  • Plant growth regulators: 2,4-Dichlorophenoxyacetic acid (2,4-D) (1-2 mg/L) and Kinetin (0.1-0.5 mg/L)[8] or Naphthaleneacetic acid (NAA) and Picloram[5]

  • Agar (0.8% w/v) or Phytagel (0.3% w/v)[6][8]

  • Petri dishes

  • Sterile filter paper

  • Sterile forceps and scalpels

Procedure:

  • Explant Collection and Surface Sterilization:

    • Collect young needles or stem segments from a healthy Taxus plant.

    • Wash the explants under running tap water for 30 minutes.

    • In a laminar flow hood, immerse the explants in a solution of sterile water with a few drops of Tween 20 for 10-15 minutes with gentle agitation.[6]

    • Rinse the explants with sterile distilled water.

    • Immerse the explants in 70% ethanol for 30-60 seconds.

    • Sterilize the explants in 0.1% HgCl₂ for 5 minutes or 2% sodium hypochlorite for 15 minutes.[6]

    • Rinse the explants thoroughly 3-5 times with sterile distilled water to remove any traces of the sterilizing agent.

    • Blot the explants dry on sterile filter paper.

  • Culture Initiation:

    • Prepare Gamborg’s B5 medium supplemented with sucrose, myo-inositol, and the desired plant growth regulators (e.g., 2 mg/L 2,4-D and 0.5 mg/L Kinetin).[8]

    • Adjust the pH of the medium to 5.8 before autoclaving at 121°C for 20 minutes.[7]

    • Pour the sterilized medium into sterile Petri dishes and allow it to solidify.

    • Cut the sterilized explants into small segments (1-2 cm) and place them horizontally on the surface of the medium.

    • Seal the Petri dishes with parafilm.

  • Incubation and Subculture:

    • Incubate the cultures in the dark at 25 ± 2°C.[7]

    • Observe the cultures periodically for callus formation, which typically initiates within 2-4 weeks.

    • Subculture the developing callus onto fresh medium every 3-4 weeks. Select friable and healthy-looking callus for subculturing to establish a stable callus line.

Protocol 2: Establishment of Taxus Cell Suspension Cultures

This protocol details the procedure for initiating and maintaining cell suspension cultures from established friable callus.

Materials:

  • Friable Taxus callus (from Protocol 1)

  • Liquid Gamborg’s B5 medium (same composition as callus induction medium but without the solidifying agent)

  • Erlenmeyer flasks (250 mL) with foam stoppers or sterile caps

  • Orbital shaker

Procedure:

  • Initiation of Suspension Culture:

    • Prepare sterile liquid B5 medium in Erlenmeyer flasks.

    • Aseptically transfer approximately 2-3 grams of friable, actively growing callus into a 250 mL flask containing 50 mL of liquid medium.[9]

    • Place the flasks on an orbital shaker at 110-120 rpm in continuous darkness at 25 ± 2°C.[7]

  • Maintenance and Subculture:

    • Subculture the suspension cultures every 14-21 days by transferring an aliquot of the cell suspension (e.g., 10 mL) into fresh liquid medium. The inoculum size can be optimized, with studies showing 50 g fresh weight per liter to be effective.[8]

    • Maintain a consistent subculture schedule to ensure the health and growth of the cell line.

Protocol 3: Elicitation of this compound Production with Methyl Jasmonate (MeJA)

This protocol outlines the use of MeJA to stimulate the production of this compound in established Taxus suspension cultures.

Materials:

  • Established Taxus cell suspension culture

  • Methyl Jasmonate (MeJA) stock solution (dissolved in ethanol)

  • Sterile filter (0.22 µm)

Procedure:

  • Preparation of Elicitor Solution:

    • Prepare a stock solution of MeJA in ethanol. For example, dissolve 42.1 µL of 95% MeJA in 457.9 µL of ethanol and 500 µL of sterile water to create a working solution.

    • Filter-sterilize the MeJA solution using a 0.22 µm syringe filter.

  • Elicitation:

    • Grow the Taxus suspension culture for a specific period (e.g., 7-10 days) after subculture to reach the exponential growth phase.

    • Aseptically add the sterile MeJA solution to the cell culture flasks to a final concentration of 60-100 µM.[5][10]

    • As a control, add an equivalent volume of the ethanol-water solvent to another set of flasks.

    • Incubate the elicited cultures for a specific duration (e.g., 6-10 days) before harvesting.[5]

Protocol 4: Extraction and Quantification of this compound

This protocol provides a general method for the extraction of taxanes from Taxus cell biomass and their quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Taxus cell biomass (harvested from suspension culture by filtration)

  • Methanol

  • Sonicator or vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column

  • Acetonitrile and water (HPLC grade)

  • This compound standard

Procedure:

  • Extraction:

    • Freeze-dry the harvested cell biomass to determine the dry weight.

    • Grind the dried cells into a fine powder.

    • Add a known volume of methanol to a known weight of the powdered cells (e.g., 10 mL of methanol per 1 gram of dry cells).

    • Vortex or sonicate the mixture for 20-30 minutes to facilitate extraction.

    • Centrifuge the mixture to pellet the cell debris.

    • Collect the supernatant. Repeat the extraction process on the pellet 1-2 more times and pool the supernatants.

    • Evaporate the pooled supernatant to dryness under reduced pressure.

    • Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

  • Quantification by HPLC:

    • Filter the re-dissolved extract through a 0.45 µm syringe filter.

    • Analyze the sample using an HPLC system equipped with a C18 column.

    • Use a mobile phase of acetonitrile and water gradient at a flow rate of 1 mL/min.[6]

    • Detect the taxanes at a wavelength of 227 nm.[6]

    • Prepare a standard curve using a known concentration of this compound standard to quantify the amount in the cell extract.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Culture Initiation cluster_1 Phase 2: Suspension Culture cluster_2 Phase 3: Production & Analysis A Taxus Plant Explants (Needles/Stems) B Surface Sterilization A->B C Callus Induction on Solid B5 Medium B->C D Transfer of Friable Callus to Liquid B5 Medium C->D E Establishment of Suspension Culture D->E F Regular Subculturing E->F G Elicitation / Precursor Feeding F->G H Harvesting Cell Biomass G->H I Extraction of Taxanes H->I J HPLC Quantification of This compound I->J

Caption: Experimental workflow for this compound production.

Jasmonic_Acid_Signaling MeJA Methyl Jasmonate (Elicitor) COI1 COI1 Complex MeJA->COI1 binds to JAZ JAZ Repressor Proteins COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Taxane_Genes Taxane Biosynthesis Genes (e.g., DBAT) MYC2->Taxane_Genes activates transcription of Deacetyltaxol This compound Production Taxane_Genes->Deacetyltaxol leads to

Caption: Jasmonic acid signaling pathway in Taxus cells.

Salicylic_Acid_Signaling SA Salicylic Acid (Elicitor) NPR1 NPR1 SA->NPR1 perception leads to activation of WRKY_TFs TcWRKY33 / TcMYB73 Transcription Factors NPR1->WRKY_TFs activates Taxane_Genes Taxane Biosynthesis Genes (e.g., DBAT, T10OH) WRKY_TFs->Taxane_Genes bind to promoters and activate transcription of Deacetyltaxol This compound Production Taxane_Genes->Deacetyltaxol leads to

Caption: Salicylic acid signaling pathway in Taxus cells.

References

Application Note: Acetylation of 10-Deacetyltaxol for Baccatin III Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Baccatin III is a crucial intermediate in the semi-synthesis of Paclitaxel (Taxol®), a potent anti-cancer agent. A key step in its production is the selective acetylation of the C10 hydroxyl group of 10-deacetyltaxol (10-DAT). This document outlines both chemical and enzymatic protocols for this conversion, providing detailed methodologies and quantitative data for researchers in drug development and organic synthesis.

Chemical Synthesis Approach

The chemical acetylation of this compound to baccatin III can be achieved through various methods, often requiring careful control of reaction conditions to ensure selectivity for the C10 hydroxyl group. A common approach involves the use of an acetylating agent in the presence of a catalyst.

Enzymatic Synthesis Approach

An environmentally friendly alternative to chemical synthesis is the enzymatic acetylation of this compound. This biotransformation utilizes the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which specifically catalyzes the transfer of an acetyl group from acetyl-CoA to the C10 position of this compound.[1][2][3] This method offers high selectivity and operates under mild reaction conditions.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of baccatin III from this compound.

MethodKey Reagents/EnzymeSubstrate ConcentrationProduct Concentration/YieldReaction TimeReference
Lewis Acid CatalyzedAcetic anhydride, Scandium trifluoromethanesulfonate91.9 µmol (50 mg)58% yield (31 mg)48 hoursEP Patent[4]
Whole-Cell BiotransformationRecombinant E. coli expressing DBAT6 g/L 10-DAT4.6 g/L Baccatin IIINot specified[1]
Whole-Cell BiotransformationRecombinant E. coli expressing DBAT0.5 mg/mL 10-DATNot specified48 hours[5]
In Vitro Enzymatic AssayRecombinant DBAT, Acetyl-CoANot specifiedNot specified1 hour[3]

Experimental Protocols

Protocol 1: Chemical Synthesis via Lewis Acid Catalysis

This protocol is adapted from a patented method for the selective acetylation of this compound.[4]

Materials:

  • 10-deacetylbaccatin III

  • Acetic anhydride

  • Scandium trifluoromethanesulfonate

  • Tetrahydrofuran (THF), freshly distilled

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for preparative Thin Layer Chromatography (TLC)

Procedure:

  • Dissolve 50 mg (91.9 µmol) of 10-deacetylbaccatin III and 13 µL of acetic anhydride in 2.0 mL of freshly distilled THF in a clean, dry reaction flask.

  • Prepare a solution of scandium trifluoromethanesulfonate (4.5 mg in 1.0 mL of THF).

  • Add 100 µL of the scandium trifluoromethanesulfonate solution to the reaction mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress using analytical TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative TLC using a mobile phase of dichloromethane:methanol (10:1 v/v).

  • Isolate the band corresponding to baccatin III and elute the product from the silica gel.

  • Remove the solvent under reduced pressure to obtain pure baccatin III.

Protocol 2: Enzymatic Synthesis via Whole-Cell Biotransformation

This protocol describes the use of a recombinant E. coli strain expressing the DBAT enzyme for the conversion of this compound to baccatin III.[1][5]

Materials:

  • Recombinant E. coli strain expressing the 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) gene.

  • Terrific Broth (TB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • 10-deacetylbaccatin III (10-DAT).

  • Acetic acid (optional, for pH control and as a precursor for acetyl-CoA).

  • Shaking incubator.

  • Centrifuge.

  • HPLC for product analysis.

Procedure:

  • Inoculate a starter culture of the recombinant E. coli strain in TB medium with antibiotics and grow overnight at 37°C with shaking.

  • Inoculate 200 mL of fresh TB medium with the overnight culture (1:100 v/v) and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8–1.0.

  • Induce protein expression by adding IPTG to a final concentration of 1 mmol/L.

  • Simultaneously, add 10-deacetylbaccatin III to the culture to the desired final concentration (e.g., 0.5 mg/mL).

  • Reduce the incubation temperature to 20-30°C and continue shaking for the desired reaction time (e.g., 48 hours).

  • Optionally, feed acetic acid to the culture to maintain a slightly acidic pH and provide a precursor for acetyl-CoA regeneration.

  • Collect culture samples at different time intervals to monitor baccatin III production.

  • Separate the cells from the medium by centrifugation.

  • Extract baccatin III from the supernatant and/or the cell pellet using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the extracted samples by HPLC to determine the concentration of baccatin III.

Visualizations

Acetylation_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis DAT1 This compound Reaction1 Reaction (RT, 48h) DAT1->Reaction1 Reagents Acetic Anhydride, Scandium Triflate, THF Reagents->Reaction1 Purification1 Purification (Preparative TLC) Reaction1->Purification1 Baccatin1 Baccatin III Purification1->Baccatin1 DAT2 This compound Culture Cell Culture (IPTG Induction) DAT2->Culture Ecoli Recombinant E. coli (expressing DBAT) Ecoli->Culture Extraction Extraction Culture->Extraction Purification2 Purification (HPLC) Extraction->Purification2 Baccatin2 Baccatin III Purification2->Baccatin2

Caption: Workflow for chemical and enzymatic synthesis of Baccatin III.

Signaling_Pathway cluster_pathway Enzymatic Acetylation Pathway DAT This compound DBAT DBAT Enzyme DAT->DBAT AcetylCoA Acetyl-CoA AcetylCoA->DBAT Baccatin Baccatin III DBAT->Baccatin CoA Coenzyme A DBAT->CoA

Caption: Enzymatic conversion of this compound to Baccatin III.

References

Solid-Phase Extraction Protocol for the Purification of 10-Deacetyltaxol from Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10-Deacetyltaxol, also known as 10-deacetylbaccatin III (10-DAB III), is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol®).[1] It is naturally found in various species of the yew tree (Taxus) and can be extracted from sources like needles and bark.[2] The efficient purification of this compound from complex plant extracts is a critical step for its use in pharmaceutical manufacturing. Solid-phase extraction (SPE) offers a robust and effective method for this purification, providing advantages over traditional liquid-liquid extraction methods by being less solvent- and time-consuming. This document provides a detailed protocol for the solid-phase extraction of this compound from complex mixtures, based on established methodologies.

Data Presentation

Table 1: Quantitative Recovery of Taxoids using Solid-Phase Extraction

CompoundSPE MethodRecovery Rate (%)Reference
This compound (10-DAB III)Silanised silica gel (RP-2) with 75% methanol elution~98%[3]
PaclitaxelSilanised silica gel (RP-2) with 75% methanol elution~94%[3]
PaclitaxelSilanised silica gel (RP-2) with preliminary 30% methanol wash~100%[3]

Table 2: Comparison of Purification Yields

CompoundPurification MethodYield Increase Compared to Conventional MethodReference
This compound (10-DAB III)Diaion® HP-20 followed by silica-based HILIC-SPE3 times more[4][5]
PaclitaxelDiaion® HP-20 followed by silica-based HILIC-SPE8 times more[4][5]

Experimental Protocols

This section details two effective solid-phase extraction methods for the purification of this compound from plant extracts.

Method 1: Two-Step Purification using Adsorbent and Hydrophilic Interaction Solid-Phase Extraction (HILIC-SPE)

This method is particularly effective for large-scale production and involves an initial clean-up step with a hydrophobic adsorbent followed by a silica-based SPE.[4][5]

Materials:

  • Crude methanolic extract from Taxus species

  • Diaion® HP-20 adsorbent

  • Silica gel (40-60 micron) for SPE cartridge

  • Methanol

  • Deionized water

  • n-Hexane (for optional pre-extraction)

  • Dichloromethane (for optional pre-extraction)

  • Rotary evaporator

  • SPE cartridges (e.g., 12 mL polypropylene columns)

Protocol:

  • Optional Pre-extraction (Liquid-Liquid Extraction):

    • Mix 10 mL of the methanolic plant extract with 10 mL of water.

    • Extract the aqueous methanol mixture with n-hexane (2 x 10 mL) to remove lipids, waxes, and some pigments. Discard the hexane layer.[5][6]

    • Extract the remaining aqueous layer with dichloromethane (5 x 10 mL). The taxoids will partition into the organic phase.[5][6]

    • Combine the dichloromethane extracts and evaporate to dryness under reduced pressure using a rotary evaporator.[5][6]

    • Dissolve the residue in 15 mL of acetonitrile.[5][6]

  • Adsorbent Treatment with Diaion® HP-20:

    • Prepare a cartridge packed with Diaion® HP-20.

    • Dissolve the crude extract (or the residue from pre-extraction) in water.

    • Apply the aqueous extract to the Diaion® HP-20 cartridge. This step removes polar impurities like chlorophylls and pigments.[4][5]

    • Wash the column with methanol to elute the taxanes.[5]

    • Evaporate the methanolic fraction to dryness.

  • Silica-Based Hydrophilic Interaction SPE (HILIC-SPE):

    • Pack a 12 mL polypropylene column with 10 g of underivatized silica (40-60 micron particle size).[4]

    • Dissolve the dried eluate from the adsorbent step in a minimal amount of the loading solvent.

    • Load the sample onto the silica SPE column.

    • Wash the column with 500 mL of deionized water.[4]

    • Elute the taxanes, including this compound, using an optimized mixture of water and methanol (e.g., 70:30 v/v).[4][5]

    • Collect the eluate containing the purified this compound.

    • The collected fraction can be further analyzed or purified by semi-preparative reversed-phase HPLC.[4][5]

Method 2: Purification using Silanised Silica Gel (RP-2) Solid-Phase Extraction

This method provides high recovery rates for this compound and related taxoids using a reversed-phase mechanism.[3]

Materials:

  • Crude methanolic extract from Taxus species

  • SPE cartridges filled with silanised silica gel (RP-2)

  • Methanol

  • Deionized water

Protocol:

  • Sample Preparation:

    • Prepare a crude methanolic extract from the yew material.

  • Solid-Phase Extraction:

    • Condition the RP-2 SPE cartridge with methanol followed by deionized water.

    • Load the crude methanolic extract onto the cartridge.

    • Option A (Direct Elution):

      • Elute the taxoids, including this compound, with 75% methanol in water.[3] This method yields approximately 98% recovery for 10-DAB III.[3]

    • Option B (Step-wise Elution for Higher Purity):

      • Perform a preliminary wash with 30% methanol in water to remove more polar impurities.[3]

      • Elute the desired taxoids with a higher concentration of methanol (e.g., 75% methanol). This approach can lead to baseline separation of 10-DAB III from co-extracted compounds.[3]

  • Analysis:

    • The collected fractions can be analyzed by HPLC with UV detection to determine the concentration and purity of this compound.

Visualizations

SPE_Workflow_Method1 start Crude Plant Extract (e.g., Methanolic) pre_extraction Optional: Liquid-Liquid Extraction (Hexane/Dichloromethane) start->pre_extraction adsorbent Adsorbent Treatment (Diaion® HP-20) pre_extraction->adsorbent wash1 Wash with Water (Removes polar impurities) adsorbent->wash1 Load elution1 Elute with Methanol wash1->elution1 dry1 Evaporate to Dryness elution1->dry1 spe Silica-Based HILIC-SPE dry1->spe wash2 Wash with Deionized Water spe->wash2 Load elution2 Elute with Water/Methanol (e.g., 70:30) wash2->elution2 end Purified this compound elution2->end

Caption: Workflow for Method 1: Two-Step Purification.

SPE_Workflow_Method2 start Crude Methanolic Extract spe RP-2 SPE Cartridge start->spe Load wash Optional Wash (30% Methanol) spe->wash elution Elution (75% Methanol) wash->elution end Purified this compound elution->end

Caption: Workflow for Method 2: RP-2 SPE Purification.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 10-Deacetyltaxol Production in Taxus Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield of 10-Deacetylbaccatin III (10-DAB), a key precursor for the semi-synthesis of paclitaxel, from Taxus cell cultures.

Troubleshooting Guides

This section addresses common issues encountered during Taxus cell culture experiments aimed at 10-DAB production.

Issue 1: Low or No Yield of 10-Deacetyltaxol (10-DAB)

  • Question: My Taxus cell culture is growing, but the yield of 10-DAB is significantly lower than expected or undetectable. What are the potential causes and solutions?

  • Answer: Low 10-DAB yield is a common challenge. Several factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot the problem:

    • Optimize the Basal Medium: The composition of the culture medium has a significant impact on taxane production. Different basal media can lead to varying yields of specific taxanes. For instance, DKW (Driver and Kuniyuki) and WPM (Woody Plant Medium) have been shown to be effective for taxane production.[1][2][3] A study on Taxus baccata cell suspension cultures demonstrated that DKW basal medium resulted in the maximum yield of 10-deacetylbaccatin III (4.2 mg/L).[1][2][3]

      • Recommendation: If you are not already using them, consider testing DKW or WPM basal media. If you are, further optimization of micronutrients and macronutrients might be necessary.

    • Implement Elicitation Strategies: The production of secondary metabolites like 10-DAB is often induced as a defense response in plants. Elicitors are molecules that trigger these defense responses.

      • Methyl Jasmonate (MeJA): MeJA is a widely used and effective elicitor for taxane biosynthesis.[4][5][6][7] Adding MeJA to the culture medium can significantly increase the production of paclitaxel and its precursors.[5][6][7] For example, in Taxus cell suspension cultures, the addition of 100 µM of methyl jasmonate has been shown to significantly increase the amounts of paclitaxel and baccatin III.[6]

      • Salicylic Acid (SA): SA is another plant hormone involved in defense signaling that can enhance taxane production.[8][9] In Taxus baccata cell cultures, treatment with 50 mg/L of SA resulted in a 6.6-fold increase in taxol production compared to the control.[8][9]

      • Recommendation: Introduce an elicitation step in your experimental workflow. See the detailed protocols for Methyl Jasmonate and Salicylic Acid Elicitation below.

    • Utilize Precursor Feeding: The biosynthesis of 10-DAB is part of the complex taxane pathway. Supplying precursors can help increase the final product yield.

      • Phenylalanine: This amino acid is a precursor for the phenylpropanoid pathway, which provides the C-13 side chain of paclitaxel. Feeding phenylalanine to the culture medium can enhance taxane production.[10]

      • Recommendation: Experiment with feeding phenylalanine to your cell cultures. Refer to the Phenylalanine Precursor Feeding Protocol for detailed instructions.

    • Select High-Yielding Cell Lines: There can be significant variation in the productivity of different Taxus cell lines.

      • Recommendation: If possible, screen and select for high-yielding cell lines. This can be a time-consuming process but can lead to substantial improvements in productivity.

Issue 2: Poor Cell Growth and Viability

  • Question: My Taxus cell culture is exhibiting slow growth, browning, and low viability. What could be the reasons, and how can I improve the culture health?

  • Answer: Poor cell growth and viability can be attributed to several factors, from the culture medium to environmental conditions.

    • Suboptimal Growth Medium: The nutritional requirements for cell growth can differ from those for secondary metabolite production.

      • Recommendation: A two-stage culture system can be beneficial. First, use a growth medium (e.g., supplemented with 2,4-D) to achieve high cell density. Then, transfer the cells to a production medium that favors taxane biosynthesis.

    • Phenolic Compound Accumulation: Taxus cells can release phenolic compounds into the medium, which can be toxic and inhibit growth, causing the medium to brown.

      • Recommendation: Add antioxidants or phenolic-binding compounds like polyvinylpyrrolidone (PVP) to the culture medium to mitigate the toxic effects of phenolics.

    • Inappropriate Phytohormone Balance: The type and concentration of plant hormones (auxins and cytokinins) are critical for cell division and growth.

      • Recommendation: Optimize the concentrations and ratio of auxins (e.g., NAA, 2,4-D) and cytokinins (e.g., BAP, kinetin) in your growth medium. Callus induction from Taxus explants is often successful on a medium supplemented with different concentrations of 2,4-D and benzylaminopurine (BA).[11]

    • Elicitor-Induced Growth Inhibition: Elicitors like methyl jasmonate can sometimes have a negative impact on cell growth.[4]

      • Recommendation: Optimize the elicitor concentration and the timing of its addition. It's often best to add the elicitor during the stationary phase of cell growth when biomass accumulation is no longer the primary objective.

Issue 3: Contamination of Cell Cultures

  • Question: I am observing signs of microbial contamination (e.g., cloudy medium, rapid pH change) in my Taxus cell cultures. What are the best practices to prevent and manage contamination?

  • Answer: Contamination is a serious issue in plant cell culture. Strict aseptic techniques are crucial for success.

    • Sources of Contamination: Contamination can be introduced from various sources, including the operator, the work environment, non-sterile equipment, and the plant material itself.[12]

      • Recommendation:

        • Always work in a laminar flow hood.

        • Thoroughly sterilize all media, glassware, and instruments.

        • Surface-sterilize the explant material properly before initiating the culture.

        • Practice good personal hygiene, including wearing appropriate lab attire.

    • Types of Contamination: Common contaminants include bacteria, fungi, yeast, and mycoplasma.[13]

      • Recommendation:

        • Regularly inspect your cultures under a microscope to identify any potential contaminants early.

        • If a culture is contaminated, it is generally best to discard it to prevent the spread to other cultures.

        • If the culture is invaluable, you may attempt to treat it with antibiotics or fungicides, but this can affect cell physiology and is not always successful.[14]

    • Preventative Measures:

      • Quarantine: Keep new cultures isolated from your main stock until you are confident they are free of contamination.[12]

      • Regular Cleaning: Maintain a clean and organized workspace and regularly disinfect incubators and other equipment.[12]

      • Antibiotic/Antimycotic Use: While routine use of antibiotics and antimycotics is discouraged as it can mask low-level contamination and lead to resistant strains, they can be used in the initial stages of culture establishment.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of 10-Deacetylbaccatin III (10-DAB) in paclitaxel synthesis?

    • A1: 10-DAB is a crucial intermediate in the biosynthetic pathway of paclitaxel (Taxol®). It is a direct precursor to baccatin III, which is then further modified to produce paclitaxel. Due to its relative abundance in the needles of some Taxus species, 10-DAB is a valuable starting material for the semi-synthesis of paclitaxel.[15][16][17]

  • Q2: At what stage of cell culture should I add elicitors?

    • A2: Elicitors are typically added to the culture medium at the end of the exponential growth phase or the beginning of the stationary phase.[5] At this point, the cell biomass has reached its maximum, and the focus shifts from cell division to secondary metabolite production.

  • Q3: Can I use a combination of elicitors to improve the yield of 10-DAB?

    • A3: Yes, in some cases, a combination of elicitors can have a synergistic effect on taxane production. For example, the combined use of salicylic acid and ultrasound has been shown to improve total taxol production more than either treatment alone.[8][9]

  • Q4: How can I extract and quantify 10-DAB from my cell cultures?

    • A4: The extraction of 10-DAB typically involves solvent extraction of the harvested and dried cells, followed by purification steps. Quantification is commonly performed using High-Performance Liquid Chromatography (HPLC).[15][18]

  • Q5: What is a two-stage culture system, and why is it beneficial for 10-DAB production?

    • A5: A two-stage culture system involves using two different media formulations sequentially. The first stage utilizes a "growth medium" optimized for rapid cell proliferation and biomass accumulation. The second stage employs a "production medium" that is designed to induce and enhance the biosynthesis of secondary metabolites like 10-DAB, often at the expense of cell growth. This approach allows for the optimization of both biomass and product yield.

Quantitative Data on Yield Improvement Strategies

StrategyElicitor/PrecursorConcentrationTaxus SpeciesEffect on Taxane YieldReference
Elicitation Methyl Jasmonate100 µMTaxus media and Taxus baccataSignificant increase in paclitaxel and baccatin III[6]
Salicylic Acid50 mg/LTaxus baccata~6.6-fold increase in taxol production[8][9]
Salicylic Acid + Ultrasound50 mg/L SA + 40 KHz USTaxus baccata~8-fold increase in total taxol production compared to control[8][9]
Buthionine sulphoximine + Hydrogen peroxide0.8 µM BSO + 0.2 µM H₂O₂Taxus globosa1662 µg/g DW of 10-deacetylbaccatin
Medium Optimization DKW Basal Medium-Taxus baccataMaximum 10-deacetylbaccatin III yield of 4.2 mg/L[1][2][3]
WPM Basal Medium-Taxus baccataMaximum Taxol yield of 16.58 mg/L[1][2][3]
Precursor Feeding Phenylalanine7.5 mg/LHazelnut cell cultureHighest Taxol content (192.72 ppm)[10]

Experimental Protocols

Protocol 1: Methyl Jasmonate (MeJA) Elicitation

  • Prepare MeJA Stock Solution: Dissolve MeJA in ethanol to prepare a concentrated stock solution (e.g., 100 mM). Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Culture Growth: Grow the Taxus cell suspension culture in the growth medium until it reaches the late exponential or early stationary phase (typically 14-21 days).

  • Elicitation: Aseptically add the sterile MeJA stock solution to the cell culture to achieve the desired final concentration (e.g., 100 µM).

  • Incubation: Continue to incubate the elicited culture under the same conditions for a specified period (e.g., 7-14 days).

  • Harvesting and Analysis: Harvest the cells by filtration, freeze-dry them, and then proceed with extraction and HPLC analysis to quantify the 10-DAB yield.

Protocol 2: Salicylic Acid (SA) Elicitation

  • Prepare SA Stock Solution: Dissolve salicylic acid in a small amount of ethanol and then dilute with sterile distilled water to prepare a stock solution (e.g., 10 mg/mL). Adjust the pH if necessary and sterilize by filtration.

  • Culture Growth: Cultivate the Taxus cells as described in Protocol 1.

  • Elicitation: Add the sterile SA stock solution to the culture to reach the desired final concentration (e.g., 50 mg/L).

  • Incubation: Continue the incubation of the elicited culture for the desired duration.

  • Harvesting and Analysis: Harvest the cells and analyze the 10-DAB content as described in Protocol 1.

Protocol 3: Phenylalanine Precursor Feeding

  • Prepare Phenylalanine Stock Solution: Dissolve L-phenylalanine in sterile distilled water to create a stock solution (e.g., 10 mg/mL) and filter-sterilize it.

  • Culture Growth: Grow the Taxus cell culture as described in Protocol 1.

  • Precursor Feeding: Add the sterile phenylalanine stock solution to the culture at the beginning of the production phase or concurrently with an elicitor to achieve the desired final concentration (e.g., 7.5 mg/L).[10]

  • Incubation: Continue to incubate the culture for the specified production period.

  • Harvesting and Analysis: Harvest the cells and analyze the 10-DAB yield as described in Protocol 1.

Visualizations

Taxane_Biosynthetic_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase Taxuspine_D Taxuspine D Taxadiene->Taxuspine_D Multiple Steps _10_DAB 10-Deacetylbaccatin III (10-DAB) Taxuspine_D->_10_DAB Multiple Steps Baccatin_III Baccatin III Paclitaxel Paclitaxel (Taxol®) Baccatin_III->Paclitaxel BAPT, DBTNBT _10_DAB->Baccatin_III DBAT

Caption: Simplified Taxane Biosynthetic Pathway Highlighting 10-Deacetylbaccatin III (10-DAB).

Experimental_Workflow cluster_initiation Phase 1: Culture Initiation and Growth cluster_production Phase 2: Production cluster_analysis Phase 3: Analysis Explant Explant Selection (e.g., needles, stems) Callus Callus Induction (Solid Medium) Explant->Callus Suspension Suspension Culture (Growth Medium) Callus->Suspension Elicitation Elicitation / Precursor Feeding (Production Medium) Suspension->Elicitation Harvest Cell Harvesting Elicitation->Harvest Extraction Extraction of Taxanes Harvest->Extraction Quantification Quantification (HPLC) Extraction->Quantification

Caption: General Experimental Workflow for 10-DAB Production in Taxus Cell Cultures.

Elicitor_Signaling_Pathways cluster_MJ Methyl Jasmonate (MeJA) Signaling cluster_SA Salicylic Acid (SA) Signaling MeJA MeJA COI1 COI1 Receptor Complex MeJA->COI1 JAZ JAZ Repressor Degradation COI1->JAZ MYC2 MYC2 Transcription Factor Activation JAZ->MYC2 Defense_Genes_MJ Taxane Biosynthesis Gene Expression MYC2->Defense_Genes_MJ SA SA NPR1 NPR1 Activation SA->NPR1 TGA TGA Transcription Factor Binding NPR1->TGA Defense_Genes_SA Taxane Biosynthesis Gene Expression TGA->Defense_Genes_SA

Caption: Simplified Signaling Pathways of Methyl Jasmonate and Salicylic Acid Leading to Defense Gene Expression.

References

Technical Support Center: Optimizing HPLC Parameters for 10-Deacetyltaxol Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of 10-Deacetyltaxol.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound in a question-and-answer format.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A1: Peak tailing or fronting can be caused by several factors.[1][2][3]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.

    • Solution: Operate the mobile phase at a lower pH to suppress the ionization of silanol groups.[1] The use of a high-purity silica column can also minimize these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. If necessary, reduce the injection volume.[4]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

Q2: My retention time for this compound is shifting between injections. What could be the cause?

A2: Retention time variability is a common issue that can compromise the reliability of your results.[4][5]

  • Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to shifts in retention time.

    • Solution: Ensure your mobile phase is thoroughly mixed and degassed before use. For gradient elution, ensure the pumping system is delivering a consistent composition.

  • Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[6][7][8]

  • Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can cause retention time drift.

    • Solution: Increase the column equilibration time to ensure the column is fully returned to the initial conditions before the next injection.[4]

Q3: I am observing a noisy or drifting baseline in my chromatogram. How can I fix this?

A3: A stable baseline is crucial for accurate quantification.

  • Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can cause baseline noise and drift.[2][9]

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Flush the detector cell with a strong, appropriate solvent like isopropanol or methanol.[9]

  • Air Bubbles in the System: Air bubbles passing through the detector will cause spikes and an unstable baseline.

    • Solution: Adequately degas the mobile phase using sonication or an online degasser. Purge the pump to remove any trapped air bubbles.[4]

  • Nonhomogeneous Mobile Phase: For isocratic separations, ensure the mobile phase is well-mixed. For gradient separations, ensure the gradient mixer is functioning correctly.[2]

Q4: I am having difficulty achieving baseline separation between this compound and other related taxanes like Paclitaxel. What parameters can I adjust?

A4: Achieving good resolution is key for accurate identification and quantification.

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to water is a critical parameter.

    • Solution: To increase the retention and potentially improve the separation of more polar compounds like this compound relative to less polar compounds like Paclitaxel, you can decrease the percentage of the organic solvent in the mobile phase.[10][11]

  • Column Chemistry: The choice of stationary phase can significantly impact selectivity.

    • Solution: Most separations are achieved on a C18 column.[7][10][12] However, trying a different C18 column from another manufacturer or a different stationary phase (e.g., C8, Phenyl) might provide the necessary change in selectivity.

  • Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.[1]

    • Solution: Try reducing the flow rate from a typical 1.0 mL/min to 0.8 mL/min.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound separation?

A1: A good starting point for separating this compound is a reversed-phase HPLC method using a C18 column. A common mobile phase is a mixture of acetonitrile and water, with detection at or around 227 nm or 230 nm.[6][7][10][12]

Q2: What is the purpose of using a buffer in the mobile phase?

A2: A buffer is used to control the pH of the mobile phase. This is important for ensuring the consistent ionization state of the analyte and any residual silanol groups on the column, which helps to achieve reproducible retention times and good peak shapes.[3][6]

Q3: How should I prepare my sample for injection?

A3: Samples should be dissolved in a solvent that is compatible with the mobile phase, ideally the mobile phase itself.[1] It is also crucial to filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column or instrument tubing.

Q4: What is a guard column and should I use one?

A4: A guard column is a short, disposable column installed before the main analytical column. Its purpose is to protect the analytical column from strongly retained impurities and particulate matter in the sample, thereby extending the lifetime of the more expensive analytical column. It is highly recommended to use a guard column, especially when analyzing complex samples.[1]

Experimental Protocols & Data

Table 1: HPLC Parameters for this compound Separation
ParameterMethod 1Method 2Method 3Method 4
Column C18 (4.6 x 250 mm, 5 µm)[10][12]Purospher® STAR RP-18e (3.0 x 125 mm, 3 µm)[6]Waters Xterra MS C18 (4.6 x 250 mm, 5 µm)[13]Agilent Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm)[7]
Mobile Phase Acetonitrile:Water (30:70, v/v)[10]Acetonitrile:20 mM Potassium Phosphate Buffer (pH 3.0) (42.5:57.5, v/v)[6]Acetonitrile:2 mM Ammonium Acetate Buffer (pH 6.9) (35:65, v/v) isocratic for 26 min, followed by a linear gradient to 80:20 over 25 min[13]Acetonitrile:Water (Gradient)[7]
Flow Rate 1.0 mL/min[10][12]0.8 mL/min[6]2.0 mL/min[13]1.2 mL/min[7]
Detection Wavelength 227 nm[10][12]227 nm[6]Not Specified227 nm[7]
Column Temperature Ambient55°C[6]Not Specified40°C[7]
Injection Volume 20 µL[10][12]Not SpecifiedNot Specified10 µL[7]
Detailed Methodologies

Method 1: Isocratic Separation of this compound and Paclitaxel [10][12]

This method is suitable for the routine analysis and separation of this compound from Paclitaxel.

  • Instrumentation: An Agilent 1200 Series HPLC system or equivalent, equipped with a variable-wavelength UV-Vis detector.[10]

  • Column: A C18 analytical column (4.6 x 250 mm, 5 µm particle size).[10][12]

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in a 30:70 (v/v) ratio for this compound. For Paclitaxel analysis, a ratio of 45:55 (v/v) is used.[10] Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.[10][12]

    • Set the UV detection wavelength to 227 nm.[10][12]

    • The column can be operated at ambient temperature.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Injection: Inject 20 µL of the prepared sample.[10][12]

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation (Filtration & Degassing) Pump Pump MobilePhase->Pump SamplePrep Sample Preparation (Dissolution & Filtration) Injector Injector SamplePrep->Injector Pump->Injector Column Column (e.g., C18) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration

Caption: A generalized workflow for HPLC analysis from sample preparation to data analysis.

Troubleshooting Logic for Poor Peak Resolution

Resolution_Troubleshooting Start Poor Peak Resolution CheckMobilePhase Adjust Mobile Phase? (e.g., % Organic) Start->CheckMobilePhase ChangeGradient Optimize Gradient Slope CheckMobilePhase->ChangeGradient Yes ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) CheckMobilePhase->ChangeSolvent Yes CheckColumn Change Column? CheckMobilePhase->CheckColumn No ChangeGradient->CheckColumn ChangeSolvent->CheckColumn NewColumn Try Different C18 or Different Stationary Phase CheckColumn->NewColumn Yes CheckFlowRate Adjust Flow Rate? CheckColumn->CheckFlowRate No NewColumn->CheckFlowRate LowerFlow Decrease Flow Rate CheckFlowRate->LowerFlow Yes End Resolution Improved CheckFlowRate->End No LowerFlow->End

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

References

Stability of 10-Deacetyltaxol in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 10-Deacetyltaxol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various experimental conditions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by pH and the solvent used. Like other taxanes, it is susceptible to hydrolysis, particularly at neutral to basic pH. The choice of solvent can also impact its stability and solubility.

Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A2: Studies on related taxanes suggest that the maximum stability in aqueous solutions is achieved at an acidic pH, around pH 4.[1] Under neutral to basic conditions (pH > 6-7), this compound is prone to base-catalyzed hydrolysis of its ester groups.[2]

Q3: How should I prepare and store stock solutions of this compound?

A3: For long-term storage, it is recommended to prepare concentrated stock solutions in a suitable organic solvent and store them at low temperatures. Anhydrous Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of taxanes. These stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What are the known degradation pathways for this compound?

A4: The primary degradation pathways for this compound and related taxanes include:

  • Hydrolysis: Cleavage of the ester groups, which is accelerated under basic conditions.[2]

  • Epimerization: Reversible change in the stereochemistry at the C7 position, which is also base-catalyzed.[3]

  • Oxetane Ring Cleavage: Under acidic conditions, there is a possibility of the cleavage of the strained oxetane ring, as observed in related taxanes.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer or cell culture media. Low aqueous solubility of this compound. The final concentration of the organic solvent from the stock solution may be too low to maintain solubility.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. - Prepare the final dilution immediately before use. - Gentle warming and vortexing or sonication can help redissolve the compound.
Inconsistent or unexpected results in cell-based assays. Degradation of this compound in the cell culture medium. The pH of the medium (typically ~7.4) can promote hydrolysis. Binding of the compound to plasticware.- Minimize the incubation time of this compound in the medium before and during the experiment. - Prepare fresh dilutions from a frozen stock solution for each experiment. - Consider the potential for non-specific binding to labware and choose appropriate materials if this is a concern.
Appearance of unknown peaks in HPLC chromatograms. Degradation of the sample during storage or sample preparation. Contamination of the solvent or HPLC system.- Analyze a freshly prepared standard to confirm the retention time of the intact this compound. - Review the pH and solvent composition of your sample diluent and mobile phase to ensure they are conducive to stability. - Perform a forced degradation study to identify potential degradation products and their retention times.
Loss of compound during sample preparation for analysis. Adsorption to filters or vials. Incomplete extraction from a complex matrix.- Use low-protein-binding filters and vials. - Validate your extraction procedure to ensure high recovery. - Minimize the number of transfer steps.

Stability Data

The stability of this compound is highly dependent on the specific conditions. Below is a summary of expected stability based on available data for taxanes.

pH Stability in Aqueous Solutions
pH Range Primary Degradation Pathway Relative Stability
Acidic (pH 1-5) Potential for oxetane ring cleavageRelatively Stable (Optimal around pH 4)[1]
Neutral to Basic (pH > 6) Base-catalyzed hydrolysis of ester groups, EpimerizationUnstable, degradation rate increases with pH[2][3]
Solvent Stability

Quantitative kinetic data for this compound in various organic solvents is limited in publicly available literature. However, general guidelines for commonly used solvents are provided below. It is always recommended to perform a preliminary stability assessment in your specific solvent system and storage conditions.

Solvent General Recommendations for Storage Potential Issues
Dimethyl Sulfoxide (DMSO) Prepare concentrated stock solutions (e.g., ≥81.2 mg/mL) and store at -20°C or -80°C.[4] Aliquot to avoid freeze-thaw cycles.DMSO is hygroscopic; absorbed water can promote hydrolysis over long-term storage.
Ethanol Can be used for stock solutions. Store at low temperatures.Generally less stable than in anhydrous DMSO for long-term storage.
Methanol Can be used for stock solutions. Store at low temperatures.Similar to ethanol, potential for solvolysis over extended periods.
Acetonitrile Commonly used as a component of HPLC mobile phases and for sample dilution for analysis.Not typically used for long-term stock solution storage.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition. The duration may need to be adjusted based on the observed rate of degradation.

4. Sample Analysis:

  • Analyze the stressed samples using a suitable stability-indicating HPLC-UV method. A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, often with a modifier like formic acid or ammonium acetate.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • A photodiode array (PDA) detector is useful for comparing the UV spectra of the parent peak and any new peaks to assess peak purity.

5. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point.

  • Determine the relative retention times of the degradation products.

  • If coupled with a mass spectrometer (LC-MS), the mass-to-charge ratio of the degradation products can be determined to aid in their identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid Expose to stress base Base Hydrolysis stock->base Expose to stress oxidation Oxidation stock->oxidation Expose to stress thermal Thermal stock->thermal Expose to stress photo Photodegradation stock->photo Expose to stress hplc HPLC-UV/MS Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Interpretation hplc->data Generate Chromatograms

Caption: Forced degradation experimental workflow.

degradation_pathway DAT This compound Hydrolysis Hydrolysis Products (e.g., Baccatin III derivatives) DAT->Hydrolysis Base-catalyzed (pH > 7) Epimerization 7-epi-10-Deacetyltaxol DAT->Epimerization Base-catalyzed (pH > 7) Oxidation Oxidation Products DAT->Oxidation Oxidizing agents RingCleavage Oxetane Ring Cleavage Products DAT->RingCleavage Acid-catalyzed (pH < 4)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Low Solubility of 10-Deacetyltaxol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 10-Deacetyltaxol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural taxane derivative isolated from plants of the Taxus genus.[1][2] It is a precursor in the semi-synthesis of Paclitaxel and also exhibits cytotoxic activities against various cancer cell lines, making it a compound of interest for cancer research.[2][3] Like other taxanes, this compound is highly lipophilic, resulting in very low solubility in aqueous solutions. This poor water solubility can significantly hinder its formulation for in vitro and in vivo studies, leading to challenges in achieving therapeutic concentrations and reliable experimental results.

Q2: What are the common signs of solubility issues with this compound in my experiments?

A2: You may be encountering solubility problems if you observe any of the following:

  • Precipitation: The compound falls out of solution, appearing as a solid, crystals, or a cloudy suspension.

  • Phase Separation: An oily or immiscible layer forms in your aqueous solution.

  • Inconsistent Results: High variability in your experimental data between replicates.

  • Low Bioavailability: In in vivo studies, the compound shows poor absorption and low systemic exposure.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These can be broadly categorized as:

  • Use of Co-solvents: Blending water with miscible organic solvents to increase the solubilizing capacity of the vehicle.[4][5]

  • Surfactant-based Systems: Utilizing surfactants to form micelles that encapsulate the hydrophobic drug.[6][7]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.[8][9]

  • Nanoparticle Formulations: Encapsulating or dispersing the drug in polymeric nanoparticles to improve its dissolution and delivery.[10][11]

  • Liposomal Formulations: Incorporating the drug into lipid bilayers of liposomes.[12][13]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[6] However, this compound's structure is not readily ionizable.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO is too low to maintain solubility.1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent in the final solution (e.g., DMSO, ethanol), ensuring it is compatible with your experimental system.3. Use a formulation approach , such as incorporating surfactants (e.g., Tween-80) or cyclodextrins.[1]
Cloudy solution after attempting to dissolve this compound directly in an aqueous buffer. This compound has extremely low intrinsic water solubility.Direct dissolution in aqueous buffers is not recommended. First, dissolve the compound in a suitable organic solvent like DMSO or ethanol to create a stock solution, and then dilute it into the aqueous medium.[3]
Inconsistent results in cell-based assays. Poor solubility leads to non-uniform drug concentration and precipitation in the cell culture medium.1. Visually inspect the wells for any signs of precipitation after adding the compound.2. Prepare fresh dilutions for each experiment.3. Consider using a pre-formulated solution with solubilizing excipients like those found in commercially available taxane formulations (e.g., Cremophor EL, although it has its own biological effects).[14][15]
Difficulty in preparing a high-concentration stock solution. The chosen organic solvent may not be optimal for the desired concentration.This compound is highly soluble in DMSO (up to 125 mg/mL with ultrasonic assistance) and reasonably soluble in ethanol and DMF (30 mg/mL).[1][3] Ensure you are using a high-purity, anhydrous solvent.

Quantitative Data: Solubility of this compound

The following tables summarize the reported solubility of this compound in various solvents and formulations.

Table 1: Solubility in Common Organic Solvents

SolventReported SolubilityReference
Dimethyl Sulfoxide (DMSO)125 mg/mL (153.97 mM) with ultrasonic assistance[1]
Dimethylformamide (DMF)30 mg/mL[3]
Ethanol30 mg/mL[3]
ChloroformSlightly soluble[16]

Table 2: Solubility in Formulations for In Vivo Use

Formulation CompositionAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 6.25 mg/mL[1]
10% DMSO, 90% Corn Oil≥ 6.25 mg/mL[1]
Phosphate Buffered Saline (PBS, pH 7.2)Partially soluble[3]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Formulation using Co-solvents and Surfactants

This protocol is adapted from a common formulation for hydrophobic compounds for in vivo studies.[1]

  • Preparation of Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 62.5 mg/mL). Gentle heating or sonication can aid dissolution.

  • Addition of Co-solvents and Surfactants: In a separate sterile tube, add the following solvents in order, vortexing after each addition:

    • 40% of the final volume of PEG300.

    • 5% of the final volume of Tween-80.

  • Addition of Drug Stock: Add 10% of the final volume of the this compound DMSO stock solution to the mixture of PEG300 and Tween-80. Vortex thoroughly until a clear solution is obtained.

  • Final Dilution: Add 45% of the final volume of saline to the mixture and vortex until the solution is homogeneous. The final concentration in this example would be 6.25 mg/mL.

Protocol 2: General Procedure for Nanoparticle Encapsulation (Emulsion-Solvent Evaporation Method)

This is a generalized protocol based on methods for encapsulating taxanes in PLGA nanoparticles.[10]

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a volatile organic solvent like dichloromethane.

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or TPGS). Emulsify the mixture using a high-energy method like probe sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion under reduced pressure or at room temperature overnight to allow the organic solvent to evaporate. This will lead to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them for storage.

Protocol 3: Cyclodextrin Complexation (Kneading Method)

This is a common method for preparing solid inclusion complexes.[8]

  • Paste Formation: Add a small amount of water or a water-ethanol mixture to the cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a mortar to form a thick paste.

  • Drug Incorporation: Add the this compound to the paste and knead the mixture for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting solid mass in an oven at a controlled temperature or under a vacuum.

  • Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

Visualizations

Below are diagrams illustrating key workflows and concepts for overcoming the low solubility of this compound.

experimental_workflow cluster_start Starting Material cluster_dissolution Initial Dissolution cluster_formulation Formulation Strategies cluster_result Final Product start This compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve cosolvent Co-solvent/ Surfactant Mixture dissolve->cosolvent nanoparticle Nanoparticle Encapsulation dissolve->nanoparticle cyclodextrin Cyclodextrin Complexation dissolve->cyclodextrin result Aqueous Solution/ Dispersion for Experiments cosolvent->result nanoparticle->result cyclodextrin->result

Caption: General workflow for solubilizing this compound.

troubleshooting_logic cluster_yes start Precipitation Observed? check_conc Is concentration too high? start->check_conc Yes end_ok Solution is Clear Proceed with Experiment start->end_ok No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_cosolvent Is co-solvent % sufficient? check_conc->check_cosolvent No reduce_conc->end_ok increase_cosolvent Increase Co-solvent % check_cosolvent->increase_cosolvent No use_formulation Use Advanced Formulation (e.g., Cyclodextrin, Nanoparticles) check_cosolvent->use_formulation Yes increase_cosolvent->end_ok use_formulation->end_ok

Caption: Troubleshooting logic for precipitation issues.

signaling_pathway_placeholder cluster_solubilization Solubilization Approaches CoSolvents Co-solvents (e.g., PEG, Ethanol) Formulation Solubilized Formulation CoSolvents->Formulation Surfactants Surfactants (e.g., Tween-80) Surfactants->Formulation Cyclodextrins Cyclodextrins Cyclodextrins->Formulation Nanocarriers Nanocarriers (Liposomes, Nanoparticles) Nanocarriers->Formulation Drug This compound (Poorly Soluble) Drug->CoSolvents Drug->Surfactants Drug->Cyclodextrins Drug->Nanocarriers Bioavailability Increased Bioavailability & Experimental Reliability Formulation->Bioavailability

Caption: Relationship between solubilization methods and outcome.

References

Technical Support Center: 10-Deacetyltaxol Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 10-Deacetyltaxol under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis (both acidic and alkaline), oxidation, and to a lesser extent, photolysis and thermal stress. The main degradation products arise from the epimerization at the C-7 position and cleavage of the ester side chain.[1][2]

Q2: Under which pH conditions is this compound most stable?

A2: Taxanes, including this compound, generally exhibit maximum stability in acidic conditions, around a pH of 4.[3] Both alkaline and strongly acidic conditions can lead to significant degradation.

Q3: What are the major degradation products observed under alkaline conditions?

A3: Under basic conditions, this compound can undergo epimerization at the C-7 position to form 7-epi-10-deacetyltaxol. Additionally, hydrolysis of the ester side chain at C-13 can occur, leading to the formation of baccatin III and the N-benzoyl-3-phenylisoserine side chain.[1][2][4]

Q4: What degradation is expected under acidic conditions?

A4: In acidic solutions, the primary degradation pathway for taxanes involves the cleavage of the C-13 ester side chain.[2][3] Opening of the oxetane ring is another potential degradation pathway under acidic stress.[2][4]

Q5: How does oxidation affect the stability of this compound?

A5: Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the degradation of this compound.[2][4] The specific oxidation products are not as well characterized as hydrolytic degradants but can involve modifications to the taxane core.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Stability Studies

Problem: You are observing unexpected peaks in your HPLC or LC-MS chromatogram after subjecting this compound to stress conditions.

Possible Causes & Solutions:

  • Contamination: Ensure all glassware is scrupulously clean and that solvents are of high purity and filtered. Run a blank injection of your mobile phase and diluent to check for extraneous peaks.

  • Degradation Products: The new peaks are likely degradation products. Refer to the table below for potential degradants and their expected retention times relative to this compound.

  • Secondary Degradation: Over-stressing the sample can lead to the formation of secondary degradation products. Reduce the stress duration or the concentration of the stressor (e.g., acid, base, oxidizing agent) to achieve a target degradation of 5-20%.[5]

Issue 2: Poor Resolution Between this compound and its Degradants

Problem: Co-elution or poor separation is observed between the parent compound and its degradation products, particularly the 7-epi-10-deacetyltaxol epimer.

Possible Causes & Solutions:

  • Inadequate Chromatographic Method: Your current HPLC/LC-MS method may not be optimized for separating these closely related compounds.

    • Action: Develop a stability-indicating method. This typically involves using a C18 column with a gradient elution profile. A mobile phase consisting of an ammonium acetate buffer and acetonitrile is often effective for separating taxanes and their degradants.[4]

    • Tip: Adjusting the gradient slope and the initial and final mobile phase compositions can significantly improve resolution.

  • Column Overloading: Injecting too concentrated a sample can lead to peak broadening and poor resolution.

    • Action: Dilute your sample and reinject.

Issue 3: Mass Balance Issues in Degradation Studies

Problem: The sum of the assay of this compound and the percentage of all degradation products is significantly less than 100%.

Possible Causes & Solutions:

  • Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector.

    • Action: Use a mass spectrometer (MS) detector in parallel with the UV detector to identify any non-UV active compounds.

  • Volatile Degradants: Some degradation products may be volatile and lost during sample preparation or analysis.

  • Precipitation of Degradants: Degradation products may be less soluble than the parent compound and precipitate out of solution.

    • Action: Visually inspect your samples for any precipitates. If observed, try a different diluent to ensure all components remain in solution.

Data Presentation

Table 1: Summary of Known Degradation Products of this compound under Stress Conditions

Stress ConditionMajor Degradation ProductsAnalytical Observations
Alkaline Hydrolysis 7-epi-10-deacetyltaxol, Baccatin III, N-benzoyl-3-phenylisoserine side chainEpimerization and ester cleavage are the primary pathways.[1][2]
Acidic Hydrolysis Baccatin III, N-benzoyl-3-phenylisoserine side chain, Oxetane ring-opened productEster cleavage is the main reaction.[2][3][4]
Oxidative Stress Oxidized derivatives of the taxane core10-Deacetylpaclitaxel is a known oxidative degradation product of Paclitaxel.[2][4]
Photolytic Stress Isomeric degradation productsFormation of a C3-C11 bridge has been observed for Paclitaxel.[2]
Thermal Stress Limited degradation, potential for epimerization and hydrolysis at elevated temperatures.Generally more stable to heat than to hydrolytic or oxidative stress.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions for the development and validation of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium acetate

  • Formic acid

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for analysis.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for a predetermined time (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for a predetermined time, protected from light.

    • At each time point, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at a high temperature (e.g., 80°C) for a predetermined time.

    • Also, subject the stock solution to the same thermal stress.

    • At each time point, withdraw a sample, dissolve if necessary, and dilute with mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution and a solid sample of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, prepare the samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with formic acid.

  • Mobile Phase B: Acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
030
2570
3070
3130
3530

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 227 nm Injection Volume: 10 µL

Visualizations

Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Output Acid Acidic (e.g., 0.1N HCl) HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base Alkaline (e.g., 0.1N NaOH) Base->HPLC Oxidation Oxidative (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal (e.g., 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Quant Quantification of 10-DAT & Degradants HPLC->Quant ID Structural Elucidation of Degradants LCMS->ID Pathway Degradation Pathway Determination Quant->Pathway ID->Pathway Drug This compound (Stock Solution & Solid) Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress

Caption: Experimental workflow for the forced degradation study of this compound.

Degradation_Pathways cluster_alkaline Alkaline Hydrolysis cluster_acidic Acidic Hydrolysis cluster_oxidative Oxidative Stress DAT This compound Epi 7-epi-10-deacetyltaxol DAT->Epi Epimerization Baccatin_alk Baccatin III DAT->Baccatin_alk Ester Cleavage Baccatin_acid Baccatin III DAT->Baccatin_acid Ester Cleavage Oxetane Oxetane Ring-Opened Product DAT->Oxetane Ring Opening Oxidized Oxidized Products DAT->Oxidized Sidechain_alk Side Chain Sidechain_acid Side Chain

Caption: Major degradation pathways of this compound under stress conditions.

References

Technical Support Center: Enhancing 10-Deacetyltaxol Acetylation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acetylation of 10-Deacetyltaxol (DT) to produce Paclitaxel (Taxol).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for acetylating this compound (DT)?

A1: The two primary methods for the acetylation of the C10 hydroxyl group of this compound are enzymatic catalysis and chemical synthesis. Enzymatic acetylation typically employs the 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme, which is a key enzyme in the Taxol biosynthetic pathway.[1][2] Chemical synthesis often involves the use of acetylating agents and may require protective group strategies to ensure regioselectivity.

Q2: Why is my enzymatic acetylation yield of Paclitaxel from this compound low?

A2: Low yields in enzymatic acetylation can be attributed to several factors. The catalytic efficiency of wild-type DBAT is significantly lower for this compound (DT) compared to its natural substrate, 10-deacetylbaccatin III (10-DAB).[3] The larger side-chain at C13 in DT can hinder its binding to the enzyme's active site.[3] Additionally, suboptimal reaction conditions such as pH and temperature can negatively impact enzyme activity.

Q3: Can the catalytic efficiency of the DBAT enzyme be improved for this compound?

A3: Yes, studies have shown that the catalytic efficiency of DBAT towards this compound can be significantly enhanced through protein engineering. For instance, a double mutant of DBAT (DBATG38R/F301V) has been developed with an approximately six-fold higher catalytic efficiency than the wild-type enzyme for the conversion of DT to Taxol.[4][5]

Q4: What are the optimal reaction conditions for enzymatic acetylation of this compound?

A4: The optimal conditions can vary depending on the specific DBAT enzyme used (wild-type vs. mutant, and species of origin). For some recombinant DBATs, the optimal temperature for acetylation of DT is around 37.5°C, and the optimal pH is approximately 5.5.[3] However, another study reported an optimal pH of 7.5 for a recombinant DBAT from Taxus cuspidata.[2] It is crucial to determine the optimal conditions for your specific enzyme and experimental setup.

Q5: What are common side reactions or byproducts in the acetylation of this compound?

A5: A potential side reaction in enzymatic acetylation is the deacetylation of the product, baccatin III, back to 10-DAB, which can be influenced by factors like alkaline conditions.[6] In chemical synthesis, lack of regioselectivity can lead to acetylation at other hydroxyl groups, such as those at the C1, C7, or C13 positions, unless protecting groups are used.[2]

Q6: How can I monitor the progress of the acetylation reaction?

A6: The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC).[3][7] This technique allows for the separation and quantification of the substrate (this compound), the product (Paclitaxel), and any major byproducts. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of the compounds.[3][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no Paclitaxel formation in enzymatic reaction Inactive or denatured DBAT enzyme.- Ensure proper storage and handling of the enzyme. - Verify the enzyme activity with its natural substrate, 10-deacetylbaccatin III (10-DAB), as a positive control.
Suboptimal reaction conditions.- Optimize pH and temperature for your specific DBAT enzyme. The optimal pH can range from 5.5 to 7.5, and temperature around 37.5-40°C.[3] - Ensure the correct concentration of the acetyl donor, acetyl-CoA.
Poor substrate fitness.- Consider using a mutant DBAT enzyme with enhanced catalytic activity towards this compound, such as DBATG38R/F301V.[4][5]
Multiple products observed in HPLC analysis Lack of regioselectivity in chemical acetylation.- Employ a protective group strategy to block other reactive hydroxyl groups before acetylation.
Presence of impurities in the starting material.- Purify the this compound substrate before the reaction.
Difficulty in purifying Paclitaxel Co-elution of structurally similar taxanes.- Optimize the HPLC purification method. This may involve adjusting the mobile phase composition, gradient, or using a different column.[7][9] - Techniques like semi-preparative reversed-phase liquid chromatography can be effective.[7][9]
Presence of pigments and other plant-derived impurities.- Perform a preliminary purification of the crude extract using techniques like solid-phase extraction (SPE) before the final HPLC step.[7][9]

Quantitative Data Summary

Table 1: Michaelis-Menten Kinetic Constants of DBAT from Taxus cuspidata

SubstrateKm (μM)
10-Deacetylbaccatin III10
Acetyl CoA8

Data sourced from Walker et al. (2000).[2]

Table 2: Optimal Reaction Conditions for Recombinant DBATs

SubstrateOptimal Temperature (°C)Optimal pH
10-Deacetylbaccatin III405.5
This compound37.55.5

Data represents findings for several recombinant DBATs as reported by Li et al. (2017).[3]

Experimental Protocols

Enzymatic Acetylation of this compound using DBAT

This protocol is a general guideline based on published research and may require optimization.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

    • Add this compound to the buffer to a final concentration of approximately 10-50 µM.

    • Add acetyl-CoA to a final concentration of about 10-50 µM.

  • Enzyme Addition:

    • Add the purified recombinant DBAT enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 37.5°C) for a predetermined time (e.g., 1-15 hours).[3][4]

  • Reaction Quenching:

    • Stop the reaction by adding an organic solvent such as ethyl acetate.

  • Extraction:

    • Extract the product, Paclitaxel, from the aqueous phase using the organic solvent.

  • Analysis:

    • Analyze the organic extract by HPLC to determine the conversion rate and yield.

Visualizations

Acetylation_Workflow cluster_preparation Reaction Preparation cluster_reaction Acetylation Reaction cluster_analysis Product Analysis 10_DT This compound (Substrate) Incubation Incubation (e.g., 37.5°C) 10_DT->Incubation Acetyl_CoA Acetyl-CoA (Acetyl Donor) Acetyl_CoA->Incubation DBAT DBAT Enzyme (Catalyst) DBAT->Incubation Buffer Reaction Buffer (pH, Temp Optimized) Buffer->Incubation Extraction Extraction with Organic Solvent Incubation->Extraction HPLC HPLC Analysis Extraction->HPLC Paclitaxel Paclitaxel (Product) HPLC->Paclitaxel

Caption: Experimental workflow for the enzymatic acetylation of this compound.

Troubleshooting_Logic Start Low Paclitaxel Yield Check_Enzyme Is Enzyme Active? Start->Check_Enzyme Check_Conditions Are Reaction Conditions Optimal (pH, Temp)? Check_Enzyme->Check_Conditions Yes Solution_Enzyme Use Active Enzyme/ Positive Control Check_Enzyme->Solution_Enzyme No Check_Substrate_Fitness Is Substrate Fitness a Limiting Factor? Check_Conditions->Check_Substrate_Fitness Yes Solution_Conditions Optimize pH and Temperature Check_Conditions->Solution_Conditions No Solution_Substrate Use Engineered DBAT (e.g., Mutant) Check_Substrate_Fitness->Solution_Substrate Yes

Caption: Troubleshooting logic for low yield in this compound acetylation.

References

Minimizing epimerization of 10-Deacetyltaxol during storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the epimerization of 10-Deacetyltaxol (10-DAB) during storage and analysis. Please refer to the following sections for troubleshooting and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

Epimerization is a chemical process where a molecule changes its configuration at one of several chiral centers. For this compound, this primarily occurs at the C-7 position, converting it to its diastereomer, 7-epi-10-Deacetyltaxol. This is a significant concern because the biological activity of taxanes is highly dependent on their specific three-dimensional structure. The formation of the 7-epimer can lead to a reduction in the desired therapeutic effect and introduce an impurity that needs to be monitored and controlled.

Q2: What are the primary factors that cause the epimerization of this compound?

The epimerization of this compound at the C-7 position is primarily base-catalyzed.[1] The rate of this reaction is significantly influenced by several factors:

  • pH: Basic conditions (pH > 7) significantly accelerate the rate of epimerization. The reaction is much slower in neutral or acidic conditions.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including epimerization.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of this compound.

  • Buffer Concentration: In buffered solutions, the concentration of the basic component of the buffer can affect the rate of epimerization.[1]

Q3: How does the stability of this compound compare to that of Paclitaxel?

Studies have shown that the removal of the C-10 acetyl group, as is the case in this compound, increases the rate of epimerization in basic aqueous solutions compared to Paclitaxel.[1]

Q4: What are the recommended storage conditions for this compound to minimize epimerization?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at -20°C for long-term storage.

  • Form: Store as a dry, solid powder.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light.

  • Solvent for Stock Solutions: If a stock solution is required, dissolve the compound in an anhydrous aprotic solvent such as anhydrous acetonitrile or DMSO. For short-term storage of solutions, refrigeration at 2-8°C is recommended. Avoid aqueous solutions, especially those with a basic pH.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound.

Problem: Unexpectedly high levels of the 7-epimer are detected in my sample.
Potential Cause Recommended Solution
Storage Conditions
Sample stored at room temperature or in a non-frost-free freezer with temperature fluctuations.Store this compound as a solid at a constant -20°C.
Sample stored in an aqueous solution, particularly at a neutral or basic pH.For long-term storage, keep this compound as a solid. For solutions, use an anhydrous aprotic solvent and store at -20°C. If an aqueous buffer is necessary for an experiment, prepare it fresh and use it immediately. The optimal pH for the stability of related taxanes is around pH 4.[2]
Sample Preparation and Handling
Use of basic buffers or reagents during sample preparation.Use buffers with a pH below 7, ideally around pH 4-5, for all dilutions and experimental procedures.
Prolonged exposure of the sample to ambient laboratory conditions.Minimize the time the sample is at room temperature. Keep samples on ice when not in use.
Analytical Method
In-situ epimerization during HPLC analysis due to mobile phase pH.Ensure the mobile phase is not basic. A mobile phase of acetonitrile and water is commonly used and is suitable.
Quantitative Data on this compound Stability

The following table summarizes the expected stability of this compound under various conditions. Please note that these are estimates based on kinetic studies of related taxanes, and the actual rate of epimerization can vary depending on the specific experimental conditions.

Condition Expected Epimerization Rate Notes
pH
Acidic (pH < 4)Negligible epimerization observed.[2]This is the most stable pH range for taxanes.
Neutral (pH 7)Slow to moderate epimerization.The rate increases with temperature.
Basic (pH > 8)Rapid epimerization.[1]Avoid these conditions.
Temperature
-20°C (Solid)Very low; considered stable for long-term storage.Recommended for long-term storage.
4°C (in anhydrous aprotic solvent)Low; suitable for short-term storage of stock solutions.
25°C (in aqueous solution, pH 7)Moderate to high; significant degradation can occur within hours to days.
37°C (in aqueous solution, pH 7.4)High; rapid epimerization expected.Relevant for in-vitro experiments.

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method to evaluate the stability of this compound under specific conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound solid.

    • Dissolve in anhydrous acetonitrile to a final concentration of 1 mg/mL.

  • Preparation of Test Solutions:

    • Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0).

    • Dilute the this compound stock solution with each buffer to a final concentration of 100 µg/mL.

  • Incubation:

    • Divide each test solution into aliquots for different time points and temperatures.

    • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each condition.

    • Immediately quench the reaction by adding an equal volume of the initial mobile phase for HPLC analysis (e.g., acetonitrile/water).

    • Analyze the samples by HPLC as described in Protocol 2.

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of the 7-epi-10-Deacetyltaxol formed at each time point.

    • Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.

Protocol 2: HPLC Analysis of this compound and its C-7 Epimer

This HPLC method allows for the separation and quantification of this compound and its C-7 epimer.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[3]

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with a composition suitable for the elution of polar taxanes and gradually increase the acetonitrile concentration. A typical starting point is 25% acetonitrile in water.

  • Flow Rate: 1.0 - 1.2 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Detection Wavelength: 227 nm.[3]

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standards and samples.

    • Run the gradient program to separate this compound and 7-epi-10-Deacetyltaxol.

    • Identify the peaks by comparing the retention times with those of the reference standards.

    • Quantify the compounds by integrating the peak areas and using a calibration curve generated from the reference standards.

Visualizations

Epimerization_Equilibrium This compound This compound 7-epi-10-Deacetyltaxol 7-epi-10-Deacetyltaxol This compound->7-epi-10-Deacetyltaxol Base-catalyzed (e.g., OH⁻, pH > 7) 7-epi-10-Deacetyltaxol->this compound Reversible Equilibrium

Caption: Base-catalyzed epimerization of this compound.

References

Technical Support Center: HPLC Analysis of 10-Deacetyltaxol and Other Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems during the HPLC analysis of 10-Deacetyltaxol and other taxanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common taxanes that co-elute with this compound?

A1: The most common co-eluting compounds with this compound (a key precursor and impurity of paclitaxel) are paclitaxel itself and cephalomannine.[1][2] Due to their structural similarities, achieving baseline separation can be challenging. Other related substances and degradation products may also co-elute depending on the sample matrix and chromatographic conditions.

Q2: Why is the choice of HPLC column chemistry critical for separating this compound and other taxanes?

A2: The choice of column chemistry is critical because it dictates the selectivity of the separation. While standard C18 columns are widely used for reversed-phase chromatography of taxanes, they may not always provide sufficient resolution for closely related compounds like this compound and paclitaxel. Phenyl-based stationary phases, such as phenyl-hexyl columns, can offer alternative selectivity due to π-π interactions with the aromatic rings present in taxane structures, often leading to improved separation.[3][4][5][6]

Q3: How does the mobile phase composition affect the resolution of this compound?

A3: The mobile phase composition, including the organic modifier, aqueous phase, and any additives, significantly impacts the retention and resolution of taxanes.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Changing from one to the other can alter selectivity.[3][7]

  • Aqueous Phase and pH: The pH of the mobile phase can influence the ionization state of taxanes and residual silanols on the column packing, thereby affecting peak shape and retention.[8][9][10] For reproducible results, it is crucial to control the pH, especially when dealing with ionizable compounds.[9]

  • Additives: Buffers (e.g., phosphate, acetate) and other additives like formic acid or triethylamine can be used to control pH and improve peak shape.[7][11]

Q4: When should I use a gradient elution method versus an isocratic method for taxane analysis?

A4: Gradient elution is generally preferred for analyzing complex mixtures of taxanes with a wide range of polarities.[12][13] It allows for the separation of both early-eluting polar compounds and late-eluting non-polar compounds within a reasonable analysis time, while also improving peak shape.[13] Isocratic elution may be suitable for simpler mixtures or for the quantification of a few specific, closely eluting compounds once the separation has been optimized.

Troubleshooting Guides

Problem 1: Poor Resolution Between this compound and Paclitaxel

Symptoms:

  • Overlapping peaks for this compound and paclitaxel.

  • Resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Mobile Phase Composition 1. Adjust Organic Modifier Ratio: If using acetonitrile/water, incrementally decrease the acetonitrile concentration to increase retention and potentially improve separation.[14] 2. Change Organic Modifier: Switch from acetonitrile to methanol or use a ternary mixture (e.g., water/acetonitrile/methanol). This can significantly alter selectivity.[1][3] 3. Modify pH: Adjust the mobile phase pH using a suitable buffer (e.g., phosphate or acetate buffer). A pH between 3 and 5 is often a good starting point for taxane analysis.[9]
Inadequate Column Chemistry 1. Switch to a Phenyl Column: If a C18 column is not providing adequate separation, a phenyl-hexyl column can offer different selectivity due to π-π interactions.[3][4][5] 2. Consider a Different C18 Column: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping may provide the required selectivity.
Inappropriate Gradient Program 1. Decrease the Gradient Slope: A shallower gradient around the elution time of the critical pair can increase the separation window.[12][15] 2. Introduce an Isocratic Hold: Incorporate a short isocratic hold in the gradient at a mobile phase composition just before the elution of the co-eluting peaks.
Elevated Column Temperature While higher temperatures can improve efficiency, they may sometimes reduce selectivity. Try reducing the column temperature in small increments (e.g., 5°C).[16]
Problem 2: Peak Tailing of this compound

Symptoms:

  • Asymmetric peak with a tailing factor > 1.2.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Column Silanols 1. Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) to a pH of around 3 can suppress the ionization of residual silanol groups on the silica packing. 2. Use a Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA), in low concentrations (e.g., 0.1%) to the mobile phase to block the active silanol sites.
Column Overload 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: If the concentration of this compound is high, dilute the sample in the mobile phase.
Column Contamination or Degradation 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). 2. Replace the Column: If flushing does not improve the peak shape, the column may be degraded and require replacement.
Extra-Column Volume Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Paclitaxel and its Related Compounds

This protocol is a general starting point and may require optimization.

  • Column: Acclaim RSLC 120 C18 (2.1 x 100 mm, 2.2 µm) or a similar high-resolution C18 column.[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C: Methanol

  • Gradient Program:

    Time (min) %A %B %C
    0.0 60 20 20
    2.0 40 30 30
    5.0 20 40 40

    | 6.0 | 20 | 40 | 40 |

  • Flow Rate: 0.42 mL/min[1]

  • Column Temperature: 30°C

  • Detection Wavelength: 227 nm[1]

  • Injection Volume: 5 µL

Protocol 2: Sample Preparation for Taxane Analysis from Plant Extracts
  • Extraction: Extract the plant material (e.g., bark, needles) with methanol.

  • Partitioning: Partition the methanol extract between water and a non-polar solvent like n-hexane to remove lipids and pigments. Discard the hexane layer. The aqueous layer is then extracted with dichloromethane to isolate the taxoids.[17]

  • Solid Phase Extraction (SPE): For further cleanup, the dichloromethane extract can be subjected to SPE.

    • SPE Cartridge: Silica-based or C18.

    • Conditioning: Condition the cartridge with methanol followed by water.

    • Loading: Load the sample extract.

    • Washing: Wash with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.[18]

    • Elution: Elute the taxanes with a stronger solvent, such as a higher percentage of methanol or acetonitrile.[17][18]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase of your HPLC method.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before injection.[19]

Visual Troubleshooting Workflows

CoElution_Troubleshooting start Co-elution of This compound and other taxanes check_method Review Current Method Parameters start->check_method adjust_mp Adjust Mobile Phase (Organic Ratio, pH) check_method->adjust_mp Easiest to modify optimize_gradient Optimize Gradient (Slope, Isocratic Hold) check_method->optimize_gradient If using gradient check_resolution Resolution Improved? adjust_mp->check_resolution change_column Change Column Chemistry (e.g., Phenyl) change_column->check_resolution optimize_gradient->check_resolution check_resolution->change_column No end_success Problem Resolved check_resolution->end_success Yes end_fail Consult Further/ Consider Advanced Techniques check_resolution->end_fail Still No

Caption: Troubleshooting workflow for co-elution problems.

PeakTailing_Troubleshooting start Peak Tailing Observed for this compound check_silanol Suspect Silanol Interactions? start->check_silanol adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_silanol->adjust_ph Yes check_overload Suspect Column Overload? check_silanol->check_overload No peak_shape_ok Peak Shape Acceptable? adjust_ph->peak_shape_ok reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_column_health Suspect Column Contamination? check_overload->check_column_health No reduce_load->peak_shape_ok flush_column Flush Column with Strong Solvent check_column_health->flush_column Yes flush_column->peak_shape_ok resolved Problem Resolved peak_shape_ok->resolved Yes replace_column Replace Column peak_shape_ok->replace_column No

Caption: Troubleshooting workflow for peak tailing issues.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 10-Deacetyltaxol and 10-Deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, taxanes represent a critical class of chemotherapeutic agents. While Paclitaxel (Taxol) is the most prominent member of this family, its analogues and precursors are also subjects of intense study to understand their biological activities and potential as therapeutic agents or lead compounds. This guide provides an objective comparison of the cytotoxic properties of two such related compounds: 10-Deacetyltaxol and 10-deacetylbaccatin III.

Executive Summary

Experimental evidence demonstrates a significant disparity in the cytotoxic profiles of this compound and 10-deacetylbaccatin III. This compound, an analogue of paclitaxel, exhibits notable cytotoxic activity against various cancer cell lines, albeit generally less potent than its parent compound. In stark contrast, 10-deacetylbaccatin III, a precursor in the semi-synthesis of paclitaxel, displays minimal to no cytotoxic effects in direct comparative assays. This guide will delve into the available experimental data, outline the methodologies used for these assessments, and illustrate the known mechanisms of action.

Quantitative Cytotoxicity Data

CompoundCell LineConcentrationEffectSource
This compound Glioblastoma (SK-N-MC, T98G)0.1 - 10.0 µg/mLDose-dependent cytotoxicity[1]
Neuroblastoma (SK-N-AS, SK-N-FI)0.1 - 10.0 µg/mLDose-dependent cytotoxicity[1]
10-Deacetylbaccatin III Glioblastoma & NeuroblastomaNot specifiedNot toxic[1]
Various> 500 µg/mLCC50 (50% cytotoxic concentration)[2]
MCF-7 (Breast Cancer)5.446 µg/mL44.8% proliferation inhibition (24h)

Note: The study by Helson (1993) observed that this compound was 33-53% less cytotoxic than taxol under the same conditions.[1]

Mechanism of Action and Signaling Pathways

The differing cytotoxic activities of this compound and 10-deacetylbaccatin III are rooted in their distinct molecular interactions within the cell.

This compound , much like its parent compound paclitaxel, functions as a microtubule-stabilizing agent.[3] It binds to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton.[4] This binding event prevents the dynamic instability required for microtubule depolymerization, a process crucial for the separation of chromosomes during mitosis. The stabilization of microtubules leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis or programmed cell death.[3]

G2_M_Arrest DAT This compound Tubulin β-Tubulin DAT->Tubulin Binds to MT Microtubule Stabilization Tubulin->MT Disassembly Inhibition of Depolymerization MT->Disassembly G2M G2/M Phase Arrest Disassembly->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

10-deacetylbaccatin III , on the other hand, is a biosynthetic precursor to more complex taxanes.[5] It lacks the critical side chain at the C13 position, which is essential for the high-affinity binding to microtubules that characterizes the cytotoxic activity of paclitaxel and its analogues. Consequently, 10-deacetylbaccatin III does not effectively stabilize microtubules and therefore does not induce G2/M arrest or subsequent apoptosis to any significant degree. Its biological activity is primarily as a chemical intermediate for the synthesis of more potent anticancer agents.

Experimental Protocols

The evaluation of cytotoxicity for these compounds typically involves in vitro cell-based assays that measure cell viability or proliferation after exposure to the substance. The most commonly cited method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a controlled incubator environment.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or 10-deacetylbaccatin III). A control group with vehicle (e.g., DMSO) but no compound is also included.

  • Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well.

  • Formazan Formation: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Adhere Allow Adherence (Overnight) Seed->Adhere Treat Add Compound (Varying Concentrations) Adhere->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Formazan Incubate for Formazan Formation Add_MTT->Formazan Solubilize Solubilize Formazan Crystals Formazan->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate % Viability & IC50 Read->Calculate

Caption: General workflow for the MTT cytotoxicity assay.

Conclusion

The comparative analysis of this compound and 10-deacetylbaccatin III reveals a clear distinction in their cytotoxic profiles. This compound is a biologically active compound with moderate cytotoxic effects stemming from its ability to stabilize microtubules and induce cell cycle arrest. In contrast, 10-deacetylbaccatin III is largely devoid of direct cytotoxicity, a finding consistent with its role as a biosynthetic precursor that requires further chemical modification to become a potent anti-cancer agent. For researchers in drug development, this underscores the critical importance of specific structural features, such as the C13 side chain in taxanes, for their therapeutic efficacy. While this compound may hold some interest as a potential therapeutic agent, 10-deacetylbaccatin III's primary value remains as a key starting material for the semi-synthesis of paclitaxel and other more active taxane derivatives.

References

Unveiling the Therapeutic Potential of 10-Deacetyltaxol: A Comparative Guide to its In Vivo Anti-Tumor Efficacy in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-tumor efficacy of 10-Deacetyltaxol and its more extensively studied analogues, paclitaxel and docetaxel. Due to a notable scarcity of published in vivo efficacy data for this compound, this document will first summarize the available preliminary findings for this compound and then present a detailed, data-driven comparison of paclitaxel and docetaxel to serve as a valuable reference point.

This compound: An Emerging Taxane with Limited In Vivo Data

This compound is a naturally occurring taxane and a close structural analogue of paclitaxel. While in vitro studies have suggested its potential as an anti-cancer agent, comprehensive in vivo studies evaluating its anti-tumor efficacy in mouse models are currently lacking in publicly available scientific literature.

Preliminary research on related compounds offers some insight. A study on 10-deacetylbaccatin III, a precursor to this compound, demonstrated a reduction in tumor size in mice infected with the Moloney murine sarcoma virus. Additionally, an orally administered extract containing this compound, among other compounds, has shown anti-tumor activity in a human lung cancer (A549) xenograft mouse model[1]. However, these findings are not specific to this compound as a standalone agent and do not provide the quantitative data necessary for a direct comparison with other taxanes.

Further research is critically needed to establish the in vivo anti-tumor efficacy, optimal dosing, and safety profile of this compound in various cancer models.

Paclitaxel vs. Docetaxel: A Comparative Analysis of In Vivo Anti-Tumor Efficacy

Paclitaxel and docetaxel are well-established taxane-based chemotherapeutic agents widely used in the treatment of various cancers. Their in vivo anti-tumor efficacy has been extensively documented in numerous preclinical mouse models.

Quantitative Comparison of Anti-Tumor Efficacy

The following tables summarize the in vivo anti-tumor efficacy of paclitaxel and docetaxel in various mouse xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols, including the specific cancer cell line, mouse strain, drug formulation, and dosing schedule used.

Table 1: In Vivo Anti-Tumor Efficacy of Paclitaxel in Mouse Xenograft Models

Cancer TypeMouse ModelCell LineTreatment RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Lung CancerNude MiceA54912 or 24 mg/kg/day, i.v., for 5 daysStatistically significant tumor growth inhibition compared to control. 24 mg/kg/day was more effective than cisplatin.[2]
Breast CancerNude MiceMAXF 574 & 13841/2 MTDSignificant tumor growth inhibition.[3]
Head and Neck CancerNude MiceHNXF 1838 & 18421/2 MTDSignificant tumor growth inhibition.[3]
Ovarian CancerSCID MiceSKOV3-lucN/ADose-dependent tumor inhibition.[4]
Cervical CancerNude MiceHeLaLow dose combined with radiotherapySignificant inhibition of tumor growth and prolonged survival time.[5]

Table 2: In Vivo Anti-Tumor Efficacy of Docetaxel in Mouse Xenograft Models

Cancer TypeMouse ModelCell LineTreatment RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Sarcoma (MRP-expressing)Nude MiceHT1080/DR4MTDSignificantly more active than paclitaxel with 100% overall response rate (60% complete response).[6]
Breast CancerNude MiceMCF-7q7dx3Strongly inhibited tumor growth (TVI=82%).[7]
Ovarian CancerSCID MiceSKOV3-lucContinuous delivery (DTX-PoLigel)Dose-dependent tumor inhibition. Continuous delivery was more effective than intermittent.[4]
Head and Neck CancerNude MiceUMSCC26 mg/kg q4d with or without vandetanibSignificant reduction in tumor volume.[8]

Experimental Protocols for In Vivo Anti-Tumor Efficacy Studies

The following provides a generalized experimental protocol for evaluating the anti-tumor efficacy of taxanes in a subcutaneous xenograft mouse model. This can serve as a template for future studies on this compound.

Experimental Workflow

experimental_workflow General Experimental Workflow for In Vivo Anti-Tumor Efficacy Studies cluster_setup Setup cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_evaluation Efficacy Evaluation cell_culture 1. Cancer Cell Culture tumor_implantation 3. Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization 2. Animal Acclimatization animal_acclimatization->tumor_implantation tumor_monitoring 4. Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization 5. Randomization into Treatment Groups tumor_monitoring->randomization drug_administration 6. Drug Administration randomization->drug_administration data_collection 7. Tumor Volume & Body Weight Measurement drug_administration->data_collection endpoint 8. Study Endpoint & Tissue Collection data_collection->endpoint analysis 9. Data Analysis endpoint->analysis

Caption: A generalized workflow for conducting in vivo anti-tumor efficacy studies in mouse models.

1. Cell Culture:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media and conditions.

2. Animal Models:

  • Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.

  • Animals are acclimatized for at least one week before the start of the experiment.

3. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media, often mixed with Matrigel) is injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, paclitaxel, docetaxel).

5. Drug Preparation and Administration:

  • Taxanes are typically formulated in a vehicle such as a mixture of Cremophor EL and ethanol, further diluted with saline.

  • The drug is administered via a specified route (e.g., intravenous, intraperitoneal) and schedule (e.g., daily for 5 days, once weekly for 3 weeks).

6. Efficacy Evaluation:

  • Tumor volumes and body weights are measured 2-3 times per week.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

  • Other endpoints may include tumor weight at the end of the study, survival analysis, and biomarker analysis from tumor tissues.

7. Statistical Analysis:

  • Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth between treatment groups.

Signaling Pathways of Taxanes

The primary mechanism of action for taxanes, including paclitaxel and docetaxel, is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

taxane_signaling General Taxane Signaling Pathway Taxane Taxane (e.g., Paclitaxel, Docetaxel) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Taxane->Microtubule_Assembly Promotes Microtubule_Depolymerization Microtubule Depolymerization Taxane->Microtubule_Depolymerization Inhibits Tubulin->Microtubule_Assembly Microtubule_Assembly->Microtubule_Depolymerization Dynamic Instability Stable_Microtubules Stabilized Microtubules Microtubule_Assembly->Stable_Microtubules Mitotic_Spindle Dysfunctional Mitotic Spindle Stable_Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Bcl-2 Phosphorylation G2M_Arrest->Bcl2 JNK JNK Pathway Activation G2M_Arrest->JNK NFkB NF-κB Activation G2M_Arrest->NFkB Bcl2->Apoptosis JNK->Apoptosis NFkB->Apoptosis

Caption: A simplified diagram of the general signaling pathway affected by taxanes.

While the core mechanism is shared, there are subtle differences between paclitaxel and docetaxel. Docetaxel has a higher binding affinity for β-tubulin and is a more potent inhibitor of microtubule depolymerization[9].

Preliminary in vitro evidence suggests that this compound may induce distinct changes in the phosphorylation of signaling proteins like Raf-1, ERK1/2, and Bcl-2 compared to paclitaxel. However, the in vivo relevance of these potential differences remains to be elucidated.

Conclusion

While this compound holds promise as a potential anti-cancer agent, the current lack of in vivo efficacy data in mouse models is a significant gap in our understanding of its therapeutic potential. The detailed comparative data and experimental protocols for the established taxanes, paclitaxel and docetaxel, provided in this guide serve as a valuable resource for the research community. Further preclinical studies are essential to determine if this compound can offer a comparable or superior anti-tumor efficacy profile, potentially with an improved safety margin, to the currently available taxane therapies. Such studies will be crucial in guiding its potential translation into clinical development.

References

Validating the Microtubule-Stabilizing Effect of 10-Deacetyltaxol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the microtubule-stabilizing agent 10-Deacetyltaxol with its well-established analogue, paclitaxel, and another widely used taxane, docetaxel. The information presented herein is supported by experimental data from peer-reviewed studies to assist in evaluating its potential in research and drug development.

Mechanism of Action: Microtubule Stabilization by Taxanes

Taxanes, including this compound, paclitaxel, and docetaxel, exert their cytotoxic effects by disrupting the normal dynamics of microtubules. These agents bind to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules. This binding event stabilizes the microtubule polymer, promoting its assembly and inhibiting the depolymerization process that is crucial for various cellular functions, most notably mitosis. The resulting static and dysfunctional microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis, or programmed cell death.

Taxane_Mechanism_of_Action Mechanism of Microtubule Stabilization by Taxanes cluster_0 Cellular Environment cluster_1 Taxane Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Taxane This compound Paclitaxel Docetaxel Taxane->Microtubule Binds to β-tubulin Mitotic Arrest Mitotic Arrest Stabilized Microtubule->Mitotic Arrest Disruption of mitotic spindle Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induction of cell death

Figure 1. Mechanism of taxane-induced microtubule stabilization and apoptosis.

Comparative Efficacy: Cytotoxicity Data

The cytotoxic activity of taxanes is a key indicator of their potential as anticancer agents. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound, paclitaxel, and docetaxel in various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound SK-N-ASNeuroblastoma>100 (less potent than paclitaxel)[1]
SK-N-FINeuroblastoma>100 (less potent than paclitaxel)[1]
Paclitaxel SK-N-ASNeuroblastoma10-100[1]
SK-N-FINeuroblastoma>100[1]
HeLaCervical Cancer1.6[2]
A549Lung Cancer~5[3]
MCF7Breast Cancer~3
Docetaxel HeLaCervical Cancer0.6[2]
VariousGenerally 2-3 times more potent than paclitaxel in promoting tubulin assembly

Note: A direct comparison study found this compound to be 33-53% less cytotoxic than paclitaxel at equivalent concentrations[1]. 10-Deacetylbaccatin III, a precursor to this compound, was found to be non-toxic[1].

Experimental Validation: Key Assays and Protocols

The microtubule-stabilizing effects of taxanes are validated through a series of in vitro and cell-based assays. The following outlines the methodologies for two critical experiments.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in light scattering (turbidity) or fluorescence.

Protocol:

  • Reagent Preparation:

    • Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.

    • Test compounds (this compound, paclitaxel, docetaxel) are dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • The tubulin solution is pre-warmed to 37°C.

    • The test compound or vehicle control is added to the tubulin solution in a microplate.

    • The plate is immediately placed in a microplate reader pre-heated to 37°C.

    • The absorbance at 340 nm (for turbidity) is measured every 30 seconds for a set period (e.g., 60 minutes) to monitor the kinetics of polymerization.

  • Data Analysis:

    • The rate and extent of tubulin polymerization are determined from the resulting curves.

    • The EC50 (the concentration of the compound that induces 50% of the maximal polymerization) can be calculated to compare the potency of different compounds.

Immunofluorescence Staining of Cellular Microtubules

This cell-based assay visualizes the effects of a compound on the microtubule network within intact cells. Microtubule stabilization by taxanes typically results in the formation of prominent microtubule bundles.

Protocol:

  • Cell Culture and Treatment:

    • Adherent cells (e.g., HeLa, A549) are cultured on glass coverslips.

    • Cells are treated with various concentrations of the test compounds (this compound, paclitaxel, docetaxel) or a vehicle control for a specified duration (e.g., 24 hours).

  • Fixation and Permeabilization:

    • The cells are fixed with a solution such as 4% paraformaldehyde in PBS to preserve their structure.

    • The cell membranes are permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.

  • Immunostaining:

    • The cells are incubated with a primary antibody that specifically binds to α-tubulin.

    • After washing, a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488) is added, which binds to the primary antibody.

    • The cell nuclei are often counterstained with a DNA-binding dye like DAPI.

  • Imaging and Analysis:

    • The coverslips are mounted on microscope slides.

    • The cells are visualized using a fluorescence microscope.

    • The morphology of the microtubule network is examined for signs of stabilization, such as the formation of thick bundles of microtubules.

Experimental_Workflow Experimental Workflow for Validating Microtubule-Stabilizing Agents cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Purified Tubulin Purified Tubulin Polymerization Assay Tubulin Polymerization Assay Purified Tubulin->Polymerization Assay Test Compound This compound Paclitaxel Docetaxel Test Compound->Polymerization Assay EC50 Determination Determine EC50 Polymerization Assay->EC50 Determination Comparative Analysis Comparative Efficacy Analysis EC50 Determination->Comparative Analysis Cancer Cell Lines Cancer Cell Lines Compound Treatment Treat cells with Test Compound Cancer Cell Lines->Compound Treatment Cytotoxicity Assay MTT/Clonogenic Assay Compound Treatment->Cytotoxicity Assay Immunofluorescence Immunofluorescence Staining Compound Treatment->Immunofluorescence IC50 Determination Determine IC50 Cytotoxicity Assay->IC50 Determination IC50 Determination->Comparative Analysis Microscopy Fluorescence Microscopy Immunofluorescence->Microscopy Microscopy->Comparative Analysis

Figure 2. Workflow for the in vitro and cell-based validation of microtubule-stabilizing agents.

Conclusion

The available evidence indicates that this compound, while sharing the same fundamental mechanism of action as paclitaxel and docetaxel, exhibits lower cytotoxic potency. Direct comparative studies show it to be 33-53% less active than paclitaxel in cell-based assays[1]. This suggests a reduced but still present microtubule-stabilizing effect. Further in vitro tubulin polymerization assays are warranted to directly quantify its biochemical activity in comparison to other taxanes. This guide provides the foundational information and experimental framework for researchers to further investigate and validate the potential of this compound as a microtubule-stabilizing agent.

References

Cross-Resistance of Cancer Cells to 10-Deacetyltaxol and Docetaxel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cancer chemotherapy, understanding the mechanisms of drug resistance is paramount. This guide provides an objective comparison of the cross-resistance profiles of two taxane-based drugs, 10-Deacetyltaxol and Docetaxel, in cancer cells. The development of resistance to one of these agents often confers resistance to the other, a phenomenon known as cross-resistance, which significantly impacts treatment efficacy. This guide synthesizes experimental data to elucidate the mechanisms and quantitative differences in cross-resistance between these two compounds.

Comparative Cytotoxicity and Cross-Resistance

The primary mechanism underlying cross-resistance between this compound and Docetaxel is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as a drug efflux pump, actively removing various chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effect.

While direct comparative data for this compound is limited, studies on its close structural analog, paclitaxel, provide valuable insights. The following table summarizes the half-maximal inhibitory concentration (IC50) values for paclitaxel and docetaxel in a parental, drug-sensitive gastric cancer cell line (MKN45) and its 5-fluorouracil-resistant derivative (MKN45/F2R) which exhibits P-gp-mediated cross-resistance to taxanes.

Cell LineDrugIC50 (nM)Fold Resistance
MKN45 (Parental)Paclitaxel0.368 ± 0.101-
MKN45/F2R (P-gp Overexpressing)Paclitaxel5.64 ± 0.442~15.3
MKN45 (Parental)Docetaxel5.21 ± 0.603-
MKN45/F2R (P-gp Overexpressing)Docetaxel>100>19.2

Table 1: Comparative IC50 values of paclitaxel and docetaxel in drug-sensitive and P-gp-overexpressing resistant gastric cancer cells. The data demonstrates significant cross-resistance to both taxanes in the P-gp overexpressing cell line, with a notably higher resistance to docetaxel.

Signaling Pathways Leading to P-glycoprotein Upregulation

The overexpression of P-glycoprotein is a complex process regulated by various signaling pathways that can be activated by cellular stress, including exposure to chemotherapeutic agents. Understanding these pathways is crucial for developing strategies to overcome resistance.

Pgp_Upregulation cluster_stimuli Cellular Stress cluster_signaling Signaling Cascades cluster_transcription Transcription Factors cluster_gene Gene Expression Chemotherapy Chemotherapy MAPK/ERK MAPK/ERK Chemotherapy->MAPK/ERK PI3K/Akt PI3K/Akt Chemotherapy->PI3K/Akt Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α Osmotic Stress Osmotic Stress Osmotic Stress->MAPK/ERK AP-1 AP-1 MAPK/ERK->AP-1 NF-κB NF-κB PI3K/Akt->NF-κB Wnt/β-catenin Wnt/β-catenin YAP/TAZ YAP/TAZ Wnt/β-catenin->YAP/TAZ ABCB1 ABCB1 Gene HIF-1α->ABCB1 YAP/TAZ->ABCB1 NF-κB->ABCB1 AP-1->ABCB1 Pgp P-glycoprotein (P-gp) ABCB1->Pgp Translation Drug Efflux Drug Efflux Pgp->Drug Efflux

Caption: P-gp Upregulation Signaling Pathways.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and Docetaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and Docetaxel in culture medium. Add 100 µL of the drug solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.

MTT_Workflow start Seed Cells in 96-well Plate drug_treatment Add Serial Dilutions of Drugs start->drug_treatment incubation Incubate for 48-72h drug_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition incubation2 Incubate for 4h mtt_addition->incubation2 solubilization Dissolve Formazan in DMSO incubation2->solubilization read_plate Measure Absorbance at 570nm solubilization->read_plate analysis Calculate IC50 Values read_plate->analysis

Caption: MTT Assay Experimental Workflow.

Western Blot for P-glycoprotein Detection

This technique is used to detect and quantify the expression levels of P-glycoprotein in cell lysates.

Materials:

  • Cancer cell lysates (from sensitive and resistant cells)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-glycoprotein (e.g., clone C219)

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., anti-β-actin)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody and anti-loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control to compare expression levels between sensitive and resistant cells.

Comparative Analysis of 10-Deacetyltaxol Content Across Taxus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 10-Deacetyltaxol (10-DAB III), a critical precursor for the semi-synthesis of the anticancer drug Paclitaxel (Taxol®). The concentration of 10-DAB III varies significantly among different Taxus species and even between different tissues of the same plant. This analysis summarizes quantitative data from various studies, details common experimental protocols for its extraction and quantification, and visualizes key processes to aid in research and development efforts.

Data Presentation: Quantitative Comparison of this compound

The yield of this compound is a crucial factor for its commercial extraction. Needles and twigs are preferred sources as they are renewable and their harvest is less detrimental to the yew tree population compared to bark stripping.[1][2] The following table summarizes the reported content of 10-DAB III in various Taxus species.

Taxus SpeciesPlant PartThis compound (10-DAB III) ContentReference
Taxus baccataNeedlesup to 0.1% w/w (fresh weight) / 297 mg/kg[3]
Taxus baccataNeedles40 µg/g (dry weight)[1][2]
Taxus brevifoliaBark0.02% - 0.04%[4]
Taxus brevifoliaNeedles4 µg/g (dry weight)[1][2]
Taxus canadensisNeedlesData varies, generally lower than other species[5]
Taxus cuspidataNeedlesHighest among tested species in one study[6]
Taxus × mediaNeedles/Twigs0.08% - 0.15% (in 15-year-old plants)[7]
Taxus × mediaNeedlesLowest among several species in another study[7]
Taxus wallichianaNeedles247.6 - 594.9 µg/g[6]
Taxus yunnanensisBark/LeavesContains significant amounts, used for extraction[7][8]

Note: Direct comparison can be challenging due to variations in analytical methods, plant age, geographic location, and seasonal factors.[6] Taxus baccata is frequently highlighted as a species with high yields of 10-DAB III, particularly from its needles.[1][2]

Experimental Protocols

The extraction, isolation, and quantification of this compound are critical steps for both research and commercial production. The following sections outline a generalized methodology based on common laboratory practices.

Sample Preparation and Extraction

A typical procedure begins with the collection and processing of plant material, followed by solvent extraction to isolate the crude taxane mixture.

  • Plant Material Handling : Needles, bark, or twigs of the Taxus species are collected, washed, and dried (air-dried or lyophilized) to a constant weight. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.[9]

  • Extraction : The powdered plant material is extracted using a polar solvent. Methanol is commonly used, often in a solid-to-liquid ratio of 1:10 to 1:25.[10][11] Methods can range from simple maceration (soaking at room temperature for several hours or days) to more advanced techniques like Soxhlet, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time.[9][10]

  • Initial Purification : The resulting crude extract is filtered and concentrated under reduced pressure. This concentrate then undergoes a liquid-liquid partitioning step. Typically, it is partitioned between an aqueous phase and an immiscible organic solvent like dichloromethane or chloroform to separate taxanes from more polar impurities.[11][12] The organic phase, containing the crude taxoid mixture, is collected and dried.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the precise quantification and purification of this compound.

  • Sample Preparation for HPLC : The dried crude taxoid extract is re-dissolved in a suitable solvent, usually methanol or the mobile phase, and filtered through a 0.45 µm membrane filter before injection into the HPLC system.[10]

  • HPLC Conditions :

    • Column : A Reverse-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is most commonly employed.[11][13]

    • Mobile Phase : An isocratic or gradient mixture of water and a polar organic solvent like methanol or acetonitrile is used. A common isocratic mobile phase is a mixture of methanol and water (e.g., 70:30 v/v).[11][13]

    • Flow Rate : A typical flow rate is 1.0 mL/min.[11]

    • Detection : UV detection is performed at a wavelength of 227 nm, where taxanes exhibit strong absorbance.[11]

    • Quantification : The concentration of 10-DAB III is determined by comparing the peak area in the sample chromatogram to that of a certified reference standard of known concentration.[14][15] For higher sensitivity and structural confirmation, HPLC may be coupled with mass spectrometry (LC-MS/MS).[14][15]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Taxus species.

G Diagram 1: General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_analysis Analysis A Taxus Plant Material (Needles, Bark) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Concentration C->D E Liquid-Liquid Partitioning (e.g., Dichloromethane-Water) D->E F Crude Taxoid Extract E->F G HPLC / LC-MS Analysis F->G H Quantification of This compound G->H

Diagram 1: General Experimental Workflow for this compound Analysis.
Biosynthetic Pathway

This compound is an intermediate in the complex biosynthetic pathway of Paclitaxel. The pathway begins with the precursor geranylgeranyl diphosphate (GGPP) and involves numerous enzymatic steps, including hydroxylations, acylations, and rearrangements. The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is a key rate-limiting enzyme that catalyzes the acetylation of 10-DAB III to produce Baccatin III.[16][17]

G Diagram 2: Simplified Biosynthetic Pathway to this compound cluster_legend Key Enzymes GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene TXS Hydroxylation Multiple Hydroxylation & Acylation Steps Taxadiene->Hydroxylation P450 Hydroxylases, Acyltransferases TenDAB 10-Deacetylbaccatin III (10-DAB III) Hydroxylation->TenDAB Baccatin Baccatin III TenDAB->Baccatin DBAT Taxol Paclitaxel (Taxol) Baccatin->Taxol BAPT, DBTNBT TXS_l TXS: Taxadiene Synthase DBAT_l DBAT: 10-deacetylbaccatin III-10-O-acetyltransferase BAPT_l BAPT: Baccatin III O-phenylpropanoyltransferase DBTNBT_l DBTNBT: 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase

Diagram 2: Simplified Biosynthetic Pathway to this compound.

References

A Comparative Analysis of Apoptosis Induction by 10-Deacetyltaxol and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pro-apoptotic activities of 10-Deacetyltaxol and its well-known analogue, paclitaxel. While both taxanes share a fundamental mechanism of action by stabilizing microtubules, emerging evidence suggests potential differences in their cytotoxic potency and the signaling cascades they trigger to induce programmed cell death. This document synthesizes available experimental data to highlight these distinctions.

Executive Summary

Paclitaxel is a potent inducer of apoptosis, a well-documented process involving cell cycle arrest at the G2/M phase and the activation of various signaling pathways. This compound, a naturally occurring precursor and metabolite of paclitaxel, also exhibits pro-apoptotic properties through a similar microtubule-stabilizing mechanism. However, the available data, though limited for this compound, suggests it is a less potent cytotoxic agent compared to paclitaxel. While the intricate signaling pathways of paclitaxel-induced apoptosis have been extensively studied, a comprehensive understanding of the specific molecular events triggered by this compound remains an area for further investigation.

Mechanism of Action: A Shared Foundation

Both this compound and paclitaxel are classified as microtubule-stabilizing agents. Their primary mode of action involves binding to the β-tubulin subunit of microtubules. This binding event promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules, rendering them resistant to depolymerization.[1][2] This interference with microtubule dynamics disrupts the normal functioning of the mitotic spindle, a critical structure for chromosome segregation during cell division. The consequence is a sustained arrest of the cell cycle at the G2/M phase, which ultimately triggers the apoptotic cascade.[1][3]

Comparative Cytotoxicity

Experimental evidence indicates a difference in the cytotoxic potency between this compound and paclitaxel. A study comparing their effects on human glioblastoma and neuroblastoma cell lines demonstrated that paclitaxel has a higher potency in inducing cell death.[4]

CompoundCell LineAssayKey Findings
This compound Human Glioblastoma & NeuroblastomaMTT AssayLess potent than paclitaxel.[4]
Paclitaxel Human Glioblastoma & NeuroblastomaMTT AssayHigher potency compared to this compound.[4]
Paclitaxel Various Human Tumor Cell LinesClonogenic AssaysIC50 values typically range from 2.5 to 7.5 nM.[5]

Signaling Pathways of Apoptosis

The signaling pathways leading to apoptosis are complex and can vary depending on the cell type and the specific stimulus. For paclitaxel, these pathways have been extensively mapped.

Paclitaxel-Induced Apoptotic Signaling

Paclitaxel-induced apoptosis is known to involve multiple signaling cascades:

  • Bcl-2 Family Regulation: Paclitaxel treatment leads to the phosphorylation of the anti-apoptotic protein Bcl-2.[6] This phosphorylation is thought to inactivate Bcl-2, thereby promoting apoptosis.

  • Raf/MEK/ERK Pathway: The Raf/MEK/ERK signaling pathway, which is typically associated with cell survival and proliferation, can be modulated by paclitaxel. Activation of Raf-1 has been linked to the pro-apoptotic effects of the drug.[7]

  • Caspase Activation: Paclitaxel triggers the activation of a cascade of caspases, which are the executioners of apoptosis. Specifically, it has been shown to activate initiator caspases like caspase-8 and -10, as well as effector caspases such as caspase-3 and -6.[8][9]

Paclitaxel_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_target Cellular Target cluster_cell_cycle Cell Cycle Regulation cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Stabilization Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_Phos Raf_MEK_ERK Raf/MEK/ERK Activation G2M_Arrest->Raf_MEK_ERK Caspase_Cascade Caspase Activation (Caspase-8, -10, -3) Bcl2_Phos->Caspase_Cascade Raf_MEK_ERK->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

This compound-Induced Apoptotic Signaling

Detailed studies on the specific signaling pathways activated by this compound are limited. However, given its shared mechanism of microtubule stabilization, it is presumed to initiate apoptosis through a pathway that largely mirrors that of paclitaxel, originating from G2/M cell cycle arrest. The extent to which it modulates specific signaling molecules like Bcl-2 and components of the Raf/MEK/ERK pathway requires further elucidation.

Deacetyltaxol_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_target Cellular Target cluster_cell_cycle Cell Cycle Regulation cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Deacetyltaxol This compound Microtubules Microtubules Deacetyltaxol->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Stabilization Downstream_Signaling Downstream Signaling (Presumed) G2M_Arrest->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Experimental Protocols

Standard methodologies are employed to assess apoptosis induction by taxane compounds.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Flow Cytometry
  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Culture and treat cells with the desired compounds.

    • Harvest the cells, including any floating cells in the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture Treatment Treatment with This compound or Paclitaxel Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Staining_Step Annexin V/PI Staining Harvest->Staining_Step Flow_Cytometry Flow Cytometry Analysis Staining_Step->Flow_Cytometry Data_Interpretation Quantification of Apoptotic Cells Flow_Cytometry->Data_Interpretation

Western Blotting for Signaling Proteins
  • Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

    • Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, phospho-Bcl-2, caspases, Raf-1, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

A significant gap in the literature exists regarding the detailed molecular mechanisms of apoptosis induction by this compound. Future research should focus on quantitative and mechanistic studies to:

  • Determine the IC50 values of this compound across a broader range of cancer cell lines.

  • Quantify the extent of apoptosis induction using methods such as Annexin V/PI staining.

  • Identify the specific caspases activated by this compound.

  • Elucidate the impact of this compound on key signaling molecules, including Bcl-2 phosphorylation and the Raf/MEK/ERK pathway.

A more in-depth understanding of the pro-apoptotic activity of this compound will be invaluable for its potential development as a chemotherapeutic agent, either as a standalone treatment or in combination therapies.

References

Investigating the Synergistic Potential of 10-Deacetyltaxol in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the synergistic effects of taxane-based combination therapies, with a focus on the potential applications of 10-Deacetyltaxol.

While direct experimental data on the synergistic effects of this compound in combination with other anticancer drugs is limited in publicly available research, extensive studies on its close structural analogues, paclitaxel (Taxol) and docetaxel, provide a strong foundation for investigating its potential. This guide synthesizes the existing evidence for the synergistic activity of these taxanes with other chemotherapeutic agents, offering a comparative framework for future research into this compound.

I. Overview of Taxane Synergy

Taxanes, including paclitaxel and docetaxel, are a class of microtubule-stabilizing agents that induce cell cycle arrest at the G2/M phase and subsequent apoptosis. Their unique mechanism of action makes them prime candidates for combination therapies. The primary goals of combining taxanes with other anticancer drugs are to enhance tumor cell killing, overcome drug resistance, and reduce systemic toxicity by using lower doses of each agent.

Synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key objective in combination chemotherapy. This is often quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.

II. Synergistic Combinations with Other Anticancer Drugs

Extensive in vitro and in vivo studies have demonstrated the synergistic effects of paclitaxel and docetaxel with various anticancer drugs, most notably platinum-based compounds like cisplatin and anthracyclines such as doxorubicin.

A. Combination with Platinum Compounds (Cisplatin)

The combination of taxanes with cisplatin has been a cornerstone of treatment for various cancers, including ovarian, lung, and head and neck cancers.

Quantitative Data Summary: Paclitaxel/Docetaxel + Cisplatin

Cancer TypeCell LineDrug CombinationKey FindingsCombination Index (CI)Reference
Ovarian Carcinoma2008Paclitaxel + CisplatinHighly synergistic when paclitaxel is administered before cisplatin.CI < 0.5 at 50% cell kill[1][2]
Ovarian Carcinoma2008/C13*5.25 (Cisplatin-resistant)Paclitaxel + CisplatinSynergy maintained in cisplatin-resistant cells.CI ≈ 0.3 at 50% cell kill[2]
Non-Small Cell Lung CancerH460/TaxR (Paclitaxel-resistant)Compound Combination M4 (including a microtubule polymerization inhibitor)Synergistic inhibition of cell growth.Not specified[3]
Ovarian CancerPrimary tumor specimensPaclitaxel + CisplatinSignificantly greater inhibition of cell viability compared to single agents.Synergistic effects in 7 out of 11 tumors.[4]

Experimental Protocol: In Vitro Synergy Assessment (MTT Assay)

A common method to assess the synergistic effect of drug combinations on cell viability is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., 2008 ovarian cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Preparation: Paclitaxel and cisplatin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with either a single drug (paclitaxel or cisplatin) or a combination of both at various concentrations and ratios. A control group receives only the vehicle. The sequence of drug administration can be varied (e.g., paclitaxel followed by cisplatin, cisplatin followed by paclitaxel, or concurrent administration).

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control.

  • Combination Index (CI) Calculation: The CI is calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergism, additivity, or antagonism).

Signaling Pathway: Paclitaxel and Cisplatin Synergy

The synergistic interaction between paclitaxel and cisplatin is believed to involve multiple mechanisms. Paclitaxel-induced G2/M arrest may sensitize cells to the DNA-damaging effects of cisplatin.

G cluster_paclitaxel Paclitaxel Action cluster_cisplatin Cisplatin Action Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization G2/M Arrest G2/M Arrest Microtubule Stabilization->G2/M Arrest Increased Sensitivity to DNA Damage Increased Sensitivity to DNA Damage G2/M Arrest->Increased Sensitivity to DNA Damage Sensitizes Cisplatin Cisplatin DNA Adducts DNA Adducts Cisplatin->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Induces Increased Sensitivity to DNA Damage->Apoptosis Enhances

Caption: Paclitaxel-induced G2/M arrest enhances cisplatin-mediated apoptosis.

B. Combination with Anthracyclines (Doxorubicin)

The combination of taxanes with doxorubicin has shown significant efficacy in treating breast cancer and other solid tumors.

Quantitative Data Summary: Paclitaxel/Docetaxel + Doxorubicin

Cancer TypeCell LineDrug CombinationKey FindingsCombination Index (CI)Reference
GlioblastomaU-87MGNovel Compounds 9 & 10 + DoxorubicinSynergistic reduction in cell viability.CI < 1.0[5]
Breast CancerNot specifiedPaclitaxel + DoxorubicinHigh overall response rate in advanced breast cancer.Not applicable (clinical study)[6]
Breast CancerB16, MCF-7Ceramide + DocetaxelSynergistic antiproliferative effect.CI = 0.71 (MCF-7)[7]

Experimental Protocol: Flow Cytometry for Apoptosis Analysis

To determine if the synergistic effect of a drug combination is due to increased apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed.

  • Cell Treatment: Cells are treated with the individual drugs and their combination for a specified time.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.

Signaling Pathway: Doxorubicin and Taxane Synergy

The synergy between doxorubicin and taxanes is thought to be multifactorial, involving enhanced cell cycle arrest and increased induction of apoptotic pathways.

G cluster_taxane Taxane Action cluster_doxorubicin Doxorubicin Action Taxane Taxane Microtubule Stabilization Microtubule Stabilization Taxane->Microtubule Stabilization G2/M Arrest G2/M Arrest Microtubule Stabilization->G2/M Arrest Enhanced Apoptosis Enhanced Apoptosis G2/M Arrest->Enhanced Apoptosis Potentiates Doxorubicin Doxorubicin Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation DNA Damage DNA Damage Topoisomerase II Inhibition->DNA Damage DNA Intercalation->DNA Damage DNA Damage->Enhanced Apoptosis Induces

Caption: Taxane-induced cell cycle arrest potentiates doxorubicin-mediated apoptosis.

III. Anticancer Activity of this compound Precursors

While combination studies on this compound are lacking, research on its precursors, such as 10-deacetylbaccatin III (10-DAB) and baccatin III, indicates their own intrinsic anticancer properties.

  • 10-Deacetylbaccatin III (10-DAB): Has been shown to inhibit the proliferation of various cancer cell lines.[8] For instance, 10-DAB treatment of MCF-7 breast cancer cells resulted in a significant inhibition of cell proliferation.[8]

  • Baccatin III: This derivative of 10-DAB has demonstrated cytotoxic properties against several human cancer cell lines, including cervical (HeLa), lung (A549), skin (A431), and liver (HepG2) cancer cells.[9] It was found to induce G2/M phase cell cycle arrest and apoptosis.[9]

The inherent anticancer activity of these precursors suggests that this compound itself may possess cytotoxic effects and could be a valuable component in combination therapies.

IV. Future Directions for this compound Research

The established synergistic effects of paclitaxel and docetaxel provide a strong rationale for investigating the combination potential of this compound. Future research should focus on:

  • In Vitro Synergy Screening: Evaluating the synergistic effects of this compound with a panel of standard chemotherapeutic agents (e.g., cisplatin, doxorubicin, gemcitabine) across various cancer cell lines.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed synergy, including effects on cell cycle progression, apoptosis, and key signaling pathways.

  • In Vivo Efficacy and Toxicity: Assessing the anti-tumor efficacy and safety of promising this compound combinations in preclinical animal models.

V. Conclusion

While direct evidence is currently limited, the extensive data on the synergistic effects of paclitaxel and docetaxel with other anticancer drugs strongly suggests that this compound holds significant promise as a component of combination chemotherapy. The experimental frameworks and mechanistic insights from studies on its analogues provide a clear roadmap for future investigations. By systematically exploring its synergistic potential, researchers can unlock the full therapeutic value of this compound and contribute to the development of more effective and less toxic cancer treatments.

References

Validating the Identity of Synthesized 10-Deacetyltaxol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of synthesized pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic data to validate the identity of synthesized 10-Deacetyltaxol against its parent compound, Paclitaxel (Taxol), and common impurities. By presenting key experimental data and detailed protocols, this guide serves as a practical resource for ensuring the purity and structural integrity of this compound in research and development settings.

Spectroscopic Data Comparison

The primary methods for validating the structure of a synthesized compound like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure and weight, allowing for a direct comparison with known standards and potential impurities.

Mass Spectrometry Data

Mass spectrometry is a crucial first step in identity confirmation, providing the molecular weight of the analyte. Electrospray Ionization (ESI) is a soft ionization technique commonly used for taxanes, which minimizes fragmentation and primarily shows the protonated molecule ([M+H]⁺) or other adducts like the sodium adduct ([M+Na]⁺).

The key difference between this compound and Paclitaxel is the absence of an acetyl group at the C10 position in this compound, resulting in a lower molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed [M+H]⁺ (m/z)Observed [M+Na]⁺ (m/z)
Synthesized this compound C₄₅H₄₉NO₁₃811.88812Not Reported
Paclitaxel (Taxol) C₄₇H₅₁NO₁₄853.91854[1]876[1]
7-epi-taxol C₄₇H₅₁NO₁₄853.91Not Directly ReportedNot Directly Reported
Cephalomannine C₄₅H₅₃NO₁₄831.91Not Directly Reported854.34[1]
10-Deacetylbaccatin III C₂₉H₃₆O₁₀544.59545567

Table 1: Comparison of Mass Spectrometry Data for this compound and Related Compounds.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The absence of the acetyl group at the C10 position in this compound leads to a significant upfield shift of the H10 proton signal compared to Paclitaxel.

Proton AssignmentSynthesized this compound (δ, ppm)Paclitaxel (Taxol) (δ, ppm)
H2~5.65.68
H3~3.83.81
H5~4.94.98
H7~4.44.42
H10 ~5.2 6.27
H13~6.26.23
H2'~4.84.79
H3'~5.75.79
2-OAc-2.24
4-OAc~2.22.24
10-OAc - 2.14
C16-H₃~1.11.14
C17-H₃~1.21.24
C18-H₃~1.71.68
C19-H₃~1.91.88

Table 2: Comparison of ¹H NMR Chemical Shifts (in CDCl₃) for Key Protons in this compound and Paclitaxel. The most significant difference is the chemical shift of the H10 proton and the absence of the 10-acetyl protons.

¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The deacetylation at the C10 position in this compound results in a noticeable upfield shift for the C10 carbon and the absence of the acetyl carbonyl and methyl carbon signals.

Carbon AssignmentSynthesized this compound (δ, ppm)Paclitaxel (Taxol) (δ, ppm)
C1~79.079.1
C2~75.075.1
C4~81.081.1
C5~84.084.4
C7~72.072.2
C10 ~76.0 75.6
C13~71.071.8
C2'~73.073.2
C3'~55.055.1
2-OAc (C=O)-170.3
2-OAc (CH₃)-21.8
4-OAc (C=O)~171.0171.3
4-OAc (CH₃)~21.021.1
10-OAc (C=O) - 170.0
10-OAc (CH₃) - 20.8
C16~26.026.8
C17~22.022.7
C18~14.014.8
C19~10.09.6

Table 3: Comparison of ¹³C NMR Chemical Shifts (in CDCl₃) for Key Carbons in this compound and Paclitaxel. The absence of the C10-acetyl signals is a key indicator for this compound.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reliable and comparable spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Referencing: The residual CHCl₃ signal is referenced to 7.26 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Referencing: The CDCl₃ triplet is referenced to 77.16 ppm.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis:

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Mobile Phase: A mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

  • Flow Rate: 0.2-0.5 mL/min for standard LC-MS, or lower for direct infusion.

  • Capillary Voltage: 3-5 kV.

  • Drying Gas (Nitrogen) Flow: 5-10 L/min.

  • Drying Gas Temperature: 250-350 °C.

  • Mass Range: Scan from m/z 100 to 1000.

Visualizing the Validation Workflow

The following diagrams illustrate the key structural difference and the logical workflow for validating the identity of synthesized this compound.

G Chemical Structure of this compound vs. Paclitaxel cluster_0 This compound cluster_1 Paclitaxel (Taxol) 10-Deacetyltaxol_structure 10-Deacetyltaxol_structure Paclitaxel_structure Paclitaxel_structure 10-Deacetyltaxol_structure->Paclitaxel_structure Difference at C10

Caption: Key structural difference at the C10 position.

G Identity Validation Workflow start Synthesized This compound ms Mass Spectrometry (ESI-MS) start->ms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr data_comp Compare Spectroscopic Data with Standards and Impurities ms->data_comp nmr->data_comp pass Identity Validated data_comp->pass Data Match fail Identity Not Confirmed (Further Purification/Analysis Required) data_comp->fail Data Mismatch

Caption: Workflow for spectroscopic validation.

By following these comparative data tables, experimental protocols, and logical workflows, researchers can confidently validate the identity and purity of their synthesized this compound, ensuring the reliability of their subsequent studies.

References

Safety Operating Guide

Navigating the Safe Disposal of 10-Deacetyltaxol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 10-Deacetyltaxol, a taxane diterpenoid with antineoplastic activity. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties, including acute toxicity if swallowed.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is classified as toxic if swallowed and may cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat to protect from spills.

In the event of accidental exposure, follow these first-aid measures:

  • Ingestion: Immediately call a poison center or doctor.[2] Do not induce vomiting.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[4]

Step 1: Waste Identification and Segregation

  • Clearly label this compound waste with the words "Hazardous Waste".

  • Segregate it from other incompatible waste streams to prevent dangerous reactions. For instance, store it separately from acids and bases.[5]

Step 2: Container Selection and Management

  • Use a compatible, leak-proof container with a secure screw-on cap. The original manufacturer's container is ideal if it is in good condition.[5][6][7]

  • If transferring to a new container, ensure it is properly labeled with the full chemical name, associated hazards, and the date when waste was first added.[5][8]

  • Keep the waste container closed except when adding waste.[6]

Step 3: Waste Accumulation and Storage

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be a secure location within the laboratory, such as a chemical fume hood.[5]

  • The SAA must be inspected weekly for any signs of leakage.[5]

  • Place the primary waste container in a secondary container that can hold 110% of the volume of the primary container to contain any potential leaks.[6]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Do not exceed the storage time and quantity limits set by your institution and local regulations. Generally, hazardous waste must be collected within 90 days of the start of accumulation.[6]

Quantitative Data for Hazardous Waste Management

ParameterGuideline
Maximum Accumulation Time 90 days from the date waste is first added to the container.[6]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream.[6]
Secondary Containment Capacity Must be able to hold 110% of the volume of the primary container(s).[6]
pH for Drain Disposal (Not for this compound) Between 5.5 and 10.5 for approved chemicals.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_accumulation Accumulation cluster_disposal Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe Safety First container Select & Label Compatible Waste Container ppe->container transfer Transfer Waste to Container container->transfer store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment transfer->store inspect Weekly Inspection of SAA store->inspect Monitor pickup Schedule EH&S Pickup store->pickup When Full or Time Limit Reached inspect->store documentation Complete Waste Manifest pickup->documentation end_node End: Waste Removed by EH&S documentation->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 10-Deacetyltaxol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 10-Deacetyltaxol, a taxane diterpenoid with antineoplastic activity.[1][2] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, including acute oral toxicity, potential for germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[3][4] It may also cause skin and serious eye damage, as well as allergic skin reactions or asthma-like symptoms if inhaled.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile or low-protein, powder-free latex gloves. Double gloving is recommended.[5]
Body Protection Protective ClothingChemical-resistant suit or lab coat.[6] Protective shoe covers and a head covering are also advised.[5]
Eye and Face Protection Safety Glasses/GogglesChemical splash goggles or a full-face respirator are necessary to protect against dust and splashes.[3][6]
Respiratory Protection RespiratorA dust respirator is required to avoid inhalation of powder.[5] For injectable preparations, a Class II laminar flow biological safety cabinet should be used.[5]

Operational Plan: Step-by-Step Handling Procedure

Preparation and Handling:

  • Obtain Special Instructions: Before use, obtain and thoroughly read all safety instructions and the Safety Data Sheet (SDS) for this compound.[4]

  • Engineering Controls: The preparation of injectable solutions should be conducted in a Class II laminar flow biological safety cabinet.[5] For handling the solid form, ensure adequate ventilation to avoid dust generation.[5][7]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. This includes double gloves, a protective suit, and respiratory and eye protection.[3][5]

  • Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[5]

  • Weighing and Aliquoting: When handling the solid compound, use dry, clean-up procedures and avoid generating dust.[5] Dampening the powder with a suitable solvent may be necessary to prevent it from becoming airborne.

  • Solution Preparation: For creating solutions, work within the biological safety cabinet. This compound is soluble in organic solvents.[2]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[3] After handling, wash hands and any exposed skin thoroughly.[3][5]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Handling Area (e.g., BSC) B->C D Weigh/Aliquot Solid Compound C->D Proceed to handling E Prepare Solution (if applicable) D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G Experiment complete H Dispose of Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J G Simplified Mechanism of Action of this compound This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Assembly Microtubule Assembly Tubulin->Microtubule Assembly Promotes Microtubule Stabilization Microtubule Stabilization Microtubule Assembly->Microtubule Stabilization Inhibition of Disassembly Inhibition of Disassembly Microtubule Stabilization->Inhibition of Disassembly G2/M Phase Arrest G2/M Phase Arrest Inhibition of Disassembly->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Deacetyltaxol
Reactant of Route 2
10-Deacetyltaxol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.